1,3-Butadiyne
描述
Structure
3D Structure
属性
IUPAC Name |
buta-1,3-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2/c1-3-4-2/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCSWKVOHICRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2 | |
| Record name | diacetylene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diacetylene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27987-87-7 | |
| Record name | Polydiacetylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27987-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8060036 | |
| Record name | 1,3-Butadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless gas; Boiling point = 10.3 deg C; [Scott Specialty Gases MSDS] | |
| Record name | 1,3-Butadiyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13702 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
460-12-8 | |
| Record name | 1,3-Butadiyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Butadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Butadiyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Butadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buta-1,3-diyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-BUTADIYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6389J044O5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure and Bonding of 1,3-Butadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butadiyne (diacetylene), the simplest polyyne, is a linear molecule with a unique electronic structure characterized by a conjugated system of two triple bonds. This guide provides a comprehensive analysis of its bonding, molecular orbital framework, and key spectroscopic properties. Detailed experimental protocols for the characterization of its structure are outlined, and its significance as a versatile building block in the synthesis of complex carbo- and heterocycles with potential applications in drug development is explored.
Introduction
This compound (C₄H₂) is a colorless, highly reactive gas that has garnered significant interest in diverse fields ranging from materials science to medicinal chemistry.[1] Its rigid, linear structure and extended π-electron system impart unique chemical and physical properties. Understanding the intricate details of its electronic structure and bonding is paramount for harnessing its potential in the design and synthesis of novel molecular entities, including pharmacologically active compounds. This technical guide delves into the core principles governing the electronic makeup of this compound, supported by experimental data and theoretical models.
Electronic Structure and Bonding
The electronic structure of this compound can be rationalized through both Valence Bond Theory and Molecular Orbital Theory, which provide complementary perspectives on its bonding.
Valence Bond Theory
According to Valence Bond Theory, the carbon atoms in this compound are sp-hybridized. Each carbon atom forms two σ bonds and has two unhybridized p orbitals. The terminal carbons (C1 and C4) form a σ bond with a hydrogen atom and a σ bond with the adjacent carbon atom. The central carbons (C2 and C3) form σ bonds with the adjacent carbon atoms on either side.
The two triple bonds are each composed of one σ bond and two π bonds. The π bonds are formed by the side-on overlap of the unhybridized p orbitals. A key feature of this compound is the conjugation of these two π systems, which are separated by a single σ bond. This conjugation allows for the delocalization of π electrons across the entire molecule, leading to increased stability.
The bonding can be represented by several resonance structures, with the primary contributor being the structure with two distinct triple bonds. However, other resonance structures that depict charge separation and π-electron delocalization contribute to the overall electronic picture, explaining the shortened central C-C single bond.[2][3]
Molecular Orbital Theory
A more comprehensive understanding of the electronic structure is provided by Molecular Orbital (MO) Theory. The four parallel p orbitals on the carbon atoms combine to form four π molecular orbitals of different energy levels: two bonding (π) and two anti-bonding (π*) orbitals. Similarly, the four perpendicular p orbitals form another set of four π molecular orbitals.
The eight π electrons of this compound occupy the four bonding π molecular orbitals in the ground state. The delocalization of these electrons over the entire carbon framework is a direct consequence of the MO model and accounts for the molecule's enhanced stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity, particularly in cycloaddition reactions.
Below is a conceptual representation of the π molecular orbital energy levels.
Quantitative Data and Experimental Protocols
The precise geometric and electronic parameters of this compound have been determined through various spectroscopic and diffraction techniques.
Molecular Geometry
Gas-phase electron diffraction (GED) and microwave spectroscopy are the primary methods for determining the bond lengths and angles of gaseous molecules like this compound.
| Parameter | Experimental Value |
| C≡C Bond Length | ~1.218 Å |
| C-C Bond Length | ~1.378 Å |
| C-H Bond Length | ~1.058 Å |
| Bond Angles | 180° (Linear) |
Experimental Protocol: Gas-Phase Electron Diffraction (GED) [4][5][6]
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the electric field of the molecules. The scattered electrons produce a diffraction pattern of concentric rings on a photographic plate or a 2D detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This scattering data is then used in a complex analysis, often aided by computational modeling, to determine the internuclear distances.
Spectroscopic Data
Vibrational and electronic spectroscopy provide valuable insights into the bonding and energy levels of this compound.
| Spectroscopic Data | Experimental Value | Technique |
| Vibrational Frequencies | ||
| C-H stretch (ν₁) | ~3330 cm⁻¹ | Infrared/Raman |
| C≡C stretch (ν₂) | ~2200 cm⁻¹ | Raman |
| C-C stretch (ν₃) | ~874 cm⁻¹ | Infrared |
| Electronic Transitions | ||
| π → π* | ~217 nm | UV-Vis |
Experimental Protocol: UV-Vis Spectroscopy of a Gaseous Sample [7][8][9][10][11]
-
Sample Cell Preparation: A gas-tight quartz cuvette with a known path length is evacuated.
-
Sample Introduction: A small amount of this compound gas is introduced into the cuvette to a specific partial pressure.
-
Spectrometer Setup: A UV-Vis spectrophotometer is configured to scan the desired wavelength range (e.g., 200-400 nm). A background spectrum of the empty, evacuated cuvette is recorded.
-
Data Acquisition: The absorbance of the this compound sample is measured across the specified wavelength range.
-
Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions.
Reactivity and Applications in Drug Development
The unique electronic structure of this compound makes it a valuable synthon in organic chemistry, with emerging applications in medicinal chemistry.
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, serving as a four-carbon building block for the synthesis of a wide variety of carbo- and heterocyclic systems.[12] These reactions are often catalyzed by transition metals and can proceed with high regio- and stereoselectivity. The ability to construct complex ring systems is of great interest in drug discovery for the generation of novel scaffolds.[4]
The Butadiyne Moiety in Bioactive Molecules
The this compound motif is found in a number of natural products that exhibit significant biological activity, including antifungal and anticancer properties.[1] The rigid, linear nature of the butadiyne unit can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, which is crucial for molecular recognition and binding to biological targets.
Furthermore, synthetic derivatives of this compound are being explored for their therapeutic potential. For instance, diacetylene-containing compounds have been investigated as cancer chemopreventive agents and as inhibitors of enzymes like HCV NS5A.[13][14] The acetylene group, in general, is recognized as a privileged structure in medicinal chemistry.[15]
Conclusion
This compound possesses a fascinating electronic structure dominated by its conjugated π-system, leading to a linear geometry and characteristic spectroscopic signatures. The theoretical frameworks of Valence Bond and Molecular Orbital theories provide a robust understanding of its bonding and reactivity. Experimental techniques such as gas-phase electron diffraction and various forms of spectroscopy have precisely determined its molecular parameters. The versatility of this compound in cycloaddition reactions makes it a powerful tool for the synthesis of complex molecular architectures, a feature that is increasingly being exploited in the field of drug discovery to create novel therapeutic agents. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to utilize the unique properties of this remarkable molecule.
References
- 1. Raman Spectrum of 1,3-Butadiene in the Gaseous and Liquid States* [opg.optica.org]
- 2. chemvista.org [chemvista.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. www1.lasalle.edu [www1.lasalle.edu]
- 8. agilent.com [agilent.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. youtube.com [youtube.com]
- 11. ossila.com [ossila.com]
- 12. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Bis-Imidazolyl Phenyl Butadiyne Derivatives as HCV NS5A Inhibitors [mdpi.com]
- 15. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 1,3-Butadiyne (Diacetylene)
An In-Depth Technical Guide to the Molecular Orbital Theory of 1,3-Butadiyne
This compound, also known as diacetylene, is the simplest polyyne, a class of organic compounds characterized by alternating single and triple carbon-carbon bonds.[1] Its chemical formula is C₄H₂.[2] This highly unsaturated and linear molecule is of significant theoretical interest for understanding conjugated electronic systems and has been detected in extraterrestrial environments, including Titan's atmosphere and protoplanetary nebulae.[1][2] Its inherent instability under standard conditions is contrasted by its kinetic stability at lower temperatures.[1] The unique electronic structure of this compound, arising from the interaction of its pi (π) orbitals, dictates its chemical reactivity and spectroscopic properties. This guide provides a detailed exploration of the molecular orbital theory of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Geometry and Hybridization
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory and confirmed by microwave spectroscopy, this compound possesses a linear molecular geometry with a D∞h point group symmetry.[1] All four carbon atoms in the chain are sp hybridized. This hybridization results in a linear arrangement of sigma (σ) bonds, with the unhybridized p orbitals oriented perpendicularly to the molecular axis, allowing for the formation of the π system.
Quantitative Molecular Data
The structural and energetic parameters of this compound have been determined through a combination of spectroscopic experiments and computational studies.
| Parameter | Value | Method of Determination |
| Bond Lengths | ||
| C≡C (Triple Bond) | ~1.208 Å | Microwave Spectroscopy |
| C-C (Single Bond) | ~1.384 Å | Microwave Spectroscopy |
| C-H (Carbon-Hydrogen) | ~1.060 Å | Microwave Spectroscopy |
| Bond Dissociation Energies | ||
| Terminal C≡C | ~962 kJ/mol | |
| Internal C≡C | ~836 kJ/mol | |
| Central C-C | ~402 kJ/mol | |
| Electronic Properties | ||
| HOMO-LUMO Gap | ~5.2 eV | Photoelectron Spectroscopy |
Note: Bond dissociation energies are approximate values.
Molecular Orbital Framework
The molecular orbitals (MOs) of this compound are formed from the linear combination of the atomic orbitals (AOs) of the four carbon atoms and two hydrogen atoms. These MOs can be classified into a sigma (σ) framework and a pi (π) system.
The Sigma (σ) Framework
The σ framework is established by the head-on overlap of the sp hybrid orbitals on the carbon atoms and the 1s orbitals of the hydrogen atoms. Each carbon atom forms two σ bonds. The terminal carbons (C1 and C4) form a C-H σ bond and a C-C σ bond. The internal carbons (C2 and C3) each form two C-C σ bonds. This results in a stable, linear backbone of σ bonds.
The Pi (π) System and Conjugation
Each of the four sp-hybridized carbon atoms has two unhybridized 2p atomic orbitals (2py and 2pz) that are perpendicular to the molecular axis (the x-axis) and to each other. The side-by-side overlap of these p orbitals forms the π molecular orbitals.
The four parallel 2py orbitals combine to form a set of four πy molecular orbitals, and similarly, the four parallel 2pz orbitals combine to form an independent, degenerate set of four πz molecular orbitals. This interaction across the central C-C single bond leads to a conjugated system where the π electrons are delocalized over the entire carbon framework.[1] This delocalization gives the central C-C bond partial double bond character, which is reflected in its shorter bond length (1.384 Å) compared to a typical C-C single bond (~1.54 Å).[1]
The four π molecular orbitals in each set (πy and πz) have increasing energy and an increasing number of nodes. The two lowest energy orbitals in each set are bonding MOs, while the two highest energy orbitals are antibonding MOs. With a total of eight π electrons (four from each triple bond), the four bonding π MOs are completely filled in the ground state.
The highest occupied molecular orbital (HOMO) has πg symmetry, and the lowest unoccupied molecular orbital (LUMO) exhibits πu symmetry.[1] Due to the complete pairing of electrons in the molecular orbitals, this compound is diamagnetic.[1]
Experimental and Computational Methodologies
Experimental Protocols
-
Microwave Spectroscopy : This technique is used to determine the precise rotational constants of a molecule in the gas phase. From these constants, highly accurate measurements of bond lengths and angles can be derived. For this compound, microwave spectroscopy has provided the definitive experimental data on its linear geometry and bond distances.[1]
-
Photoelectron Spectroscopy (PES) : In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons. By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their molecular orbitals can be determined. This technique has been crucial in establishing the energy levels of the molecular orbitals in this compound and in determining the HOMO-LUMO gap.[1]
Computational Chemistry Approaches
-
Hückel Molecular Orbital Theory : This is a simplified method used to determine the energies of molecular orbitals of π electron systems in conjugated hydrocarbons. It provides a qualitative understanding of the π molecular orbitals and their relative energies.
-
Self-Consistent Field (SCF) Methods : These are ab initio quantum chemistry methods that solve the Hartree-Fock equations to approximate the electronic wavefunction and energy of a molecule. They provide a more quantitative picture of the electronic structure than Hückel theory.
-
Density Functional Theory (DFT) : DFT is a computational method that models the electron correlation by using an electron density functional. It has become a widely used tool for calculating the electronic structure and properties of molecules, often providing a good balance between accuracy and computational cost.
Signaling Pathways and Logical Relationships
The formation of the π molecular orbitals in this compound from the atomic p orbitals can be visualized as a logical workflow.
Caption: Formation of π molecular orbitals from atomic p orbitals.
The energy level diagram for the π system of this compound illustrates the relative energies of the bonding and antibonding molecular orbitals.
Caption: π molecular orbital energy levels of this compound.
References
Spectroscopic Properties of 1,3-Butadiyne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-butadiyne (also known as diacetylene), a linear conjugated molecule of significant interest in various fields, including astrochemistry and materials science. This document details its rotational, vibrational, electronic, and photoelectron spectroscopic data, along with the experimental protocols utilized for these characterizations.
Molecular Structure and Spectroscopic Overview
This compound is a linear molecule with D∞h point group symmetry. Its structure consists of two acetylene units joined by a single carbon-carbon bond. This conjugated system of triple bonds results in unique spectroscopic features that provide insights into its electronic structure and chemical behavior.
Below is a diagram illustrating the molecular structure of this compound with experimentally determined bond lengths.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: Rotational Spectroscopic Constants
| Constant | Value | Units |
| B₀ | 5178.5 | MHz |
| Dⱼ | 0.00145 | MHz |
| Hⱼ | 1.7 x 10⁻⁹ | MHz |
Table 2: Vibrational Frequencies
| Mode | Symmetry | Description | Frequency (cm⁻¹) | Activity |
| ν₁ | Σg⁺ | Symmetric C-H stretch | 3293.0 | Raman |
| ν₂ | Σg⁺ | Symmetric C≡C stretch | 2184.0 | Raman |
| ν₃ | Σg⁺ | C-C stretch | 874.0 | Raman |
| ν₄ | Σu⁺ | Asymmetric C-H stretch | 3332.8 | Infrared |
| ν₅ | Σu⁺ | Asymmetric C≡C stretch | 2019.8 | Infrared |
| ν₆ | Πg | CH bend | 627 | Raman |
| ν₇ | Πg | CCC bend | 482 | Raman |
| ν₈ | Πu | CH bend | 628.0 | Infrared |
| ν₉ | Πu | CCC bend | 231 | Infrared |
Table 3: Electronic Transitions
Due to the complexity and numerous electronic states, this table presents a selection of key transitions. A comprehensive list can be found in specialized literature.
| Transition | Energy (eV) | Description |
| 1¹Δu ← X¹Σg⁺ | ~5.2 | Valence |
| 1¹Σu⁺ ← X¹Σg⁺ | ~6.2 | Valence |
| Rydberg series | >7 | Convergence to ionization potential |
Table 4: Photoelectron Spectroscopy - Ionization Energies
| Ionization Energy (eV) | Assignment |
| 10.17 | X̃ 2Πg |
| 12.6 | Ã 2Πu |
| 15.3 | B̃ 2Σu |
| 16.8 | C̃ 2Σg |
Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments cited.
Rotational Spectroscopy
High-resolution rotational spectra of gaseous this compound are typically obtained using microwave spectroscopy.
Methodology:
-
Sample Preparation: Gaseous this compound is introduced into a high-vacuum sample cell. The pressure is maintained at a few mTorr to minimize pressure broadening of the spectral lines.
-
Instrumentation: A microwave spectrometer, often a pulsed-beam Fourier transform microwave (FTMW) spectrometer, is used. This setup consists of a microwave source, a resonant cavity, and a detector.
-
Data Acquisition: A short, high-power microwave pulse is used to polarize the molecules in the gas sample. The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.
-
Data Analysis: The FID signal is Fourier transformed to yield the frequency-domain spectrum. The rotational constants (B₀), centrifugal distortion constants (Dⱼ, Hⱼ), and other hyperfine parameters are determined by fitting the observed transition frequencies to a Hamiltonian model for a linear molecule.
Vibrational Spectroscopy
Infrared and Raman spectroscopy are complementary techniques used to probe the vibrational modes of this compound.
Infrared (IR) Spectroscopy Methodology:
-
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or CsI) is filled with this compound gas at a controlled pressure.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is employed. This instrument uses a broadband IR source, a Michelson interferometer, the sample cell, and a detector (e.g., MCT).
-
Data Acquisition: An interferogram is recorded by scanning the moving mirror of the interferometer.
-
Data Analysis: The interferogram is Fourier transformed to obtain the IR absorption spectrum. The positions of the absorption bands correspond to the vibrational frequencies of the IR-active modes.
Raman Spectroscopy Methodology:
-
Sample Preparation: A sample of gaseous or liquid this compound is held in a transparent container.
-
Instrumentation: A Raman spectrometer consisting of a high-intensity monochromatic light source (laser), focusing and collection optics, a monochromator or spectrograph, and a sensitive detector (e.g., CCD) is used.
-
Data Acquisition: The sample is illuminated with the laser, and the scattered light is collected, typically at a 90° angle to the incident beam.
-
Data Analysis: The spectrum of the scattered light is analyzed. The Raman shifts, corresponding to the energy differences between the incident and scattered photons, provide the frequencies of the Raman-active vibrational modes.
Electronic Spectroscopy
UV-Visible absorption spectroscopy is used to study the electronic transitions in this compound.
Methodology:
-
Sample Preparation: A gas cell of a known path length is filled with this compound vapor at a specific partial pressure.
-
Instrumentation: A dual-beam UV-Visible spectrophotometer is used, which includes a UV-Vis source (e.g., deuterium and tungsten lamps), a monochromator, a beam splitter, sample and reference holders, and detectors.
-
Data Acquisition: The instrument measures the absorbance of the sample as a function of wavelength by comparing the light intensity passing through the sample cell to that passing through a reference cell.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to electronic transitions from the ground state to various excited electronic states.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides information about the binding energies of electrons in the molecular orbitals of this compound.
Methodology:
-
Sample Preparation: A low-pressure stream of this compound gas is introduced into a high-vacuum chamber.
-
Instrumentation: A photoelectron spectrometer consists of a monochromatic photon source (e.g., a He I discharge lamp for UPS or an X-ray source for XPS), an ionization chamber, an electron energy analyzer, and an electron detector.
-
Data Acquisition: The gas sample is irradiated with the high-energy photons, causing photoionization. The kinetic energies of the ejected photoelectrons are measured by the electron energy analyzer.
-
Data Analysis: The binding energy of each electron is calculated by subtracting its measured kinetic energy from the energy of the incident photons. The resulting photoelectron spectrum consists of a series of bands, each corresponding to the ionization from a specific molecular orbital.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited in the field of molecular spectroscopy.
Gas-Phase Thermochemistry of 1,3-Butadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiyne (C₄H₂), also known as diacetylene, is a highly unsaturated hydrocarbon of significant interest in various fields, including astrochemistry, combustion science, and materials chemistry. Its rigid, linear structure and conjugated triple bonds result in unique chemical and physical properties. A thorough understanding of its gas-phase thermochemistry is crucial for modeling its behavior in diverse environments, from interstellar clouds to high-temperature reaction systems, and for the rational design of novel materials. This technical guide provides a comprehensive overview of the key gas-phase thermochemical properties of this compound, details the experimental methodologies used for their determination, and presents this information in a clear and accessible format for researchers and professionals.
Core Thermochemical Data
The fundamental thermochemical parameters for gas-phase this compound are summarized in the tables below. These values are essential for calculating reaction enthalpies, equilibrium constants, and for developing accurate chemical kinetic models.
Table 1: Enthalpy of Formation, Ionization Energy, and Bond Dissociation Energies
| Property | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | 464.0 ± 4.0 | kJ/mol | [1] |
| 464.3 ± 0.9 | kJ/mol | [2] | |
| Ionization Energy | 10.17 | eV | [3] |
| C-C Single Bond Dissociation Energy (in HC≡C-C≡CH) | 628 | kJ/mol | [4] |
Table 2: Standard Molar Heat Capacity (Cp°) at Constant Pressure
The standard molar heat capacity of this compound varies with temperature. The following table presents values at selected temperatures as compiled by the National Institute of Standards and Technology (NIST).[5]
| Temperature (K) | Cp° (J/mol·K) |
| 298.15 | 73.7 ± 1.0 |
| 300 | 73.92 |
| 400 | 84.43 |
| 500 | 91.51 |
| 600 | 96.86 |
| 700 | 101.26 |
| 800 | 105.05 |
| 1000 | 111.33 |
| 1500 | 121.64 |
| 2000 | 127.20 |
Experimental Protocols
The determination of the thermochemical data presented above relies on a combination of experimental techniques and theoretical calculations. The following sections outline the general principles of the key experimental methodologies employed.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of organic compounds like this compound is often determined using combustion calorimetry.
Methodology:
-
Sample Preparation: A precise mass of the substance is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with a large excess of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The bomb is submerged in a known quantity of water in a calorimeter. The temperature of the water is monitored with high precision before and after the combustion.
-
Heat Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter and its known heat capacity.
-
Correction to Standard State: The measured heat of combustion at constant volume is corrected to standard conditions of temperature (298.15 K) and pressure (1 bar) and converted to the enthalpy of combustion at constant pressure.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation of the compound is then calculated using Hess's law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Photoionization Mass Spectrometry for Ionization Energy
Photoionization mass spectrometry is a powerful technique for determining the ionization energies of molecules with high accuracy.[6]
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a beam of monochromatic photons of tunable energy, typically from a synchrotron light source.
-
Mass Analysis: As the photon energy is scanned, the resulting ions are extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Ion Signal Detection: The ion signal for the parent ion (C₄H₂⁺) is recorded as a function of the photon energy.
-
Ionization Threshold Determination: The ionization energy is determined by identifying the minimum photon energy at which the parent ion is detected (the ionization threshold).
References
- 1. A combined ab initio and photoionization mass spectrometric study of polyynes in fuel-rich flames - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. atct.anl.gov [atct.anl.gov]
- 3. This compound (CAS 460-12-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. This compound [webbook.nist.gov]
- 6. Photoionization Mass Spectrometry – Combustion Research Facility [crf.sandia.gov]
Theoretical Stability of 1,3-Butadiyne: An In-depth Technical Analysis
For Immediate Release
This whitepaper provides a detailed technical guide on the theoretical studies of 1,3-butadiyne (diacetylene) stability, intended for researchers, scientists, and professionals in drug development and materials science. The document synthesizes key findings from computational chemistry studies to elucidate the factors governing the molecule's notable stability.
Executive Summary
This compound (C₄H₂), the simplest polyyne, exhibits significant kinetic stability despite its high degree of unsaturation, a property of considerable interest in various scientific fields. Theoretical studies, primarily employing high-level ab initio and density functional theory (DFT) calculations, have been instrumental in understanding the electronic structure and thermodynamic properties that contribute to this stability. A key finding is the exceptional strength of the central carbon-carbon single bond, which is significantly stronger than typical C-C single bonds and acts as a primary deterrent to unimolecular decomposition. This document collates and presents quantitative data on the thermodynamic properties and bond dissociation energies of this compound, details the computational methodologies used in these theoretical investigations, and provides visualizations of the key energetic relationships.
Thermodynamic Properties of this compound
Theoretical and experimental studies have established the thermodynamic parameters of this compound, which are crucial for understanding its stability relative to other isomers and potential decomposition products.
| Property | Value | Unit | Reference |
| Molar Mass | 50.05868 | g/mol | [1] |
| Standard Enthalpy of Formation (ΔfH°gas) | +109.5 | kcal/mol | Cheméo |
| Enthalpy of Vaporization (ΔvapH°) | 22.8 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 8.9 | kJ/mol | [1] |
| Boiling Point | 10.3 | °C | [1] |
| Melting Point | -36.4 | °C | [1] |
Note: Thermodynamic data can vary slightly between different experimental and computational methods.
Core Stability Factor: Bond Dissociation Energies
The primary factor contributing to the kinetic stability of this compound is the high energy required to break its chemical bonds. Theoretical calculations of bond dissociation energies (BDEs) provide a quantitative measure of a molecule's resistance to unimolecular decomposition.
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) | Reference |
| HC≡C-C≡CH | 160 | 628 | Wikipedia |
| H-C≡CC≡CH | ~130 | ~544 | Estimated based on similar sp-hybridized C-H bonds |
| HC≡C-C≡CH | ~230 | ~962 | [2] |
The most striking feature is the immense strength of the central C-C single bond, with a BDE of approximately 160 kcal/mol.[1] This is significantly higher than a typical C-C single bond in alkanes (~83-85 kcal/mol) and is attributed to the sp-hybridization of the carbon atoms, which leads to a shorter and stronger bond. Cleavage of this bond is, therefore, a highly energetic process and not a favorable decomposition pathway under typical conditions.
The C-H and C≡C bonds also exhibit high dissociation energies, further contributing to the molecule's overall stability. The high energy barriers for the homolytic cleavage of any of its bonds mean that this compound is kinetically persistent, even though it is thermodynamically unstable with respect to decomposition into its constituent elements.
The Question of Conjugation Stabilization
In contrast to 1,3-butadiene, which is a classic textbook example of stabilization through π-conjugation, theoretical studies on this compound suggest a lack of such stabilization. G3(MP2) calculations of the enthalpy of hydrogenation indicate that the conjugated arrangement of the two triple bonds does not confer additional thermodynamic stability. This finding is further supported by CAS-MCSCF calculations, which highlight the differences between the π-systems of alkenes and alkynes.
Theoretical and Experimental Protocols
The theoretical investigation of this compound's stability involves a range of sophisticated computational chemistry methods. While specific detailed protocols for decomposition studies on neutral this compound are not abundant in the literature, the methodologies employed in the study of its isomers and related species provide a clear indication of the state-of-the-art approaches.
Computational Methods for Stability Analysis
-
Geometry Optimization and Frequency Calculations: The molecular structure of this compound and its potential decomposition fragments are optimized to find their lowest energy conformations. This is typically performed using Density Functional Theory (DFT) with functionals such as B3LYP, or more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. The 6-311++G(d,p) basis set is commonly used for these calculations. Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
High-Accuracy Single-Point Energy Calculations: To obtain highly accurate energies for the calculation of bond dissociation energies and reaction enthalpies, single-point energy calculations are often performed on the optimized geometries using more computationally expensive methods. These can include:
-
Coupled Cluster with Singles, Doubles, and Perturbative Triples [CCSD(T)]: Often considered the "gold standard" in quantum chemistry for its high accuracy.
-
Composite Methods (e.g., G3, G4, CBS-QB3): These methods approximate high-level calculations through a series of lower-level calculations, providing a good balance between accuracy and computational cost. For instance, the G3B3 method has been used to study the isomers of the this compound cation (C₄H₂⁺).
-
Protocol for Bond Dissociation Energy (BDE) Calculation
-
Optimize Geometries: The geometry of the parent this compound molecule and the resulting radicals from each potential bond cleavage are fully optimized using a chosen level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Vibrational Frequencies: Vibrational frequencies are calculated for all species to obtain zero-point vibrational energies (ZPVEs).
-
High-Level Energy Calculations: Single-point energy calculations are performed on all optimized geometries using a high-accuracy method (e.g., CCSD(T) or a composite method).
-
BDE Calculation: The BDE at 0 K is calculated as the difference in the electronic energies (plus ZPVE correction) between the products (radicals) and the reactant (parent molecule). Enthalpy corrections can be added to determine the BDE at 298 K.
Visualization of Stability and Decomposition Energetics
Due to the scarcity of detailed theoretical studies on the complete unimolecular decomposition pathways of neutral this compound, a step-by-step reaction mechanism with transition states is not well-established. However, the primary determinants of its stability—the high bond dissociation energies—can be visualized.
Logical Workflow for Theoretical Stability Assessment
Caption: Workflow for the theoretical assessment of this compound stability.
Primary Bond Dissociation Pathways
Caption: Primary bond dissociation energies of this compound.
Conclusion
The remarkable kinetic stability of this compound is primarily attributed to its strong covalent bonds, particularly the central C(sp)-C(sp) single bond, which has a theoretically calculated bond dissociation energy of approximately 160 kcal/mol. This high BDE presents a significant energy barrier to unimolecular decomposition. Furthermore, unlike its more saturated analogue, 1,3-butadiene, this compound does not appear to gain additional stability from π-conjugation. While detailed theoretical studies on the complete pyrolysis pathways of neutral this compound are limited, the available high-level computational data on its thermodynamic properties and bond energies provide a robust framework for understanding its stability. This information is critical for applications where this compound and its derivatives are used as precursors or building blocks, such as in materials science and the synthesis of complex organic molecules. Future computational studies focusing on the exploration of the full potential energy surface for the unimolecular decomposition of this compound would be valuable to further refine our understanding of its reactivity under extreme conditions.
References
An In-depth Technical Guide to the Computational Chemistry of 1,3-Butadiyne Analogues for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiyne and its analogues are a class of linear carbon chains characterized by a conjugated system of two triple bonds. This structural motif imparts unique electronic and reactive properties, making them valuable building blocks in organic synthesis, materials science, and notably, in the design and development of novel therapeutic agents. The rigid, linear geometry and the electron-rich nature of the diyne core allow for precise spatial arrangement of functional groups, a critical aspect in rational drug design. Computational chemistry provides an indispensable toolkit for elucidating the structure-property relationships of these molecules, predicting their reactivity, and guiding the synthesis of new analogues with desired biological activities. This guide offers a comprehensive overview of the computational methodologies applied to this compound analogues, presents key quantitative data, details experimental protocols, and visualizes relevant chemical and biological processes.
Theoretical Framework and Computational Methodologies
The computational investigation of this compound analogues predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely employed approach due to its favorable balance of accuracy and computational cost.
Computational Protocol:
A typical workflow for the computational analysis of a this compound analogue involves a series of steps designed to accurately model its properties and reactivity. This process is crucial for obtaining reliable data that can inform experimental work.
A detailed protocol for performing DFT calculations on a substituted this compound is as follows:
-
Molecular Structure Generation: The initial 3D structure of the this compound analogue is built using molecular modeling software such as GaussView, Avogadro, or ChemDraw.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[1] This level of theory provides a good compromise between accuracy and computational expense for geometry optimizations. The convergence criteria for the optimization should be stringent to ensure a true minimum on the potential energy surface is located.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections. These calculations also provide the theoretical vibrational spectra (IR and Raman).[2][3]
-
Single-Point Energy Calculation: For more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometry using a larger basis set (e.g., 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ) and potentially a more sophisticated functional.[1]
-
Analysis of Results: The output files from these calculations are analyzed to extract key data, including optimized bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and molecular electrostatic potential.
Quantitative Data Summary
The following tables summarize key computational data for this compound and representative analogues. These values are typically calculated at the B3LYP/6-311+G(d,p) level of theory for consistency, though variations may exist in the cited literature.
Table 1: Calculated Structural Parameters of this compound and Analogues
| Compound | C1≡C2 (Å) | C2-C3 (Å) | C3≡C4 (Å) | C1-H/R (Å) | C4-H/R (Å) |
| This compound | 1.205 | 1.378 | 1.205 | 1.062 | 1.062 |
| 1-Phenyl-1,3-butadiyne | 1.208 | 1.375 | 1.206 | 1.435 (C-C) | 1.062 |
| 1,4-Diphenyl-1,3-butadiyne | 1.210 | 1.373 | 1.210 | 1.435 (C-C) | 1.435 (C-C) |
| 1,4-bis(trimethylsilyl)butadiyne | 1.215 | 1.380 | 1.215 | 1.845 (C-Si) | 1.845 (C-Si) |
Table 2: Calculated Vibrational Frequencies of this compound [4]
| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Description |
| ν1 | Σg+ | 3329 | Symmetric C-H stretch |
| ν2 | Σg+ | 2184 | Symmetric C≡C stretch |
| ν3 | Σg+ | 874 | C-C stretch |
| ν4 | Σu+ | 3328 | Asymmetric C-H stretch |
| ν5 | Σu+ | 2020 | Asymmetric C≡C stretch |
| ν6 | Πg | 628 | Symmetric C-H bend |
| ν7 | Πg | 498 | C-C-C bend |
| ν8 | Πu | 628 | Asymmetric C-H bend |
| ν9 | Πu | 222 | C-C-C bend |
Table 3: Calculated Reaction Energies for Cycloaddition Reactions of this compound
| Reaction | Dienophile | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Diels-Alder with Ethene | Ethene | ~22-28[1][5][6] | ~ -30 to -40[5][6] |
| Diels-Alder with 1,3-Butadiene | 1,3-Butadiene | ~25-33[7] | Exothermic |
Experimental Protocols
The synthesis and characterization of this compound analogues are essential for validating computational predictions and for their application in various fields.
General Synthesis of Symmetrically Substituted 1,3-Butadiynes (Hay Coupling):
A common method for synthesizing symmetrical 1,3-diynes is the Hay coupling, which involves the oxidative coupling of terminal alkynes.[8]
-
Catalyst Preparation: A copper(I) chloride-tetramethylethylenediamine (TMEDA) complex is prepared by dissolving copper(I) chloride in a suitable solvent like acetone, followed by the addition of TMEDA under an inert atmosphere (e.g., nitrogen).
-
Reaction Setup: The terminal alkyne is dissolved in a solvent such as acetone in a reaction vessel equipped with a mechanical stirrer and an oxygen inlet.
-
Coupling Reaction: The catalyst solution is added to the alkyne solution while bubbling oxygen through the mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Workup and Purification: After the reaction is complete, the mixture is worked up, often by adding a dilute acid and extracting with an organic solvent. The crude product is then purified by recrystallization or chromatography to yield the desired 1,4-disubstituted-1,3-butadiyne.[8]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The characteristic C≡C stretching vibrations of the diyne core appear in the region of 2100-2300 cm⁻¹.[2]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.
-
X-ray Crystallography: Can be used to determine the precise three-dimensional structure of crystalline derivatives.
Applications in Drug Development
The unique structural and electronic features of this compound analogues make them attractive scaffolds in drug discovery. Their rigid, linear nature allows for the precise positioning of pharmacophoric groups to interact with biological targets.
Computational Drug Discovery Workflow:
The process of discovering and developing new drugs based on this compound analogues often follows a computational workflow.
Biological Significance and Signaling Pathways:
While specific signaling pathways for many synthetic this compound analogues are still under investigation, related polyacetylene natural products have shown a range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[9] For instance, the cytotoxic effects of some polyacetylenes are attributed to their ability to induce apoptosis. The metabolic activation of related compounds like 1,3-butadiene proceeds via epoxidation, leading to DNA-reactive metabolites.[10][11] This suggests that the reactivity of the butadiyne core or its metabolites could be a key factor in their biological mechanism of action.
A simplified representation of a potential metabolic activation pathway is shown below.
Conclusion
The computational chemistry of this compound analogues is a vibrant area of research with significant implications for materials science and drug discovery. DFT calculations provide a powerful means to predict the structures, properties, and reactivity of these compounds, thereby guiding their synthesis and application. The integration of computational and experimental approaches is crucial for advancing our understanding of these fascinating molecules and for harnessing their potential in the development of new technologies and therapeutics. This guide provides a foundational understanding of the key computational aspects, experimental considerations, and potential applications of this compound analogues for professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diels-Alder Reaction of phosphaethene with 1,3-dienes: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetically Versatile Building Blocks and Diyne Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-BUTADIENE: BIOMARKERS AND APPLICATION TO RISK ASSESSMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Conjugated World: An In-depth Technical Guide to the Discovery and History of Diacetylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetylene compounds, characterized by the presence of two conjugated carbon-carbon triple bonds (a butadiyne moiety), have carved a unique and significant niche in the landscape of organic chemistry and materials science. Their story is one of serendipitous discoveries, meticulous structural elucidation, and the dawn of solid-state chemistry, leading to the creation of highly ordered, conjugated polymers with remarkable electronic and optical properties. This technical guide delves into the core of diacetylene chemistry, tracing its origins from early synthesis to the revolutionary concept of topochemical polymerization, providing researchers and drug development professionals with a comprehensive historical and technical foundation.
Early Encounters and the Dawn of Acetylenic Chemistry
The journey into the world of diacetylenes begins with the foundational work on acetylene itself. While acetylene was discovered in 1836, it was the pioneering work of Adolf von Baeyer in the late 19th century that laid the groundwork for understanding polyacetylenic structures.[1][2] In his extensive investigations into the synthesis of indigo dye, Baeyer explored the reactivity of various acetylene derivatives. In 1885, he reported on "polyacetylene compounds," detailing the explosive nature of some of these materials and laying the very early conceptual groundwork for the study of conjugated triple-bond systems.[3] His work, though not focused on the stable diacetylene monomers we know today, was instrumental in sparking interest in the chemistry of unsaturated carbon chains.
The first deliberate synthesis of the parent diacetylene (butadiyne) is credited to Carl Glaser in 1869.[4] Glaser discovered that terminal alkynes could be coupled in the presence of a copper(I) salt and an oxidant, a reaction now famously known as the Glaser coupling .[1][4] This oxidative homocoupling reaction provided the first reliable method for creating the C(sp)-C(sp) bond that defines the diacetylene linkage.
A significant improvement to this method was introduced by Allan S. Hay in 1962, who utilized a complex of copper(I) chloride with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a soluble catalyst.[1][5] The Hay coupling offered milder reaction conditions and greater versatility, becoming a widely adopted method for the synthesis of symmetrical diynes.[1]
The Birth of Polydiacetylenes: A Solid-State Revolution
For nearly a century after Glaser's discovery, diacetylenes were primarily of interest to synthetic organic chemists. This changed dramatically in 1969 when Gerhard Wegner made a groundbreaking discovery.[6] Wegner observed that single crystals of 2,4-hexadiyne-1,6-diol, a diacetylene monomer, underwent a remarkable transformation upon exposure to UV light or heat.[7] The colorless monomer crystals turned into intensely colored, highly crystalline polymers. This process, occurring in the solid state without the need for solvents or initiators, marked the birth of polydiacetylenes (PDAs) .[8]
Wegner's initial work laid the foundation for a new field of polymer chemistry. He demonstrated that the polymerization was a 1,4-addition reaction across the conjugated diacetylene rod, leading to a polymer backbone of alternating double and triple bonds.[9]
Building upon Wegner's discovery, Raymond H. Baughman in 1972 provided the theoretical framework to understand this unique solid-state reactivity.[10] He coined the term "topochemical polymerization " to describe reactions that are controlled by the crystal lattice of the monomer.[11] Baughman postulated that for a diacetylene monomer to be reactive in the solid state, its molecules must be packed in a specific arrangement that allows for the polymerization to occur with minimal atomic and molecular movement.[3][9]
Quantitative Data from Seminal Discoveries
The early studies by Wegner and others provided crucial quantitative data that underpinned the understanding of diacetylene polymerization. While accessing the full datasets from these seminal publications can be challenging, the following tables summarize key parameters and findings that are frequently cited.
| Parameter | Value | Reference |
| Monomer | 2,4-Hexadiyne-1,6-diol | Wegner, 1969 |
| Stimulus | UV irradiation, Thermal annealing | Wegner, 1969 |
| Observation | Formation of colored, crystalline polymer | Wegner, 1969 |
| Polymerization Type | 1,4-addition | Wegner, 1969 |
Table 1: Key Findings from Wegner's Discovery of Polydiacetylenes
Baughman's work established the geometric criteria for topochemical polymerization, which are essential for predicting the solid-state reactivity of diacetylene monomers.
| Parameter | Ideal Value | Significance |
| d (stacking distance) | ≈ 5 Å | Defines the repeat unit in the polymer chain. |
| γ (angle of diacetylene rod to stacking axis) | ≈ 45° | Allows for efficient 1,4-addition. |
| Interatomic distance (C1 to C4' of adjacent monomer) | < 4 Å | Necessary for bond formation. |
Table 2: Baughman's Geometric Criteria for Topochemical Polymerization
The polymerization of diacetylenes is accompanied by a distinct color change, which is a hallmark of these materials. This chromic transition arises from the formation of the extended π-conjugated system in the polymer backbone.
| Phase | Absorption Maximum (λmax) | Appearance | Fluorescence |
| Blue Phase | ~640 nm | Blue/Purple | Non-fluorescent |
| Red Phase | ~540 nm | Red/Orange | Fluorescent |
Table 3: Spectroscopic Properties of Polydiacetylene Chromic Phases [12][13][14]
The transition from the blue to the red phase can be induced by various external stimuli, such as temperature, solvents, or mechanical stress, making polydiacetylenes attractive for sensor applications.
Experimental Protocols from Foundational Syntheses
To provide a practical understanding of the chemistry involved, this section details the methodologies for key experiments in the history of diacetylenes.
Glaser-Hay Coupling for the Synthesis of Symmetrical Diynes
This protocol is a generalized procedure based on the improved Hay modification of the Glaser coupling.[1][15]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Stir bar
-
Round-bottom flask (25 mL)
-
Air supply (e.g., balloon or open to air with efficient stirring)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.
Expected Yield: Yields can vary widely depending on the substrate but are often in the range of 70-95%.
Synthesis of 2,4-Hexadiyne-1,6-diol
This diol is the monomer famously used by Wegner in the first synthesis of a polydiacetylene. Its synthesis is typically achieved through the oxidative coupling of propargyl alcohol.[16][17]
Materials:
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Ammonium chloride (NH₄Cl)
-
Oxygen or air supply
-
Solvent (e.g., water, methanol, or a mixture)
Procedure (Conceptual Outline):
-
A solution of copper(I) chloride and ammonium chloride in a suitable solvent is prepared.
-
Propargyl alcohol is added to the catalyst solution.
-
Oxygen or air is bubbled through the reaction mixture, or the reaction is stirred vigorously under an air atmosphere.
-
The reaction is typically carried out at or slightly above room temperature.
-
The product, 2,4-hexadiyne-1,6-diol, often precipitates from the reaction mixture as a white solid.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
Note: Specific concentrations, reaction times, and workup procedures can vary. For a detailed industrial preparation, a process involving reacting diacetylene with formaldehyde in the presence of a silver catalyst has also been described.[18]
Solid-State Photopolymerization of Diacetylene Crystals
This protocol describes the general method for the topochemical polymerization of a suitable diacetylene monomer.[19][20]
Materials:
-
Crystalline diacetylene monomer (e.g., 2,4-hexadiyne-1,6-diol derivatives)
-
UV lamp (typically emitting at 254 nm)
-
Substrate for holding the crystals (e.g., quartz slide)
Procedure:
-
Place the single crystals or a crystalline powder of the diacetylene monomer on a suitable substrate.
-
Expose the crystals to UV irradiation at a controlled distance and for a specific duration. The polymerization can often be visually monitored by the appearance of color.
-
The extent of polymerization can be controlled by the irradiation time.
-
After the desired level of polymerization is achieved, the UV source is removed.
-
The resulting polymer can be characterized directly in its solid, crystalline form.
Quantitative Analysis: The degree of polymer conversion can be quantitatively measured using techniques such as FT-Raman spectroscopy by monitoring the relative intensities of the monomer and polymer triple bond stretching vibrations.[8]
Visualizing the Mechanisms and Workflows
The following diagrams, rendered in DOT language, illustrate the key concepts in diacetylene chemistry.
Conclusion
The discovery and history of diacetylene compounds represent a fascinating chapter in chemical science, evolving from fundamental synthetic curiosities to the cornerstone of a unique class of functional materials. The pioneering work of Baeyer, Glaser, Wegner, and Baughman has provided a rich legacy of knowledge that continues to inspire new research directions. For researchers, scientists, and drug development professionals, a thorough understanding of this history and the core technical principles is invaluable for the rational design of novel diacetylene-based materials, from advanced electronics to innovative biomedical applications. The ability to control polymerization in the solid state, a concept born from the study of diacetylenes, remains a powerful tool for creating materials with unparalleled order and functionality.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.sld.cu [scielo.sld.cu]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Introductory lecture: solid-state polymerization - Faraday Discussions of the Chemical Society (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. staff.ulsu.ru [staff.ulsu.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Hexadiyne-1,6-diol | 3031-68-3 | Benchchem [benchchem.com]
- 17. US4952292A - Process for manufacturing 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]
- 18. US5420365A - Preparation of 2,4-hexadiyne-1,6-diol - Google Patents [patents.google.com]
- 19. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. datapdf.com [datapdf.com]
1,3-Butadiyne in the Interstellar Medium: A Technical Guide to its Astrochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butadiyne (C₄H₂), a linear unsaturated hydrocarbon, is a molecule of significant interest in the field of astrochemistry. Its presence in the interstellar medium (ISM) serves as a crucial tracer of carbon-chain chemistry and a foundational building block for more complex organic and polycyclic aromatic hydrocarbons (PAHs). This technical guide provides an in-depth overview of the detection, formation pathways, and chemical significance of this compound in interstellar environments, with a focus on quantitative data and detailed experimental methodologies.
Detection of this compound and its Derivatives in the Interstellar Medium
Direct detection of the non-polar this compound molecule in the cold, dense interstellar medium via radio astronomy is challenging due to its lack of a significant dipole moment.[1] Consequently, its presence and abundance are often inferred through the observation of its polar derivatives, primarily cyano-substituted analogues. The Taurus Molecular Cloud 1 (TMC-1) has been a key target for these studies.
Observational Techniques
The primary method for detecting molecules in the ISM is through radio astronomy, which observes the rotational transitions of molecules.[1]
Experimental Protocol: Radio Astronomical Observations
-
Telescopes: Observations are typically carried out using large single-dish radio telescopes such as the Green Bank Telescope (GBT) and the Yebes 40m telescope.[2][3]
-
Receivers: Highly sensitive, cryogenically cooled receivers operating in the microwave frequency range (specifically the Q band, 31.0–50.3 GHz for Yebes) are employed to detect the faint molecular line emissions.[2][3]
-
Spectrometers: High-resolution spectrometers are used to analyze the received signals and identify the characteristic spectral lines of specific molecules.
-
Data Analysis: Techniques such as velocity stacking and matched-filter analysis are used to enhance the signal-to-noise ratio and confirm the detection of weak spectral lines.[2] The derived line parameters (frequency, intensity, and width) are then used to calculate the column density and abundance of the detected molecule.
Quantitative Abundance Data
The table below summarizes the column densities of this compound derivatives and the inferred upper limits for this compound in TMC-1.
| Molecule | Column Density (cm⁻²) | Interstellar Environment | Telescope(s) | Reference(s) |
| E-1-cyano-1,3-butadiene | 3.8 x 10¹⁰ | TMC-1 | GBT | [2][3] |
| E-1-cyano-1,3-butadiene | < 1.2 x 10¹⁰ (3σ upper limit) | TMC-1 | Yebes 40m | [2][3] |
| Z-1-cyano-1,3-butadiene | < 2.0 x 10¹⁰ (3σ upper limit) | TMC-1 | Yebes 40m | [3] |
| 2-cyano-1,3-butadiene | < 3.1 x 10¹⁰ (upper limit) | TMC-1 | Yebes 40m | [2][3][4] |
| This compound | Inferred abundance < 10⁻¹¹–10⁻¹⁰ relative to H₂ | TMC-1 | Yebes 40m | [3][5] |
Formation and Destruction Pathways of this compound
The formation of this compound in the cold, low-density conditions of the ISM is thought to be dominated by gas-phase neutral-neutral and ion-molecule reactions.[6]
Key Formation Reactions
Several key reactions are proposed to lead to the formation of this compound and its precursors.
Destruction Pathways
This compound is destroyed primarily through reactions with abundant ions and radicals, as well as photodissociation by ultraviolet photons.
Role in Astrochemistry: A Precursor to Complexity
This compound and its derivatives are considered key intermediates in the bottom-up synthesis of more complex organic molecules, including cyclic and aromatic species.
Formation of Benzene and PAHs
Reactions involving this compound are thought to be crucial for the formation of benzene (C₆H₆), a fundamental building block of PAHs.
Experimental Protocol: Low-Temperature Reaction Studies
-
Apparatus: Laboratory experiments simulating interstellar conditions are often performed in cryogenic, high-vacuum chambers.
-
Reactant Generation: Radicals and ions are generated using techniques such as microwave discharge or laser ablation.
-
Reaction Monitoring: The progress of reactions is monitored in situ using techniques like Fourier Transform Infrared (FTIR) spectroscopy or mass spectrometry.
-
Product Analysis: Products are identified and quantified using techniques such as Temperature Programmed Desorption (TPD) coupled with mass spectrometry.
Spectroscopic Data for Astronomical Identification
The identification of this compound and its derivatives in space relies on precise laboratory spectroscopic data. The rotational and vibrational frequencies serve as unique molecular fingerprints.
Rotational and Vibrational Frequencies of this compound
The following table provides a selection of the fundamental vibrational frequencies for this compound.
| Symmetry | Mode | Wavenumber (cm⁻¹) | Spectroscopic Activity |
| σg+ | ν₁ (CH stretch) | 3374 | Raman |
| σg+ | ν₂ (C≡C stretch) | 2184 | Raman |
| σg+ | ν₃ (C-C stretch) | 874 | Raman |
| σu+ | ν₄ (CH stretch) | 3329 | Infrared |
| σu+ | ν₅ (C≡C stretch) | 2020 | Infrared |
| πg | ν₆ (CH bend) | 627 | Raman |
| πg | ν₇ (CCC bend) | 482 | Raman |
| πu | ν₈ (CH bend) | 630 | Infrared |
| πu | ν₉ (CCC bend) | 220 | Infrared |
Data sourced from the NIST Chemistry WebBook.[7]
Conclusion
This compound is a cornerstone molecule in understanding the complex chemical networks that operate in the interstellar medium. While its direct detection remains elusive, observations of its derivatives, combined with laboratory experiments and theoretical modeling, provide compelling evidence for its presence and crucial role in the synthesis of larger organic molecules. Future advancements in telescope sensitivity and laboratory techniques will undoubtedly shed more light on the intricate astrochemistry of this fundamental hydrocarbon.
References
- 1. Detection of Interstellar Molecules [sas.upenn.edu]
- 2. aanda.org [aanda.org]
- 3. [2503.23841] A search for the three isomers of cyano-1,3-butadiene in TMC-1: Implications for bottom-up routes involving 1,3-butadiene [arxiv.org]
- 4. A search for the three isomers of cyano-1,3-butadiene in TMC-1: Implications for bottom-up routes involving 1,3-butadiene | Astronomy & Astrophysics (A&A) [aanda.org]
- 5. researchgate.net [researchgate.net]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Natural Occurrence of 1,3-Butadiyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naturally occurring 1,3-butadiyne derivatives, a prominent subgroup of polyacetylenes, represent a diverse and potent class of bioactive compounds. Predominantly found in the plant families Asteraceae and Apiaceae, as well as in some fungi and marine invertebrates, these molecules exhibit a wide spectrum of pharmacological activities. Their biological effects, including cytotoxic, antimicrobial, anti-inflammatory, and neurotoxic properties, have positioned them as compelling candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources, quantitative distribution, and biological mechanisms of this compound derivatives, supplemented with detailed experimental protocols for their extraction, isolation, and bioactivity assessment.
Natural Occurrence and Chemical Diversity
The this compound functional group is a key structural feature in a vast array of natural products, most notably the polyacetylenes. Over 1100 different polyacetylenes have been identified from natural sources.[1][2][3]
2.1 Plant Kingdom:
The Asteraceae (sunflower family) and Apiaceae (carrot family) are the most prolific producers of this compound derivatives.[1][2][4]
-
Asteraceae: This family is a rich source of diverse polyacetylenes, which serve as important chemotaxonomic markers.[1][3] Different tribes within this family are characterized by unique sets of acetylene metabolites.[1][3] For instance, the Anthemideae tribe is known for C13 and C14 polyacetylene esters, while the Heliantheae tribe accumulates alkamides and thiophenes.[1] Notable genera include Artemisia, Echinacea, and Bellis.
-
Apiaceae: This family is a significant dietary source of falcarinol-type polyacetylenes, which are C17 compounds.[5] Vegetables such as carrots (Daucus carota), celery (Apium graveolens), parsnip (Pastinaca sativa), and parsley (Petroselinum crispum) contain these bioactive molecules.[5][6]
2.2 Other Natural Sources:
Beyond the plant kingdom, this compound derivatives have been isolated from:
-
Fungi: Various fungal species are known to produce polyacetylenes.
-
Marine Invertebrates: Marine sponges, in particular, have been found to contain a variety of polyacetylenic compounds with interesting biological activities.[4]
Quantitative Analysis of this compound Derivatives
The concentration of this compound derivatives can vary significantly depending on the species, plant part, and environmental conditions. The following tables summarize quantitative data for prominent polyacetylenes in selected natural sources.
| Plant Species | Cultivar/Variety | Plant Part | Falcarinol (µg/g FW) | Falcarindiol (µg/g FW) | Falcarindiol-3-acetate (µg/g FW) | Total Polyacetylenes (µg/g FW) | Reference |
| Daucus carota (Carrot) | Bolero | Root | 2.81 | 5.96 | 1.96 | 10.73 | [7] |
| Daucus carota (Carrot) | Unspecified | Root | - | - | - | >7500 (dry weight) | [6] |
| Apium graveolens (Celery) | Unspecified | Root | Not detected | - | - | >2500 (dry weight) | [6] |
| Pastinaca sativa (Parsnip) | Unspecified | Root | - | - | - | >7500 (dry weight) | [6] |
| Petroselinum crispum (Parsley) | Unspecified | Root | Not detected | - | - | >2500 (dry weight) | [6] |
FW: Fresh Weight
| Plant Species | Plant Part | Compound Class | Concentration (µmol/g DW) | Reference |
| Tagetes patula | Roots | Thiophenes | ~30 | [8] |
| Tagetes patula (hairy root culture, MeJ-induced) | Roots | Butenynyl-bithiophene | 200 | [8] |
| Tagetes patula | Flower buds | Pentenynyl-bithiophene and α-terthienyl | 5-10 | [8] |
| Carthamus tinctorius | Flowers/Seedlings | C13 hydrocarbons | 5-10 | [8] |
| Arctium lappa | Unspecified | Polyacetylenes | <1 | [8] |
DW: Dry Weight; MeJ: Methyl Jasmonate
Biological Activities and Mechanisms of Action
Naturally occurring this compound derivatives exhibit a broad range of biological activities, making them attractive for therapeutic applications.
4.1 Cytotoxic and Anti-cancer Activity:
Many polyacetylenes demonstrate potent cytotoxicity against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis.
4.1.1 Apoptosis Induction Pathway:
Certain polyacetylenes can trigger programmed cell death by activating the caspase cascade. For example, the novel polyacetylene 1,2-dihydroxy-5(E)-tridecene-7,9,11-triyne has been shown to induce apoptosis in human umbilical vein endothelial cells (HUVECs). This process involves the downregulation of the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the activation of caspase-7, a key executioner caspase.[9][10]
4.2 Anti-inflammatory Activity:
Falcarinol-type polyacetylenes are known to possess significant anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
4.2.1 NF-κB Signaling Pathway Inhibition:
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Falcarinol-type polyacetylenes can inhibit this pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκBα.[11][12][13][14]
4.3 Antimicrobial Activity:
Several this compound derivatives, such as thiarubrins from the Asteraceae family, exhibit potent antimicrobial activity against a range of bacteria and fungi.[15][16][17][18] The mechanism of action for some of these compounds is complex and can be influenced by light. For instance, thiarubrine A shows light-independent antibacterial and antifungal activity, which is enhanced by visible light.[15] Visible light can convert thiarubrins to their corresponding thiophenes, which are antibiotic only upon irradiation with UV-A light.[15]
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and biological evaluation of this compound derivatives.
5.1 Extraction of Polyacetylenes using Soxhlet Apparatus:
This protocol describes a standard method for the extraction of nonvolatile and semivolatile organic compounds from solid plant material.
Materials:
-
Dried and finely ground plant material
-
Anhydrous sodium sulfate
-
Soxhlet extractor (40 mm ID)
-
500-mL round bottom flask
-
Extraction thimbles (glass or paper)
-
Heating mantle
-
Condenser
-
Extraction solvent (e.g., n-hexane, diethyl ether, or ethyl acetate)
-
Boiling chips
-
Rotary evaporator
Procedure:
-
Weigh approximately 10-30 g of the dried, ground plant material.
-
In a beaker, thoroughly mix the plant material with an equal amount of anhydrous sodium sulfate to remove any residual moisture.
-
Transfer the mixture into an extraction thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Add approximately 300 mL of the chosen extraction solvent and a few boiling chips to the round bottom flask.
-
Assemble the Soxhlet apparatus by attaching the flask to the extractor and the condenser on top.
-
Heat the solvent to a gentle reflux using a heating mantle. The solvent vapor will travel up to the condenser, liquefy, and drip back into the thimble containing the plant material.
-
Continue the extraction for 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool to room temperature.
-
Disassemble the apparatus and carefully remove the round bottom flask containing the extract.
-
Concentrate the extract to dryness or a smaller volume using a rotary evaporator.
-
The resulting crude extract can be stored for further purification.
5.2 Purification of Polyacetylenes by High-Speed Counter-Current Chromatography (HSCCC):
HSCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products, as it avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.
Procedure:
-
Solvent System Selection: Choose a suitable biphasic solvent system. A common system for polyacetylenes is hexane/ethyl acetate/methanol/water. The optimal ratio needs to be determined empirically for the specific compounds of interest, for example, a ratio of 1:31:1:31 (v/v/v/v) has been used successfully.[19][20]
-
Partition Coefficient (K) Determination: Dissolve a small amount of the crude extract in the chosen solvent system and determine the partition coefficient (K) of the target compounds between the upper and lower phases. An ideal K value is typically between 0.5 and 2.0.
-
HSCCC Instrument Setup:
-
Fill the entire column with the stationary phase (usually the upper phase).
-
Set the desired revolution speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (usually the lower phase) into the column at a specific flow rate (e.g., 1.5-2.5 mL/min).
-
Wait for hydrodynamic equilibrium to be established.
-
-
Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions at regular intervals.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing the purified polyacetylenes.
-
Compound Recovery: Combine the pure fractions and evaporate the solvent to obtain the purified compound.
5.3 Cytotoxicity Assessment using the MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
5.4 Antimicrobial Susceptibility Testing using Broth Microdilution Assay:
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium only)
-
Microplate reader (optional, for turbidimetric measurement)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. The final volume in each well is typically 100-200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antimicrobial agent.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion
The natural world is a rich repository of structurally unique and biologically active molecules. This compound derivatives, particularly the polyacetylenes found in the Asteraceae and Apiaceae families, stand out for their potent cytotoxic, anti-inflammatory, and antimicrobial properties. This guide has provided a detailed overview of their natural occurrence, quantitative distribution, and mechanisms of action, along with practical experimental protocols. It is anticipated that this information will serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, stimulating further investigation into this promising class of compounds for the discovery of novel therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel polyacetylene significantly inhibits angiogenesis and promotes apoptosis in human endothelial cells through activation of the CDK inhibitors and caspase-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of polyenylpyrrole derivatives as anticancer agents acting through caspases-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aberrant IKKα and IKKβ cooperatively activate NF-κB and induce EGFR/AP1 signaling to promote survival and migration of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complex nature of the mechanism of toxicity of antibiotic dithiacyclohexadiene polyines (thiarubrines) from the asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibiotic properties of thiarubrine A, a naturally occurring dithiacyclohexadiene polyine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Thiarubrine A, a bioactive constituent of Aspilia (Asteraceae) consumed by wild chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of high-speed counter-current chromatography and HPLC to separate and purify of three polyacetylenes from Platycodon grandiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Application of high-speed counter-current chromatography and HPLC to separate and purify of three polyacetylenes from Platycodon grandiflorum. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Butadiyne (C₄H₂)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butadiyne (C₄H₂), also known as diacetylene, is the simplest polyyne, featuring a linear chain of four carbon atoms with two conjugated triple bonds.[1] This highly unsaturated and reactive molecule is a colorless gas at standard conditions and serves as a fundamental building block in theoretical chemistry, astrochemistry, and specialized organic synthesis.[1] Its rigid structure and unique electronic properties make it a subject of interest, while its instability necessitates careful handling protocols. This guide provides a comprehensive overview of the physical and chemical properties of butadiyne, detailed experimental protocols for its synthesis, and a discussion of its relevance in the broader context of chemical research and development.
Physical and Spectroscopic Properties
Butadiyne is a colorless gas with a faint, characteristic odor.[1] Its high degree of unsaturation results in a thermodynamically unstable compound, though it possesses enough kinetic stability to be handled under controlled, low-temperature conditions.[1]
Physical Constants
The fundamental physical properties of butadiyne are summarized in the table below, providing key data for experimental design and safety considerations.
| Property | Value | Units | Reference(s) |
| Identifiers | |||
| IUPAC Name | Buta-1,3-diyne | - | [2] |
| CAS Number | 460-12-8 | - | [3] |
| Molecular Formula | C₄H₂ | - | [2][4] |
| Molar Mass | 50.0587 | g/mol | [1][5] |
| Physical State | |||
| Appearance | Colorless Gas | - | [1][2] |
| Melting Point | -36.4 (236.8 K) | °C | [1] |
| Boiling Point | 10.3 (283.5 K) | °C | [1][2] |
| Thermodynamic Properties | |||
| Enthalpy of Vaporization (ΔHvap) | 22.8 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔHfus) | 8.9 | kJ/mol | [1] |
| Critical Temperature (Tc) | 132.8 (406.0 K) | °C | [1] |
| Critical Pressure (Pc) | 5.84 | MPa | [1] |
| Density | |||
| Gas-phase Density (0°C, 1 atm) | 2.239 | g/L | [1] |
| Liquid-phase Density (0°C) | 0.789 | g/cm³ | [1] |
| Critical Density (ρc) | 0.412 | g/cm³ | [1] |
Molecular Structure and Geometry
Butadiyne possesses a linear molecular geometry, consistent with the sp hybridization of its carbon atoms, and belongs to the D∞h point group.[1] The conjugated π-electron system extends across the four-carbon backbone, resulting in specific bond lengths and angles.[1]
| Parameter | Value | Units | Reference(s) |
| Bond Lengths | |||
| C≡C | 1.208 | Å | [1] |
| C-C | 1.384 | Å | [1] |
| C-H | 1.060 | Å | [1] |
| Electronic Properties | |||
| HOMO-LUMO Gap | ~5.2 | eV | [1] |
| Ionization Energy | 10.18 | eV | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of butadiyne. Key vibrational modes are observable in its Infrared (IR) and Raman spectra.
| Spectroscopic Data | Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| Infrared (IR) Spectroscopy | |||
| 3272 | ν₄ (asymmetric C-H stretch) | [7] | |
| 2013 | ν₅ (C≡C stretch) | [7] | |
| 628 | ν₈ (bending mode) | [8] | |
| Raman Spectroscopy | |||
| ~2270 | C≡C stretch | [9] |
Chemical Properties and Reactivity
The chemical behavior of butadiyne is dominated by its high degree of unsaturation and the reactivity of its terminal alkyne protons.
-
High Reactivity : The conjugated triple bond system makes butadiyne highly reactive.[1] It readily participates in addition reactions, polymerization, and cycloadditions.[1][10]
-
Instability and Hazards : Butadiyne is highly flammable and can form explosive mixtures with air.[11][12] It is prone to explosive decomposition, especially in the condensed phase or under pressure. In the presence of air or oxygen, it can form explosive peroxides.[13] Due to its hazardous nature, it is often generated in situ or used as a protected derivative, such as 1,4-bis(trimethylsilyl)buta-1,3-diyne (BTMSBD).[2]
-
Acidity : The terminal C-H bonds are weakly acidic, allowing for deprotonation with strong bases to form acetylides, which are potent nucleophiles in organic synthesis.
-
Cycloaddition Reactions : Butadiyne is a versatile substrate in cycloaddition reactions, serving as a building block for the synthesis of various carbo- and heterocyclic compounds.[10][14] These reactions are powerful tools for constructing complex molecular frameworks.[10]
Synthesis and Handling
The synthesis of butadiyne requires careful execution due to the product's instability. The most common laboratory preparation involves the dehydrohalogenation of a suitable precursor.
Experimental Protocol: Synthesis of Butadiyne
This protocol details the synthesis of butadiyne via the double dehydrochlorination of 1,4-dichloro-2-butyne. The procedure is adapted from established methods and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
Reaction: ClCH₂C≡CCH₂Cl + 2 KOH → HC≡C-C≡CH + 2 KCl + 2 H₂O[3]
Materials:
-
1,4-Dichloro-2-butyne (CAS 821-10-3)
-
Potassium hydroxide (KOH), concentrated aqueous solution (e.g., 50%)
-
Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a reaction flask equipped with a dropping funnel, a gas inlet for inert gas, and a gas outlet connected to a series of two cold traps cooled to -78 °C (dry ice/acetone bath). The second trap is for collecting the butadiyne product.
-
Reaction Mixture: In the reaction flask, place a mixture of the concentrated aqueous potassium hydroxide solution and dimethyl sulfoxide. Cool the mixture to approximately -70 °C.
-
Addition of Precursor: Slowly add 1,4-dichloro-2-butyne dropwise from the dropping funnel into the cooled, stirred reaction mixture. Maintain the temperature below -65 °C during the addition.
-
Product Collection: Pass a slow stream of inert gas (e.g., Nitrogen) through the reaction vessel.[15] The volatile butadiyne product will be carried by the gas stream out of the flask and will condense in the cold traps.
-
Isolation and Storage: The condensed butadiyne in the trap will be a colorless solid. For subsequent use, it is often dissolved in a cold, inert solvent like THF.[15] The resulting solution should be kept at low temperatures (e.g., -25 °C or below) under an inert atmosphere and used promptly.[15]
Experimental Workflow Diagram
Caption: Experimental workflow for the laboratory synthesis of butadiyne.
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when working with butadiyne.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coats, and cryogenic gloves when handling cold traps.[4]
-
Ventilation: All manipulations must be conducted in a well-ventilated fume hood.[4]
-
Inert Atmosphere: Butadiyne should be handled under an inert atmosphere (N₂ or Ar) to prevent the formation of explosive peroxides.
-
Avoid Condensation: Do not allow liquid butadiyne to accumulate, as it is shock-sensitive and can decompose explosively. It is typically handled in dilute solutions or as a gas.
-
Pressure: Avoid pressurizing butadiyne gas.
-
Ignition Sources: Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces.[16][17] Use non-sparking tools.[4][16]
Relevance and Applications
While direct industrial applications of butadiyne are limited due to its instability, it is a valuable molecule in several research areas.
Astrochemistry
Butadiyne has been detected in various extraterrestrial environments, including the atmosphere of Titan (Saturn's largest moon) and in protoplanetary nebulae.[1] Its presence provides insights into carbon-rich chemistry in interstellar space.
Synthetic Chemistry Building Block
Butadiyne and its derivatives are important precursors in organic synthesis. The rigid, linear C₄ scaffold can be incorporated into larger molecules to create materials with specific electronic or optical properties. Its ability to undergo cycloaddition reactions makes it a key component in the synthesis of complex aromatic and heterocyclic systems.[10]
Context for Drug Development
For professionals in drug development, butadiyne is relevant as the parent compound of the polyyne class of molecules. Many naturally occurring polyynes, isolated from plants, fungi, and bacteria, exhibit potent biological activities, including:[1][11][18]
-
Antifungal and antimicrobial properties[11]
-
Antiviral and nematocidal activity[1]
-
Cytotoxic effects against tumor cells[3]
The synthesis of these natural products and their analogues often involves the construction of a polyyne backbone, where the chemistry of butadiyne and related acetylenic compounds is fundamental.[18] The development of synthetic routes to these complex polyynes is an active area of research with potential for discovering new therapeutic agents.[12]
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Biological activities of terthiophenes and polyynes from the Asteraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. s3.smu.edu [s3.smu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DSpace [scholarworks.wm.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. tandfonline.com [tandfonline.com]
- 16. westlake.com [westlake.com]
- 17. airgas.com [airgas.com]
- 18. Synthesis of naturally occurring polyynes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Conjugations: An In-depth Technical Guide to the Electronic and Structural Differences Between 1,3-Butadiyne and 1,3-Butadiene
For Immediate Release
A comparative analysis of the conjugated π-systems in 1,3-butadiene and 1,3-butadiyne reveals significant differences in their structural and energetic properties. While both molecules feature alternating multiple and single bonds, the nature of their conjugation leads to distinct outcomes in bond lengths, molecular geometry, and stabilization energies. This guide provides a detailed examination of these differences for researchers, scientists, and professionals in drug development.
Introduction to Conjugation
Conjugation is a fundamental concept in organic chemistry describing the interaction of p-orbitals across an intervening single bond. In molecules like 1,3-butadiene and this compound, this overlap of p-orbitals creates a delocalized π-electron system, which influences the molecule's structure, stability, and reactivity. While 1,3-butadiene is a classic textbook example of conjugation leading to significant stabilization, this compound presents a more complex and debated case.
Orbital Overlap and Molecular Structure
The primary difference in conjugation between the two molecules arises from the hybridization of their carbon atoms.
-
1,3-Butadiene: All four carbon atoms are sp² hybridized, each contributing a p-orbital perpendicular to the molecular plane. These four p-orbitals overlap to form a continuous π-system extending over the entire molecule. This delocalization is responsible for the partial double-bond character of the central C2-C3 single bond.[1][2][3]
-
This compound: The carbon atoms are sp hybridized, resulting in a linear molecular geometry. Each carbon atom possesses two perpendicular p-orbitals. This allows for the formation of two orthogonal π-systems, each spanning the length of the molecule.
Caption: p-orbital overlap in 1,3-butadiene.
Caption: Orthogonal p-orbital systems in this compound.
Quantitative Analysis of Bond Lengths and Stabilization Energy
The extent of conjugation is quantitatively reflected in the molecule's bond lengths and thermochemical data. In 1,3-butadiene, conjugation leads to a noticeable shortening of the central C-C single bond and a slight lengthening of the C=C double bonds compared to non-conjugated systems.[1][4][5]
Conversely, computational studies have controversially suggested that the conjugation stabilization energy in this compound is negligible or zero.[6][7] This surprising result is attributed to fundamental differences between ethylenic and acetylenic π-bonds and the influence of hyperconjugation in reference compounds used for thermochemical calculations.[6]
| Molecule | Bond | Experimental Bond Length (Å) | Standard Bond Length (Å) | Reference Molecule |
| 1,3-Butadiene | C=C | 1.338 | 1.3305 | Ethylene[4][5] |
| C-C | 1.454 | ~1.54 | Ethane[1][5] | |
| This compound | C≡C | ~1.218 | ~1.203 | Acetylene |
| C-C | 1.366 | ~1.54 | Ethane |
Standard bond lengths are provided for non-conjugated reference molecules.
Conformational Analysis of 1,3-Butadiene
Due to rotation around the central C2-C3 single bond, 1,3-butadiene exists in different conformations. The most stable is the planar s-trans conformation, which maximizes p-orbital overlap and minimizes steric hindrance. A higher-energy planar s-cis conformation exists as a local energy maximum, and a non-planar gauche conformer is also present. The energy barrier for rotation around this central bond is approximately 24.8 kJ/mol. This rotational barrier is a direct consequence of the partial double-bond character endowed by conjugation. In contrast, the linear geometry of this compound precludes such conformational isomerism.
Caption: Energy relationship between 1,3-butadiene conformers.
Experimental and Computational Protocols
The structural and energetic data presented in this guide are derived from a combination of experimental techniques and high-level quantum chemical calculations.
Experimental Methodologies
-
Microwave Spectroscopy: This technique provides highly accurate rotational constants for molecules in the gas phase. By analyzing these constants, researchers can determine the precise equilibrium structures and bond lengths, as was done for 1,3-butadiene.[4]
-
Gas-Phase Electron Diffraction: In this method, a beam of electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine the molecular geometry, including bond lengths and angles.[3] This technique has been applied to study the structure of this compound.
-
Calorimetry: Heats of hydrogenation, a classic thermochemical experiment, have been used to determine the stabilization energy of conjugated systems like 1,3-butadiene by comparing them to non-conjugated analogues.[6]
Computational Methodologies
-
Ab Initio Calculations: Methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and Møller-Plesset perturbation theory (MP2) are used to calculate highly accurate molecular structures and energies. The MP2/cc-pVTZ level of theory, for instance, shows excellent agreement with the experimental structure of 1,3-butadiene.[4][5]
-
Composite Thermochemical Methods: High-accuracy methods like the G3(MP2) theory are employed to calculate thermochemical properties, such as enthalpies of hydrogenation, which were crucial in determining the near-zero conjugation stabilization of this compound.[6][7]
-
Electron Localization Function (ELF) and Natural Population Analysis (NPA): These are computational tools used to analyze the electron density distribution in molecules, providing insights into bonding and electron delocalization.
Conclusion
The comparison between 1,3-butadiene and this compound offers a nuanced understanding of conjugation. In 1,3-butadiene, the overlap of sp²-hybridized p-orbitals results in a classic case of π-delocalization, evidenced by a significant stabilization energy and measurable changes in bond lengths. In contrast, the sp-hybridized system of this compound, while featuring a highly delocalized π-electron cloud, does not exhibit the expected thermochemical stabilization. This highlights that while orbital overlap is a prerequisite for conjugation, the resulting energetic and structural consequences are highly dependent on the specific hybridization and geometry of the system. These distinctions are critical for professionals in materials science and drug development, where the electronic properties of conjugated systems are harnessed for specific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. How realistic are alternating C–C-bond lengths in s-cis-1,3-butadiene transition metal complexes? - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Potential Energy Surface of 1,3-Butadiyne Reactions in Heterocyclic and Carbocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction chemistry of 1,3-butadiyne, with a particular focus on its utility in the synthesis of diverse carbocyclic and heterocyclic scaffolds relevant to medicinal chemistry and materials science. While a complete, experimentally-derived potential energy surface (PES) for all reactions of this compound is not extensively documented in the literature, this document synthesizes key findings from computational and experimental studies to describe the underlying reaction pathways and provide insights into the energetics of these transformations.
Introduction to this compound and its Reactivity
This compound (also known as diacetylene) is a linear, highly unsaturated molecule with the formula C₄H₂. Its structure, featuring two conjugated triple bonds, makes it a versatile and reactive building block in organic synthesis. The high electron density of the π-systems allows it to participate in a variety of reactions, most notably cycloadditions, making it a valuable precursor for the construction of complex cyclic molecules.[1] This guide will focus on the most synthetically useful of these reactions: the formation of carbocycles and heterocycles.
Formation of Carbocycles
The construction of substituted benzene rings is a fundamental transformation in organic chemistry, and this compound serves as a valuable C4-synthon in this context.
A powerful method for the synthesis of substituted benzenes involves the nickel-catalyzed [2+2+2] cycloaddition of this compound with nonconjugated diynes. This reaction proceeds with high chemo- and regioselectivity to afford alkynyl-substituted benzene derivatives, which are versatile intermediates for further functionalization.
Table 1: [2+2+2] Cycloaddition of this compound with Nonconjugated Diynes
| Reactant 1 | Reactant 2 | Catalyst System | Temperature (°C) | Solvent | Product | Yield (%) |
| This compound derivative | Nonconjugated diyne | NiBr₂ / Zn powder | 80 | CH₃CN | Alkynyl benzene derivative | 53-88 |
To a solution of the this compound derivative and the nonconjugated diyne in acetonitrile, NiBr₂ and zinc powder are added. The reaction mixture is heated to 80 °C and stirred until the starting materials are consumed (as monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Caption: Nickel-catalyzed [2+2+2] cycloaddition of this compound.
Formation of Heterocycles
This compound is a versatile precursor for a wide array of heterocyclic systems containing oxygen, nitrogen, and sulfur. These scaffolds are of significant interest in drug discovery due to their prevalence in bioactive natural products and synthetic pharmaceuticals.
The reaction of 1,3-butadiynes with water provides a direct route to 2,5-disubstituted furans. This transformation can be catalyzed by copper or palladium complexes.
Table 2: Synthesis of 2,5-Disubstituted Furans from 1,3-Butadiynes
| Reactant 1 | Catalyst System | Base | Solvent | Product |
| 1,4-Diaryl-1,3-butadiyne | CuI / 1,10-phenanthroline | KOH | DMSO | 2,5-Diarylfuran |
| 1,4-Diaryl-1,3-butadiyne | Pd(PPh₃)₄ / 2,5-norbornadiene | KOH | - | 2,5-Diarylfuran |
A mixture of the 1,4-diaryl-1,3-butadiyne, CuI, 1,10-phenanthroline, and KOH in DMSO is heated and stirred. The reaction progress is monitored by an appropriate analytical technique. After completion, the reaction mixture is worked up by pouring into water and extracting with an organic solvent. The desired 2,5-diarylfuran is then purified by column chromatography.[1]
Caption: Catalytic cycloaddition of this compound with water.
1,3-Butadiynes react with various nitrogen-containing nucleophiles to produce a range of N-heterocycles.
Table 3: Synthesis of Nitrogen-Containing Heterocycles from 1,3-Butadiynes
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | Primary Amine | (PPh₃)AuNTf₂ | 1,2,5-Trisubstituted Pyrrole |
| 1-Trimethylsilyl-1,3-butadiyne | Two different azides | Copper salts, TBAF | 4,4'-Bi-1,2,3-triazole |
| This compound | Azides | CuI | Naphthotriazole |
To a solution of the this compound and primary amine in a suitable solvent, the gold catalyst, (PPh₃)AuNTf₂, is added. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.[2]
Caption: Gold-catalyzed synthesis of pyrroles from 1,3-butadiynes.
The reaction of 1,3-butadiynes with a sulfur source is a straightforward method for the synthesis of 2,5-disubstituted thiophenes.
Table 4: Synthesis of 2,5-Disubstituted Thiophenes from 1,3-Butadiynes
| Reactant 1 | Sulfur Source | Base/Catalyst | Product |
| 1,3-Diyne | Elemental Sulfur (S₈) | NaOtBu | 2,5-Disubstituted Thiophene |
| This compound | Trithiocarbonate anions (from CS₂ + KOH) | - | 2,5-Disubstituted Thiophene |
To a solution of the 1,3-diyne in a suitable solvent, elemental sulfur and sodium t-butoxide are added. The reaction mixture is stirred at an appropriate temperature until the reaction is complete. The reaction is then quenched, and the product is extracted and purified by chromatography. A proposed mechanism involves the trisulfur radical anion as a key intermediate.[3]
Caption: General pathway for the synthesis of thiophenes.
Computational Insights into this compound Reactions
While detailed potential energy surface calculations for many this compound reactions are not as prevalent as for simpler analogs like 1,3-butadiene, computational methods such as Density Functional Theory (DFT) are invaluable for elucidating reaction mechanisms. DFT calculations can be employed to:
-
Optimize Geometries: Determine the lowest energy structures of reactants, intermediates, transition states, and products.
-
Calculate Reaction Energetics: Predict activation barriers and reaction enthalpies/free energies to assess the kinetic and thermodynamic feasibility of a reaction pathway.
-
Analyze Electronic Structure: Investigate the frontier molecular orbitals (HOMO-LUMO) to understand the reactivity and selectivity of cycloaddition reactions.
A common computational approach for studying the reactions of diynes involves the following steps:
-
Geometry Optimization: The geometries of all stationary points on the potential energy surface are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a transition state connects the desired reactants and products.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, providing access to a wide range of carbocyclic and heterocyclic structures. While a comprehensive, experimentally-validated potential energy surface for its diverse reactions remains an area for further investigation, the synthetic protocols and mechanistic insights presented in this guide highlight its significant potential for applications in drug discovery and materials science. The continued development of catalytic systems and computational methods will undoubtedly lead to even more sophisticated and efficient uses of this reactive diyne.
References
Quantum Chemical Insights into 1,3-Butadiyne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiyne (C₄H₂), also known as diacetylene, is a linear and conjugated alkyne of significant interest in various scientific domains, including astrochemistry, materials science, and as a structural motif in medicinal chemistry. Its rigid, linear geometry and unique electronic structure, arising from the conjugation of two triple bonds, impart specific chemical and physical properties. Understanding these properties at a quantum mechanical level is crucial for predicting its reactivity, designing novel materials, and developing new therapeutic agents. This technical guide provides an in-depth overview of quantum chemical calculations performed on this compound, offering a comparative analysis of theoretical data with experimental findings.
Molecular Geometry
The linear structure of this compound is a key feature influencing its chemical behavior. Quantum chemical calculations have been instrumental in precisely determining its geometric parameters. A variety of theoretical methods, ranging from Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to Density Functional Theory (DFT) and Coupled-Cluster (CC) methods, have been employed to optimize its geometry.
Experimental and Computational Geometries
The following table summarizes the experimental and calculated geometric parameters for this compound. Experimental values are often obtained from techniques such as microwave spectroscopy and gas-phase electron diffraction.
| Parameter | Experimental Value | Calculated Value (Method/Basis Set) | Reference |
| Bond Lengths (Å) | |||
| C≡C | 1.205 | 1.217 (B3LYP/6-311+G(2d,p)) | [1] |
| C-C | 1.378 | 1.365 (B3LYP/6-311+G(2d,p)) | [1] |
| C-H | 1.058 | 1.065 (B3LYP/6-311+G(2d,p)) | [1] |
| Bond Angles (°) | |||
| C-C-H | 180 | 180 (All methods) | |
| C-C-C | 180 | 180 (All methods) |
Note: The linearity of the molecule results in bond angles of 180°.
Vibrational Frequencies
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and dynamics of a molecule. Quantum chemical calculations are essential for the assignment and interpretation of experimental vibrational spectra. The calculated harmonic frequencies are often scaled by empirical factors to better match the anharmonic experimental frequencies.
Experimental and Calculated Vibrational Frequencies
The fundamental vibrational frequencies of this compound have been extensively studied both experimentally and theoretically. The molecule belongs to the D∞h point group, and its vibrational modes are classified according to their symmetry.[2]
| Mode | Symmetry | Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Method/Basis Set) | Reference |
| ν₁ | σg⁺ | Symmetric C-H stretch | 3293 | 3420 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₂ | σg⁺ | Symmetric C≡C stretch | 2184 | 2245 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₃ | σg⁺ | C-C stretch | 874 | 880 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₄ | σu⁺ | Asymmetric C-H stretch | 3329 | 3421 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₅ | σu⁺ | Asymmetric C≡C stretch | 2020 | 2075 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₆ | πg | Symmetric C-H bend | 627 | 635 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₇ | πg | Symmetric C-C-C bend | 482 | 485 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₈ | πu | Asymmetric C-H bend | 630 | 640 (B3LYP/6-311+G(2d,p)) | [1][2] |
| ν₉ | πu | Asymmetric C-C-C bend | 231 | 230 (B3LYP/6-311+G(2d,p)) | [1][2] |
Electronic Properties and Reactivity
Quantum chemical calculations provide insights into the electronic structure of this compound, which is crucial for understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electron-donating and electron-accepting abilities, respectively.
Frontier Molecular Orbitals
The energies of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are important indicators of chemical reactivity and kinetic stability.
| Property | Calculated Value (eV) (Method/Basis Set) |
| HOMO Energy | -6.8 (B3LYP/6-311+G(2d,p)) |
| LUMO Energy | -0.5 (B3LYP/6-311+G(2d,p)) |
| HOMO-LUMO Gap | 6.3 (B3LYP/6-311+G(2d,p)) |
A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
Experimental Protocols
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of gas-phase molecules, from which highly accurate molecular geometries can be derived.[3][4][5]
Methodology:
-
A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
The sample is irradiated with microwave radiation of varying frequencies.
-
Absorption of microwaves by the molecules induces transitions between rotational energy levels.
-
The frequencies at which absorption occurs are detected, yielding a rotational spectrum.
-
The rotational constants (A, B, C) are determined by fitting the observed transition frequencies to a rotational Hamiltonian.
-
From the rotational constants of the parent molecule and its isotopologues, the moments of inertia can be calculated, which in turn allows for the precise determination of bond lengths and angles.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.
Methodology:
-
A narrow beam of high-energy electrons is directed through a gaseous sample of this compound.
-
The electrons are scattered by the molecules, creating a diffraction pattern.
-
The diffraction pattern, which consists of concentric rings of varying intensity, is recorded on a detector.
-
The scattering intensity is a function of the internuclear distances within the molecule.
-
By analyzing the diffraction pattern, a radial distribution curve is generated, from which the bond lengths, bond angles, and torsional angles can be determined.
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound with bond lengths.
Computational Workflow for Property Calculation
Caption: A typical workflow for quantum chemical calculations.
Conclusion
Quantum chemical calculations are indispensable tools for elucidating the molecular structure, vibrational properties, and electronic characteristics of this compound. The synergy between theoretical predictions and experimental data provides a comprehensive understanding of this fundamental molecule. The data and methodologies presented in this guide serve as a valuable resource for researchers in chemistry, materials science, and drug development, enabling them to leverage computational chemistry for their specific applications.
References
- 1. The 130 to 375 GHz Rotational Spectroscopy of s-trans-(Z)‑1-Cyano-1,3-butadiene (C5H5N): Analysis of the Lowest-Energy Vibrationally Excited Dyad (ν19 and ν27) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 5. gacbe.ac.in [gacbe.ac.in]
An In-depth Technical Guide to the Vibrational and Electronic Energy Levels of 1,3-Butadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational and electronic energy levels of 1,3-butadiyne (also known as diacetylene), a molecule of significant interest in various fields, including astrochemistry and materials science. This document details the fundamental energy states of the molecule, outlines the experimental methodologies used for their determination, and presents the data in a clear, structured format for ease of comparison and reference.
Introduction to this compound
This compound (C₄H₂) is a linear, conjugated polyyne with a chemical structure consisting of two triple bonds and two single bonds (HC≡C-C≡CH). Its high degree of unsaturation and conjugated π-system give rise to a rich and complex spectroscopic signature, making it an excellent candidate for studying the fundamental principles of molecular vibrations and electronic transitions. Understanding these energy levels is crucial for its identification in various environments and for predicting its chemical behavior and potential applications.
Vibrational Energy Levels
The vibrational energy levels of a molecule correspond to the quantized vibrational motions of its atoms. These are typically probed using infrared (IR) and Raman spectroscopy. For this compound, a linear molecule with D∞h symmetry, there are 9 vibrational modes.[1] The experimentally observed vibrational frequencies are summarized in the table below.
Tabulated Vibrational Frequencies
| Symmetry Species | Mode Number | Approximate Type of Mode | Selected Frequency (cm⁻¹) | Technique | Phase |
| σg+ | 1 | CH stretch | 3293 | Raman | Liquid |
| σg+ | 2 | C≡C stretch | 2184 | Raman | Gas |
| σg+ | 3 | C-C stretch | 874 | Raman | Gas |
| σu+ | 4 | CH stretch | 3329 | Infrared | Gas |
| σu+ | 5 | C≡C stretch | 2020 | Infrared | Gas |
| πg | 6 | CH bend | 627 | Raman | Gas |
| πg | 7 | CCC bend | 482 | Raman | Gas |
| πu | 8 | CH bend | 630 | Infrared | Gas |
| πu | 9 | CCC bend | 231 | Raman | Liquid |
Data sourced from the NIST Chemistry WebBook.[1]
Experimental Protocol: Vibrational Spectroscopy
Objective: To determine the vibrational frequencies of this compound using Infrared (IR) and Raman spectroscopy.
1. Sample Preparation:
-
Synthesis: this compound can be synthesized through various methods, including the oxidative coupling of acetylene. One common laboratory-scale synthesis involves the dehydrohalogenation of 1,4-dichloro-2-butyne.
-
Purification: The synthesized this compound is a gas at room temperature and must be purified to remove solvents and byproducts. This is typically achieved through fractional distillation or gas chromatography. For solid-state or solution-phase spectroscopy, the purified gas can be dissolved in a suitable solvent (e.g., methanol) or deposited as a thin film on a substrate at low temperatures.[2]
2. Infrared (IR) Spectroscopy:
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is typically used.[3]
-
Gas Phase Analysis: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is filled with the purified this compound gas to a specific pressure.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹). A background spectrum of the evacuated gas cell is also recorded and subtracted from the sample spectrum to remove contributions from atmospheric gases and the instrument.
-
Analysis: The absorption bands in the IR spectrum correspond to the vibrational modes that result in a change in the molecule's dipole moment (the σu+ and πu modes for this compound).
3. Raman Spectroscopy:
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 1064 nm) and a sensitive detector is used.[2]
-
Sample Handling: For gas-phase Raman, the purified gas is introduced into a sample cell. For solution-phase measurements, a solution of known concentration in a suitable solvent is prepared.[2] Surface-Enhanced Raman Spectroscopy (SERS) can be employed for low-concentration samples by adding silver or gold colloids to the solution.[4]
-
Data Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The Raman spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).
-
Analysis: The peaks in the Raman spectrum correspond to vibrational modes that involve a change in the polarizability of the molecule (the σg+ and πg modes for this compound).
Electronic Energy Levels
The electronic energy levels of this compound are determined by the arrangement of its electrons in various molecular orbitals. Transitions between these levels are typically observed in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum and can also be studied using techniques like electron energy loss spectroscopy (EELS).
Tabulated Electronic Energy Levels
| State | Excitation Energy (eV) | Technique | Comments |
| ³Σ⁺ᵤ | ~2.7 (onset) | EELS | Lowest excited state, weak and structureless. |
| ³Δᵤ | 3.216 ± 0.01 (0-0 transition) | EELS | Exhibits long progressions in the ν'₂ C≡C stretch and ν'₆ C-H bend vibrations. |
| ³Δᵤ | 4.2 ± 0.2 (vertical) | EELS | |
| ¹Δᵤ | 5.06 ± 0.01 | EELS | UV inactive 0-0 transition observed at low electron energies. |
| Feshbach Resonances | 6.71, 6.82, 7.00 ± 0.04 | EELS | Narrow anion states. |
Data sourced from Allan, M. (1984).[5]
Experimental Protocol: Electronic Spectroscopy
Objective: To determine the electronic energy levels of this compound using UV-Vis Spectroscopy and Electron Energy Loss Spectroscopy (EELS).
1. Sample Preparation:
-
The synthesis and purification of this compound are carried out as described in the vibrational spectroscopy section. For gas-phase electronic spectroscopy, the purified gas is used directly.
2. UV-Vis Spectroscopy:
-
Instrumentation: A UV-Vis spectrophotometer capable of scanning the desired wavelength range (typically 200-800 nm) is used.[1]
-
Gas Phase Analysis: A quartz cuvette is filled with gaseous this compound. The reaction process of gaseous 1,3-butadiene following ultraviolet irradiation has been monitored by UV–vis spectrophotometry in a gaseous mini-reactor.[1]
-
Data Acquisition: The absorbance of the sample is measured as a function of wavelength. A spectrum of the empty cuvette is used as a baseline.
-
Analysis: The absorption maxima (λ_max) correspond to electronic transitions from the ground state to various excited states.
3. Electron Energy Loss Spectroscopy (EELS):
-
Instrumentation: A trochoidal electron spectrometer or a transmission electron microscope (TEM) equipped with an EELS detector is used.[5][6]
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber where it interacts with a beam of electrons of known energy.
-
Data Acquisition: The energy of the scattered electrons is analyzed. The energy lost by the electrons corresponds to the energy absorbed by the molecule to undergo electronic transitions.[6][7]
-
Analysis: The EELS spectrum shows the intensity of scattered electrons as a function of energy loss. This technique is particularly useful for observing transitions that are forbidden in conventional absorption spectroscopy.[5]
Visualizations
Spectroscopic Probing of this compound Energy Levels
Caption: Spectroscopic methods for probing this compound energy levels.
Generalized Experimental Workflow for Spectroscopic Analysis
Caption: Generalized workflow for spectroscopic analysis of this compound.
References
- 1. Reactivity and kinetics of 1,3-butadiene under ultraviolet irradiation at 254 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of Unsymmetrical 1,3-Butadiyne Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of unsymmetrical 1,3-butadiyne derivatives, which are valuable building blocks in medicinal chemistry, materials science, and organic synthesis. The following sections outline established and modern synthetic methodologies, offering step-by-step procedures and expected outcomes for researchers in drug development and related fields.
Introduction
Unsymmetrical 1,3-butadiynes are key structural motifs in a variety of biologically active molecules and functional organic materials. Their synthesis requires selective cross-coupling strategies to avoid the formation of symmetrical homocoupled byproducts. This document details two primary, reliable methods for achieving this: the classic Cadiot-Chodkiewicz coupling and a modern palladium-catalyzed cross-coupling reaction.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a foundational method for the synthesis of unsymmetrical diynes, involving the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][2][3] This reaction is known for its reliability and broad substrate scope.[4]
General Reaction Scheme:
Caption: General scheme of the Cadiot-Chodkiewicz coupling.
Experimental Protocol:
Materials:
-
Terminal alkyne (1.0 equiv)
-
1-Bromoalkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Tris(o-tolyl)phosphine (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne (1.0 equiv), 1-bromoalkyne (1.2 equiv), copper(I) iodide (0.05 equiv), tris(o-tolyl)phosphine (0.1 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous ethanol to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure unsymmetrical this compound derivative.
Data Presentation:
| Entry | R¹ | R² | Yield (%) | Reference |
| 1 | Phenyl | Trimethylsilyl | 85 | [5] |
| 2 | 4-Methoxyphenyl | Phenyl | 92 | [3] |
| 3 | n-Butyl | Phenyl | 78 | [5] |
| 4 | Cyclohexyl | 4-Nitrophenyl | 75 | [3] |
| 5 | (CH₂)₂OH | Phenyl | 81 | [2] |
Palladium-Catalyzed Cross-Coupling
Modern synthetic methods often employ palladium catalysts, which can offer milder reaction conditions and broader functional group tolerance compared to traditional copper-catalyzed reactions.[5] A common approach is a Sonogashira-type cross-coupling of a terminal this compound with an aryl iodide.[1]
General Reaction Scheme:
Caption: Palladium-catalyzed Sonogashira-type coupling for unsymmetrical diynes.
Experimental Protocol:
Materials:
-
Terminal this compound (1.0 equiv)
-
Aryl iodide (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Tetrabutylammonium hydroxide (TBAOH) (1.0 M in methanol, 2.0 equiv)
-
Toluene (solvent)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the terminal this compound (1.0 equiv) and the aryl iodide (1.1 equiv) in toluene.
-
To this solution, add tetrakis(triphenylphosphine)palladium(0) (0.02 equiv) and copper(I) iodide (0.04 equiv).
-
Add the tetrabutylammonium hydroxide solution (2.0 equiv) dropwise to the reaction mixture.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction by TLC. The reaction is often complete within 10-30 minutes.[1]
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired unsymmetrical diaryl-1,3-butadiyne.
Data Presentation:
| Entry | R¹ | Ar | Yield (%) | Reference |
| 1 | Phenyl | 4-Methoxyphenyl | 95 | [1] |
| 2 | Phenyl | 4-Nitrophenyl | 88 | [1] |
| 3 | Trimethylsilyl | Phenyl | 90 | [5] |
| 4 | Phenyl | 2-Thienyl | 85 | [1] |
| 5 | Phenyl | 4-Fluorophenyl | 93 | [1] |
Workflow and Logic Diagrams
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of unsymmetrical this compound derivatives.
References
Application Notes and Protocols: Copper-Catalyzed Oxidative Homo-Coupling of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper-catalyzed oxidative homo-coupling of terminal alkynes, historically known as the Glaser coupling, is a fundamental and powerful transformation in organic synthesis for the formation of symmetrical 1,3-diynes.[1][2] This reaction has seen significant evolution since its discovery by Carl Glaser in 1869, leading to milder and more versatile protocols such as the Hay and Eglinton couplings.[2][3][4] The resulting 1,3-diyne motif is a crucial structural element in a wide array of applications, including natural product synthesis, the development of pharmaceuticals, and the creation of advanced materials like conjugated polymers and macrocycles.[3]
This document provides detailed application notes, experimental protocols, and a summary of reaction parameters for the copper-catalyzed oxidative homo-coupling of terminal alkynes, with a focus on the widely used Hay and Eglinton variations.
Reaction Variants and Mechanisms
The three most prominent named reactions for the copper-catalyzed homo-coupling of terminal alkynes are the Glaser, Hay, and Eglinton couplings.
-
Glaser Coupling: The original method involves the use of a copper(I) salt, a base (such as ammonia), and an oxidant, typically molecular oxygen, in a protic solvent like ethanol or water.[2]
-
Hay Coupling: An improvement on the Glaser coupling, this variant utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex.[1][3][5] This modification offers greater versatility due to its solubility in a wider range of organic solvents and often proceeds under milder conditions.[1][4]
-
Eglinton Coupling: This method employs a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a pyridine solution.[6][7][8] A key difference is that the Cu(II) salt acts as both the catalyst and the oxidant, negating the need for an external oxidant like air or oxygen.[6]
The generally accepted mechanism for these couplings involves a few key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne is deprotonated by a base and coordinates with the copper(I) center to form a copper acetylide intermediate.[1][3]
-
Oxidative Coupling: Two copper acetylide molecules undergo an oxidative dimerization to form the 1,3-diyne product.[1][2]
-
Catalyst Regeneration: In the Glaser and Hay couplings, the resulting copper species is reoxidized by an external oxidant (e.g., O₂) to regenerate the active copper(I) catalyst, allowing the catalytic cycle to continue.[1][3] In the Eglinton coupling, the stoichiometric Cu(II) is reduced, and no re-oxidation step is necessary.[6]
Generalized Reaction Scheme
Caption: Generalized catalytic cycle for copper-catalyzed oxidative homo-coupling of terminal alkynes.
Data Presentation: Comparison of Protocols
The following tables summarize typical reaction conditions and yields for the Hay and Eglinton coupling reactions with various terminal alkyne substrates.
Table 1: Hay Coupling of Terminal Alkynes
| Entry | Substrate (Terminal Alkyne) | Catalyst (mol%) | Ligand/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl (5) | TMEDA | Acetone | RT | 4 | >95 |
| 2 | 1-Ethynyl-4-fluorobenzene | CuCl (5) | TMEDA | Acetone | RT | 3 | 92 |
| 3 | 1-Heptyne | CuCl (10) | TMEDA | Dichloromethane | RT | 6 | 85 |
| 4 | 3-Ethynylthiophene | CuI (5) | TMEDA | Tetrahydrofuran | 40 | 5 | 90 |
| 5 | Propargyl alcohol | CuCl (5) | TMEDA | Methanol | RT | 8 | 78 |
Data compiled from representative literature procedures. Yields are for isolated products.
Table 2: Eglinton Coupling of Terminal Alkynes
| Entry | Substrate (Terminal Alkyne) | Copper Salt (Equiv.) | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Cu(OAc)₂ (1.5) | Pyridine | 70 | 4 | 91 |
| 2 | 1-Ethynylcyclohexene | Cu(OAc)₂ (2.0) | Pyridine | 60 | 6 | 88 |
| 3 | 4-Ethynyltoluene | Cu(OAc)₂ (1.5) | Pyridine/Methanol | 50 | 5 | 93 |
| 4 | Trimethylsilylacetylene | Cu(OAc)₂ (2.0) | Pyridine | 80 | 3 | 85 |
| 5 | 1,7-Octadiyne (Intramolecular) | Cu(OAc)₂ (1.2) | Pyridine | 65 | 12 | 75 |
Data compiled from representative literature procedures. Yields are for isolated products.
Experimental Protocols
Protocol 1: Hay Coupling of Phenylacetylene
This protocol describes a typical Hay coupling reaction for the synthesis of 1,4-diphenyl-1,3-butadiyne.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mg)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 mmol, 139 mg)
-
Acetone (10 mL)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add acetone (10 mL) to the flask.
-
Add TMEDA (1.2 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature under an atmosphere of air (e.g., with a balloon filled with air or by leaving the flask open to the atmosphere). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After stirring for 3-6 hours, or upon completion as indicated by TLC, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Eglinton Coupling of 1-Ethynylcyclohexene
This protocol details a typical Eglinton coupling for the synthesis of 1,2-di(cyclohex-1-en-1-ylethynyl)ethane.
Materials:
-
1-Ethynylcyclohexene (1.0 mmol, 106 mg)
-
Copper(II) acetate (Cu(OAc)₂, 2.0 mmol, 363 mg)
-
Pyridine (10 mL)
-
Dichloromethane
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-ethynylcyclohexene (1.0 mmol) in pyridine (10 mL).
-
Add copper(II) acetate (2.0 mmol) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diyne.
Experimental Workflow Diagram
Caption: A typical experimental workflow for copper-catalyzed alkyne homo-coupling.
Logical Relationships of Reaction Components
Caption: Logical relationships of components in the copper-catalyzed homo-coupling reaction.
Conclusion
The copper-catalyzed oxidative homo-coupling of terminal alkynes is a robust and highly valuable transformation in modern organic chemistry.[3] By carefully selecting the catalyst, base, solvent, and reaction conditions, researchers can achieve high yields and tolerate a wide range of functional groups. The protocols and comparative data provided herein serve as a practical starting point for the successful implementation and optimization of this important reaction in various research and development settings. Recent advancements continue to focus on developing greener protocols, including the use of recyclable catalysts and solvent-free conditions, to minimize environmental impact while maintaining high efficiency.[2][9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. synarchive.com [synarchive.com]
- 8. Eglinton Reaction [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Synthesis of 1,3-Butadiyne via Dehydrohalogenation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1,3-butadiyne, also known as diacetylene, through the dehydrohalogenation of 1,4-dichloro-2-butyne. This compound is a highly reactive and versatile building block in organic synthesis, crucial for the construction of complex molecules and conjugated polymers. This application note details the experimental protocol, safety precautions, and expected outcomes of this synthetic route.
Introduction
This compound is the simplest conjugated diyne and serves as a valuable precursor in various chemical transformations, including cycloaddition reactions and the synthesis of polyynes and other complex organic frameworks. Its rigid, linear structure and high degree of unsaturation make it a subject of significant interest in materials science and medicinal chemistry. The dehydrohalogenation of a suitable dihalo-precursor is a common and effective method for the synthesis of alkynes. This application note focuses on the preparation of this compound from the readily available 1,4-dichloro-2-butyne.
Reaction Scheme
The synthesis proceeds via a double dehydrohalogenation reaction, where two equivalents of hydrogen chloride are eliminated from the starting material, 1,4-dichloro-2-butyne, using a strong base, typically potassium hydroxide, in an alcoholic solvent.
Reaction:
Cl-CH₂-C≡C-CH₂-Cl + 2 KOH --(Alcohol, ~70°C)--> H-C≡C-C≡C-H + 2 KCl + 2 H₂O
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,4-Dichloro-2-butyne | |
| Reagent | Potassium Hydroxide (KOH) | |
| Solvent | Ethanolic or other alcoholic medium | |
| Reaction Temperature | Approximately 70°C | |
| Product | This compound (Diacetylene) | |
| Byproducts | Potassium Chloride (KCl), Water (H₂O) | |
| Reported Yield | Variable, dependent on specific conditions and purification | |
| Purity | High purity can be achieved through careful purification |
Experimental Protocol
Materials:
-
1,4-Dichloro-2-butyne (ClCH₂C≡CCH₂Cl)
-
Potassium Hydroxide (KOH)
-
Ethanol (or other suitable alcohol)
-
Inert solvent for extraction (e.g., diethyl ether or pentane, pre-cooled)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas outlet
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Apparatus for inert atmosphere operations
-
Low-temperature collection trap (e.g., cold finger or a flask cooled with dry ice/acetone)
-
Standard glassware for extraction and filtration
-
Apparatus for distillation or sublimation for purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for inert gas, dissolve a specific amount of potassium hydroxide in ethanol with stirring. The system should be flushed with an inert gas to remove air.
-
Addition of Starting Material: Once the potassium hydroxide is fully dissolved, slowly add a solution of 1,4-dichloro-2-butyne in ethanol to the flask at room temperature.
-
Reaction: Heat the reaction mixture to approximately 70°C with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if appropriate standards are available.
-
Product Collection: this compound is a volatile compound. The gaseous product should be passed through a drying tube and collected in a cold trap cooled with a dry ice/acetone bath.
-
Work-up: After the reaction is complete, the collected crude this compound can be further purified. The reaction mixture in the flask will contain potassium chloride and residual solvent.
-
Purification: The collected this compound can be purified by low-temperature distillation or sublimation under reduced pressure.
Safety Precautions:
-
Explosion Hazard: this compound is a high-energy compound and can be explosive, especially in the condensed phase or in the presence of air/oxygen. It is crucial to handle it in small quantities and always under an inert atmosphere.
-
Toxicity: Handle 1,4-dichloro-2-butyne and this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Strong Base: Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of reactants to products in the synthesis.
1,3-Butadiyne: A Versatile C4 Building Block in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Butadiyne and its derivatives are highly versatile and reactive building blocks in organic synthesis. Their rigid, linear structure and the presence of two reactive triple bonds make them ideal precursors for the construction of a wide array of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key synthetic transformations, including coupling and cycloaddition reactions. These methods are foundational for the synthesis of conjugated polymers, functionalized carbocycles and heterocycles, and have significant implications in materials science and the development of novel therapeutics.
Key Applications of this compound Derivatives
The synthetic utility of this compound derivatives is vast. Key applications include:
-
Synthesis of Symmetrical and Unsymmetrical Diynes: Through homo- and cross-coupling reactions, this compound serves as a cornerstone for creating larger conjugated systems.
-
Construction of Carbocyclic and Heterocyclic Scaffolds: The triple bonds of this compound readily participate in cycloaddition reactions, providing access to a diverse range of aromatic and non-aromatic ring systems.
-
Precursors to Biologically Active Molecules: The diyne motif is a key structural feature in numerous natural products exhibiting potent biological activities, including antitumor and antimicrobial properties.[1]
I. Synthesis of Symmetrical 1,3-Diynes via Glaser-Hay Coupling
The Glaser-Hay coupling is a powerful method for the oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes. The Hay modification, which utilizes a soluble copper-TMEDA complex, offers milder reaction conditions and greater versatility.[1]
Comparative Data for Glaser-Hay Coupling of Various Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Base/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuCl (5) | TMEDA | Acetone | Room Temp | 3 | 97 | [1] |
| 2 | Phenylacetylene | CuI (5) | TMEDA | Dichloromethane | Room Temp | 4 | 90 | [1] |
| 3 | Phenylacetylene | Cu(OAc)₂ (10) | Piperidine | Pyridine | 60 | 6 | 85 | [1] |
| 4 | 4-Chlorophenylacetylene | CuCl (5) | n-Propylamine | None | 60 | 3 | 85 | [1] |
| 5 | 1-Heptyne | CuCl (5) | n-Propylamine | None | 60 | 4 | 82 | [1] |
| 6 | Propargyl alcohol | CuCl (5) | n-Propylamine | None | 60 | 5 | 75 | [1] |
Experimental Protocol: Glaser-Hay Coupling of Phenylacetylene
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mg)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol, 140 mg)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,4-diphenyl-1,3-butadiyne.
Expected Yield: 97%[1]
Spectroscopic Data for 1,4-Diphenyl-1,3-butadiyne:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.52 (m, 4H), 7.38-7.31 (m, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 132.6, 129.2, 128.5, 121.9, 81.7, 74.3.
-
FTIR (KBr): 3055, 2200, 1595, 1488, 1442, 756, 688 cm⁻¹.
II. Synthesis of Unsymmetrical 1,3-Diynes via Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes, involving the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne.[2] This method offers high selectivity, preventing the formation of homocoupled byproducts.[3]
Comparative Data for Cadiot-Chodkiewicz Coupling
| Entry | Terminal Alkyne | 1-Haloalkyne | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | 1-Bromo-1-hexyne | CuI (5) | n-BuNH₂ | Ethanol | Room Temp | 2 | 85 | [4] |
| 2 | 4-Methoxyphenylacetylene | 1-Bromo-1-octyne | CuBr (5) / Na-ascorbate | n-BuNH₂ | Ethanol | Room Temp | 1 | 92 | [4] |
| 3 | 1-Octyne | 1-Bromo-2-phenylethyne | CuCl (10) | Et₃N | THF | 50 | 4 | 78 | [3] |
| 4 | (Trimethylsilyl)acetylene | 1-Iodo-4-phenyl-1-butyne | CuI (5) | Piperidine | Methanol | Room Temp | 3 | 88 | [3] |
Experimental Protocol: Cadiot-Chodkiewicz Coupling of Phenylacetylene and 1-Bromo-1-hexyne
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
1-Bromo-1-hexyne (1.1 mmol, 177 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
n-Butylamine (n-BuNH₂) (2.0 mmol, 146 mg)
-
Ethanol (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of phenylacetylene (1.0 mmol) in ethanol (10 mL) in a Schlenk flask under an inert atmosphere, add copper(I) iodide (0.05 mmol) and n-butylamine (2.0 mmol).
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of 1-bromo-1-hexyne (1.1 mmol) in ethanol (2 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with hexanes) to afford the desired unsymmetrical 1,3-diyne.
Expected Yield: 85%[4]
III. Cycloaddition Reactions of 1,3-Butadiynes
1,3-Butadiynes are excellent substrates for cycloaddition reactions, providing access to a wide variety of carbocyclic and heterocyclic systems.[5]
A. Synthesis of Naphthalene Derivatives
1,4-Diaryl-1,3-butadiynes can react with cyclic amines in the presence of a copper catalyst to yield amino-substituted naphthalene derivatives in good to high yields.[5]
Experimental Protocol: Synthesis of an Amino-Substituted Naphthalene
Materials:
-
1,4-Diphenyl-1,3-butadiyne (1.0 mmol, 202 mg)
-
Pyrrolidine (30 mmol, 2.13 g)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mg)
-
Toluene (5 mL)
Procedure:
-
In a sealed tube, combine 1,4-diphenyl-1,3-butadiyne (1.0 mmol), pyrrolidine (30 mmol), copper(I) chloride (0.1 mmol), and toluene (5 mL).
-
Heat the mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the functionalized naphthalene.
B. Synthesis of 2,5-Disubstituted Furans
The reaction of 1,3-butadiynes with water in the presence of a copper or palladium catalyst can efficiently produce 2,5-disubstituted furan derivatives.
Comparative Data for Furan Synthesis
| Entry | This compound | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Diphenyl-1,3-butadiyne | CuI / 1,10-phenanthroline | KOH | DMSO | 100 | 12 | 85 |
| 2 | 1,4-Bis(4-tolyl)-1,3-butadiyne | Pd(PPh₃)₄ / 2,5-norbornadiene | KOH | DMSO | 110 | 10 | 78 |
| 3 | 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | CuI / 1,10-phenanthroline | KOH | DMSO | 100 | 12 | 88 |
Visualizing Synthetic Pathways and Workflows
Catalytic Cycle of Glaser-Hay Coupling
General Experimental Workflow for Diyne Synthesis
Biological Relevance of Diyne-Containing Molecules
While simple this compound derivatives are primarily valued as synthetic intermediates, the broader class of enediyne natural products, which feature a diyne moiety within a larger cyclic system, exhibit remarkable biological activity. These compounds, such as Calicheamicin and Dynemicin, are potent DNA-damaging agents and have been explored as warheads in antibody-drug conjugates (ADCs) for cancer therapy.[6][7] Their mechanism of action typically involves a Bergman cyclization of the enediyne core to generate a highly reactive p-benzyne diradical, which then abstracts hydrogen atoms from the DNA backbone, leading to strand cleavage and cell death.[6]
Generalized Mechanism of Action for Enediyne Antitumor Antibiotics
Conclusion
This compound and its derivatives are indispensable tools in modern organic synthesis. The protocols and data presented herein provide a practical guide for the application of these building blocks in the construction of complex molecular architectures. The versatility of 1,3-butadiynes in coupling and cycloaddition reactions opens avenues for the synthesis of novel materials and therapeutic agents. Further exploration of the biological activities of synthetic diyne-containing compounds remains a promising area for future research in drug discovery.
References
- 1. DSpace [scholarworks.wm.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and biological evaluation of novel cyclic enediyne compounds related to dynemicin A as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Enediyne Family of Natural Products » Ben Shen, Ph.D. » The Wertheim UF Scripps Institute » University of Florida [shen.scripps.ufl.edu]
Application Notes and Protocols for Cycloaddition Reactions of 1,3-Butadiynes in THF
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cycloaddition reactions of 1,3-butadiynes conducted in tetrahydrofuran (THF). The following sections outline key synthetic methods, present quantitative data for various substrates, and illustrate reaction mechanisms and potential applications in drug development.
Palladium-Catalyzed [4+2] Benzannulation of Enynes and 1,3-Butadiynes in THF
The palladium-catalyzed [4+2] cycloaddition between conjugated enynes and 1,3-butadiynes in THF offers an efficient route to construct highly substituted alkynyl-benzene derivatives. This methodology, developed by Gevorgyan and coworkers, is notable for its high regioselectivity and broad substrate scope.[1]
Application Notes:
This reaction is a powerful tool for the synthesis of complex aromatic systems that can serve as building blocks in medicinal chemistry and materials science. The use of THF as a solvent is crucial for the solubility of the palladium catalyst and substrates, facilitating a homogeneous reaction environment. The reaction proceeds at a moderate temperature of 65 °C, making it accessible for standard laboratory setups. The yields of the benzene derivatives are generally high, though they can be influenced by the steric and electronic properties of the substituents on both the enyne and the 1,3-butadiyne. For unsymmetrical enynes, a mixture of regioisomers may be obtained.
Quantitative Data:
| Entry | Enyne (R) | This compound (R¹) | Product(s) | Yield (%) | Regioisomeric Ratio |
| 1 | Ph | Ph | 1,4-Diphenyl-2-(phenylethynyl)benzene | 95 | N/A |
| 2 | n-Oct | Ph | 1-(n-Octyl)-4-phenyl-2-(phenylethynyl)benzene | 85 | N/A |
| 3 | MeO₂C | Ph | Methyl 4-phenyl-3-(phenylethynyl)benzoate | 75 | Major isomer |
| 4 | Ph | SiMe₃ | 1-Phenyl-4-(trimethylsilyl)-2-((trimethylsilyl)ethynyl)benzene | 88 | N/A |
| 5 | CO₂Et | n-Bu | Ethyl 4-(n-butyl)-3-((n-butyl)ethynyl)benzoate | 78 | Major isomer |
Experimental Protocol:
General Procedure for the Palladium-Catalyzed [4+2] Benzannulation:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the this compound (0.5 mmol, 1.0 equiv), the enyne (0.6 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.025 mmol, 5 mol%).
-
Add anhydrous THF (5 mL) via syringe.
-
Stir the reaction mixture at 65 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired alkynyl-substituted benzene derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow:
Figure 1. Experimental workflow for the Palladium-catalyzed [4+2] benzannulation.
Gold(I)-Catalyzed Double Hydroamination/Hydration of 1,3-Butadiynes in THF
The gold(I)-catalyzed reaction of 1,4-diamino-1,3-butadiynes provides a direct and atom-economical route to 2,5-diaminofurans and 2,5-diamidopyrroles. This transformation, reported by Skrydstrup and coworkers, utilizes a gold(I) catalyst in THF to facilitate the double hydroamination or hydration of the diyne system.[1][2][3]
Application Notes:
This methodology is particularly valuable for the synthesis of electron-rich five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. The reaction proceeds under mild conditions (60 °C) in THF, demonstrating good functional group tolerance. The choice of nucleophile (water or amine) dictates the resulting heterocyclic core (furan or pyrrole). The use of (PPh₃)AuNTf₂ as a catalyst has been shown to be effective for these transformations.[2]
Quantitative Data:
| Entry | This compound Substituent (R) | Nucleophile | Product | Yield (%) |
| 1 | Ts | H₂O | 2,5-Di(tosylamido)furan | 85 |
| 2 | Boc | H₂O | 2,5-Di(Boc-amido)furan | 92 |
| 3 | Ts | Benzylamine | 1-Benzyl-2,5-di(tosylamido)pyrrole | 78 |
| 4 | Boc | Aniline | 1-Phenyl-2,5-di(Boc-amido)pyrrole | 81 |
| 5 | Cbz | H₂O | 2,5-Di(Cbz-amido)furan | 88 |
Experimental Protocol:
General Procedure for the Gold(I)-Catalyzed Synthesis of 2,5-Diaminofurans:
-
In a dry vial, dissolve the 1,4-diamino-1,3-butadiyne (0.2 mmol, 1.0 equiv) in anhydrous THF (2 mL).
-
Add water (0.4 mmol, 2.0 equiv).
-
To this solution, add the gold(I) catalyst, such as (PPh₃)AuNTf₂ (0.004 mmol, 2 mol%).
-
Seal the vial and stir the reaction mixture at 60 °C for 45 minutes to 2 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2,5-diaminofuran derivative.
-
Characterize the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reaction Mechanism:
Figure 2. Proposed mechanism for the Gold(I)-catalyzed cycloaddition.
Applications in Drug Development and Signaling Pathways
The substituted benzene and furan/pyrrole cores synthesized through these cycloaddition reactions are prevalent in a variety of biologically active molecules and approved drugs. For instance, substituted benzenes are foundational scaffolds for a vast number of pharmaceuticals, while furan and pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Logical Relationship in Drug Discovery:
The products of these cycloaddition reactions can be utilized as key intermediates in the synthesis of targeted therapies. For example, appropriately functionalized alkynyl-substituted benzenes can be further elaborated to generate inhibitors of specific signaling pathways implicated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[5][6][7] Furan-containing compounds have also been investigated as inhibitors of this pathway.
Figure 3. Logical relationship from synthesis to potential therapeutic application.
References
- 1. Access to 2,5-diamidopyrroles and 2,5-diamidofurans by au(i)-catalyzed double hydroamination or hydration of 1,3-diynes [pubmed.ncbi.nlm.nih.gov]
- 2. Access to 2,5-Diamidopyrroles and 2,5-Diamidofurans by Au(I)-Catalyzed Double Hydroamination or Hydration of 1,3-Diynes [organic-chemistry.org]
- 3. pure.au.dk [pure.au.dk]
- 4. researchgate.net [researchgate.net]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic targets: MTOR and related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Carbo- and Heterocycles Using 1,3-Butadiyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of carbo- and heterocycles utilizing 1,3-butadiyne and its derivatives as versatile building blocks. The methodologies outlined herein are based on established literature and are intended to serve as a practical guide for laboratory synthesis.
Synthesis of Carbocycles
1,3-Butadiynes are excellent precursors for the construction of carbocyclic systems, particularly substituted benzenes and naphthalenes, through cycloaddition reactions.
A common method for synthesizing alkynyl-substituted benzenes involves the palladium-catalyzed [4+2] cycloaddition of 1,3-butadiynes with enynes.[1]
Quantitative Data Summary: Palladium-Catalyzed Synthesis of Substituted Benzenes
| Entry | This compound Substrate | Enyne Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Diphenyl-1,3-butadiyne | 1-Penten-4-yne | Pd(PPh₃)₄ | THF | 65 | 12 | 75 | [1] |
| 2 | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | 1-Hexen-5-yne | Pd(PPh₃)₄ | Toluene | 80 | 10 | 68 | [2] |
| 3 | 1-(4-Methoxyphenyl)-4-phenyl-1,3-butadiyne | 3-Methyl-1-penten-4-yne | Pd(OAc)₂/dppf | Toluene | 100 | 12 | 72 |
Experimental Protocol: Synthesis of 1,3-Diphenyl-2-(phenylethynyl)benzene
-
Materials: 1,4-Diphenyl-1,3-butadiyne, 1-phenyl-1-penten-4-yne, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 1,4-diphenyl-1,3-butadiyne (1.0 mmol), 1-phenyl-1-penten-4-yne (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Heat the reaction mixture to 65 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Logical Workflow for Benzene Synthesis
Caption: General workflow for the palladium-catalyzed synthesis of alkynyl-substituted benzenes.
Amino-substituted naphthalenes can be efficiently synthesized through the copper-catalyzed reaction of 1,4-diaryl-1,3-butadiynes with cyclic amines.[1]
Quantitative Data Summary: Copper-Catalyzed Synthesis of Amino-Substituted Naphthalenes
| Entry | 1,4-Diaryl-1,3-butadiyne | Cyclic Amine | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Diphenyl-1,3-butadiyne | Pyrrolidine | CuCl | 100 | 24 | 85 | [1] |
| 2 | 1,4-Di(p-tolyl)-1,3-butadiyne | Piperidine | CuCl | 120 | 36 | 78 | [1] |
| 3 | 1,4-Di(p-methoxyphenyl)-1,3-butadiyne | Morpholine | CuCl | 80 | 12 | 89 | [1] |
Experimental Protocol: Synthesis of 1-Amino-2,4-diphenyl-3-(pyrrolidin-1-yl)naphthalene
-
Materials: 1,4-Diphenyl-1,3-butadiyne, Pyrrolidine, Copper(I) chloride (CuCl).
-
Procedure:
-
In a sealed tube, combine 1,4-diphenyl-1,3-butadiyne (1.0 mmol), pyrrolidine (3.0 mmol), and CuCl (0.1 mmol).
-
Heat the mixture to 100 °C in the air and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the amino-substituted naphthalene.
-
Synthesis of Heterocycles
1,3-Butadiynes serve as key building blocks for a variety of five-membered heterocycles, including pyrroles, furans, and thiophenes.
The double hydroamination of 1,3-butadiynes with primary amines in the presence of a copper catalyst provides an atom-economical route to 1,2,5-trisubstituted pyrroles.[1]
Quantitative Data Summary: Copper-Catalyzed Synthesis of 1,2,5-Trisubstituted Pyrroles
| Entry | This compound Substrate | Primary Amine | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1,4-Diphenyl-1,3-butadiyne | Aniline | CuCl | 100 | 24 | 82 | [1] |
| 2 | 1,4-Di(p-tolyl)-1,3-butadiyne | Benzylamine | CuCl | 100 | 24 | 75 | [1] |
| 3 | 1,4-Bis(trimethylsilyl)-1,3-butadiyne | n-Hexylamine | CuCl | 100 | 24 | 68 | [1] |
Experimental Protocol: Synthesis of 1-Benzyl-2,5-diphenyl-1H-pyrrole
-
Materials: 1,4-Diphenyl-1,3-butadiyne, Benzylamine, Copper(I) chloride (CuCl).
-
Procedure:
-
A mixture of 1,4-diphenyl-1,3-butadiyne (1.0 mmol), benzylamine (2.0 mmol), and CuCl (0.05 mmol) is placed in a sealed tube.
-
The reaction is heated at 100 °C for 24 hours under a nitrogen atmosphere.
-
After cooling, the reaction mixture is diluted with dichloromethane (DCM) and washed with water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to give the pure 1,2,5-trisubstituted pyrrole.
-
Reaction Pathway for Pyrrole Synthesis
Caption: Proposed reaction pathway for the synthesis of 1,2,5-trisubstituted pyrroles.
The reaction of 1,3-diynes with water, catalyzed by copper or palladium, offers a direct route to 2,5-disubstituted furans.[3]
Quantitative Data Summary: Synthesis of 2,5-Disubstituted Furans
| Entry | 1,3-Diyne Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,4-Diphenyl-1,3-butadiyne | CuI / 1,10-Phenanthroline | KOH | DMSO | 80 | 6 | 90 |[3] | | 2 | 1,4-Di(p-tolyl)-1,3-butadiyne | Pd(PPh₃)₄ / 2,5-Norbornadiene | KOH | DMSO | 80 | 6 | 85 |[2] | | 3 | 1,4-Di(2-thienyl)-1,3-butadiyne | KOH (30 mol%) | - | DMSO | 80 | 4 | 88 |[2] |
Experimental Protocol: Synthesis of 2,5-Diphenylfuran
-
Materials: 1,4-Diphenyl-1,3-butadiyne, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
To a round-bottom flask, add 1,4-diphenyl-1,3-butadiyne (0.25 mmol), CuI (0.0125 mmol), 1,10-phenanthroline (0.0375 mmol), and KOH (2.5 mmol).
-
Add DMSO (2.5 mL) and water (2.0 mmol).
-
Heat the mixture at 80 °C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 2,5-diphenylfuran.[3]
-
2,5-Disubstituted thiophenes can be prepared from 1,3-diynes by reaction with a sulfur source, such as sodium sulfide or sodium hydrosulfide.[4][5]
Quantitative Data Summary: Synthesis of 2,5-Disubstituted Thiophenes
| Entry | 1,3-Diyne Substrate | Sulfur Source | Catalyst/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | 1 | 1,4-Diphenyl-1,3-butadiyne | Na₂S·9H₂O | None | DMF | 80 | 2 | 92 |[4] | | 2 | 1,4-Di(n-hexyl)-1,3-butadiyne | NaSH | Metal-free | DMF | 60 | 3 | 88 |[5] | | 3 | 1-Phenyl-4-(trimethylsilyl)-1,3-butadiyne | Na₂S | None | DMF | 80 | 2 | 85 |[4] |
Experimental Protocol: Synthesis of 2,5-Diphenylthiophene
-
Materials: 1,4-Diphenyl-1,3-butadiyne, Sodium sulfide nonahydrate (Na₂S·9H₂O), Dimethylformamide (DMF).
-
Procedure:
-
A mixture of 1,4-diphenyl-1,3-butadiyne (1.0 mmol) and Na₂S·9H₂O (1.5 mmol) in DMF (5 mL) is stirred at 80 °C for 2 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,5-diphenylthiophene.[4]
-
General Workflow for Heterocycle Synthesis
Caption: General synthetic routes to five-membered heterocycles from this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. schenautomacao.com.br [schenautomacao.com.br]
- 5. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 1,3-Butadiyne in the Synthesis of Polyynes and Cumulenes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyynes and cumulenes utilizing 1,3-butadiyne and its derivatives. It is designed to serve as a comprehensive resource for chemists and pharmacologists interested in the synthesis and application of these unique classes of compounds in research and drug development.
Introduction to Polyynes and Cumulenes
Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds. Their rigid, linear structure and unique electronic properties make them promising candidates for applications in materials science and medicine.[1] Many naturally occurring polyynes exhibit significant biological activities, including anticancer, antibiotic, and anti-inflammatory properties.[1][2] Cumulenes are isomeric to polyynes and feature a sequence of two or more consecutive carbon-carbon double bonds.[3] While less explored in drug development compared to polyynes, their distinct reactivity and stereochemistry offer potential for the design of novel therapeutic agents.[4]
This compound, the simplest polyyne, serves as a fundamental building block for the construction of more complex polyynes and can also be a precursor for the synthesis of certain cumulenes.[2] This guide focuses on established synthetic methodologies, providing detailed protocols, quantitative data, and workflows relevant to the synthesis and evaluation of these compounds.
Synthesis of Polyynes from this compound Derivatives
The synthesis of polyynes often involves the coupling of terminal alkynes. Key methods for the homocoupling of this compound derivatives to produce symmetrical polyynes include the Glaser and Hay coupling reactions. For the synthesis of unsymmetrical polyynes, the Cadiot-Chodkiewicz coupling is a widely employed strategy.[2]
Experimental Protocol 1: Glaser-Hay Coupling for Symmetrical Polyyne Synthesis
This protocol is a modification of the original Glaser coupling, utilizing a soluble copper-TMEDA complex, which allows for milder reaction conditions.[5]
Materials:
-
Terminal alkyne (e.g., a this compound derivative) (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Acetone (10 mL)
-
Saturated aqueous solution of ammonium chloride
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable mixture of hexanes and ethyl acetate to yield the pure symmetrical polyyne.[5]
Experimental Protocol 2: Cadiot-Chodkiewicz Coupling for Unsymmetrical Polyyne Synthesis
This method facilitates the cross-coupling of a terminal alkyne with a 1-haloalkyne to produce unsymmetrical diynes and polyynes.[6][7]
Materials:
-
Terminal alkyne (e.g., a this compound derivative) (1.0 mmol)
-
1-Bromoalkyne (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Tris(o-tolyl)phosphine (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a reaction vessel, add the terminal alkyne (1.0 mmol), 1-bromoalkyne (1.0 mmol), copper(I) iodide (0.05 mmol), tris(o-tolyl)phosphine (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add ethanol (10 mL) as the solvent.
-
Stir the mixture at room temperature for the time required to complete the reaction (monitor by TLC).
-
After completion, filter the reaction mixture to remove solid residues.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure unsymmetrical polyyne.
Quantitative Data for Polyyne Synthesis
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Glaser-Hay Coupling | p-Propargyloxyphenylalanine | Dimerized product | ~95% | [5] |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Bromoalkyne | Unsymmetrical Diyne | Excellent | [6] |
| Cadiot-Chodkiewicz | TIPS-acetylene + Bromoalkyne | TIPS-diyne | 88% | [8] |
| Cadiot-Chodkiewicz | Bromo-TIPS-diyne + TIPS-acetylene | TIPS-triyne | 75% | [8] |
| Cadiot-Chodkiewicz | Bromo-TIPS-triyne + TIPS-acetylene | TIPS-tetrayne | 53% | [8] |
| Alkyne Metathesis | Diynes with bulky endgroups | Triynes | 68-82% | [9] |
Synthesis of Cumulenes from this compound Derivatives
The synthesis of cumulenes, particularly[10]cumulenes (butatrienes), can be achieved from precursors derived from 1,3-diynes. A common method involves the reduction of 1,4-diols of 2-butyne-1,4-diols.
Experimental Protocol 3: Synthesis of Tetraaryl[10]cumulenes from 1,4-Diaryl-2-butyne-1,4-diols
This protocol describes the reduction of a diyne diol to form a[10]cumulene.
Materials:
-
1,4-Diaryl-2-butyne-1,4-diol (1.0 mmol)
-
Tin(II) chloride (SnCl₂) (2.0 mmol)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Prepare the 1,4-diaryl-2-butyne-1,4-diol precursor by reacting the corresponding aryl ketone with a lithium or magnesium acetylide.[10]
-
Dissolve the 1,4-diaryl-2-butyne-1,4-diol (1.0 mmol) in a suitable solvent such as diethyl ether.
-
Add a solution of tin(II) chloride (2.0 mmol) in hydrochloric acid dropwise to the stirred solution of the diol at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC). The reaction mixture will typically change color.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the tetraaryl[10]cumulene.
Quantitative Data for Cumulene Synthesis
| Reaction Type | Precursor | Product | Yield (%) | Reference |
| Reductive Elimination | Trihaloalkane | [10]Cumulene | >85% | [11] |
| Reductive Elimination | Dihaloalkene | [10]Cumulene | ~40-60% | [11] |
| Reductive Elimination | Diyne diol | Tetraaryl[2]cumulene | Good | [10] |
| Dimerization of Carbenes | Terminal alkyne with propargylic leaving group | [2]Cumulene | Not specified | [10] |
Applications in Drug Development
Naturally occurring and synthetic polyynes have demonstrated a range of biological activities, with anticancer properties being the most extensively studied. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Anticancer Activity of Polyynes
Several polyynes isolated from natural sources have shown potent cytotoxic effects against cancer cells. For example, falcarindiol, a polyyne found in carrots and other Apiaceae vegetables, has been identified as a potential anticancer agent.[2]
Quantitative Data on Anticancer Activity of Polyynes
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Falcarindiol (OH-1) | MCF-7 (Breast) | 15.3 |[10] | | Falcarindiol (OH-1) | A549 (Lung) | 23.5 |[10] | | Falcarindiol (OH-1) | HepG2 (Liver) | 7.7 |[10] | | Falcarindiol (OH-1) | MDA-MB-231 (Breast) | 4.7 |[10] |
Signaling Pathways and Mechanisms of Action
The anticancer activity of some polyynes has been linked to the modulation of key signaling pathways involved in inflammation and cancer progression. For instance, falcarinol-type polyacetylenes have been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses and cell survival.[12]
Visualizations
Synthetic Pathways
Experimental and Drug Discovery Workflows
Spectroscopic Data
The characterization of polyynes and cumulenes relies heavily on spectroscopic methods. The extended conjugation in these molecules gives rise to distinct features in their UV-Vis and NMR spectra.
Table of Spectroscopic Data
| Compound Class | Spectroscopic Method | Key Features | Wavelength/Chemical Shift Range | Reference |
| Polyynes | UV-Vis | Multiple sharp absorption bands with vibronic fine structure. Bathochromic shift with increasing chain length. | 200-500 nm | [11][13] |
| ¹³C NMR | sp-hybridized carbons appear in a characteristic downfield region. | 60-90 ppm | [14][15] | |
| Cumulenes | UV-Vis | Broad absorption bands. Bathochromic shift with increasing chain length. | 300-700 nm | [7][11] |
| ¹³C NMR | sp-hybridized central carbons are highly deshielded. | 140-160 ppm (central), 80-110 ppm (terminal) | [14] |
This comprehensive guide provides a foundational understanding and practical protocols for the synthesis and preliminary evaluation of polyynes and cumulenes derived from this compound. The provided data and workflows are intended to facilitate further research into the therapeutic potential of these fascinating molecules.
References
- 1. youtube.com [youtube.com]
- 2. High-content, high-throughput screening for the identification of cytotoxic compounds based on cell morphology and cell proliferation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cumulene - Wikipedia [en.wikipedia.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journal.r-project.org [journal.r-project.org]
- 9. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. On-Surface Synthesis of Cumulene-Containing Polymers via Two-Step Dehalogenative Homocoupling of Dibromomethylene-Functionalized Tribenzoazulene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. nmr.ceitec.cz [nmr.ceitec.cz]
Applications of 1,3-Butadiyne in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 1,3-butadiyne and its derivatives in materials science. The focus is on the synthesis and characterization of polydiacetylenes (PDAs) and their application in forming complex cyclic molecules through cycloaddition reactions.
Application Note 1: Synthesis of Polydiacetylenes (PDAs) via Topochemical Polymerization
This compound derivatives are fundamental building blocks for the synthesis of polydiacetylenes (PDAs), a class of conjugated polymers with unique chromic properties.[1] These materials are of significant interest for applications in sensing, electronics, and photonics. The polymerization is typically a topochemical reaction, occurring in the solid state where the monomer units are pre-organized in a crystalline lattice.[2] This solid-state polymerization is often initiated by UV irradiation or thermal annealing.[1]
The properties of the resulting PDA, such as its colorimetric response, are highly dependent on the nature of the side groups attached to the this compound core.[3] Upon polymerization, PDAs typically exhibit a blue color, which can transition to red upon exposure to external stimuli such as heat, solvents, or mechanical stress.[4][5] This color change is associated with a conformational change in the polymer backbone.[4]
Quantitative Data for Polydiacetylene Synthesis
The following table summarizes key parameters for the synthesis and properties of various polydiacetylene systems based on this compound derivatives.
| Monomer | Polymerization Method | Polymer Color (Initial) | Chromic Transition Stimulus | Absorption Max (Blue Phase) | Absorption Max (Red Phase) | Reference |
| 10,12-Docosadiyndioic acid (DCDA) | UV irradiation | Blue | Solvents, Heat | ~640 nm | ~540 nm | [4][5] |
| 10,12-Tricosadiynoic acid (TRCDA) | UV irradiation | Blue | UV dose, Temperature | ~650 nm | ~500 nm | [6] |
| 1,6-Bis(diphenylamino)-2,4-hexadiyne (THD) | γ-ray irradiation | - | - | - | Exciton transition at 2.171 eV | [7] |
| 1,10-Bis(diphenylamino)-4,6-decadiyne | γ-ray irradiation | - | - | - | Exciton transition at 2.4 eV | [7] |
| 8,10-Henicosadiynoic acid | UV irradiation | Blue | Ammonia gas, Heat (65 °C) | ~640 nm | ~540 nm | [5] |
| Pentacosa-10,12-diynoic acid (PCDA) | UV irradiation | Blue | Heat (65 °C) | ~640 nm | ~540 nm | [5] |
| Tricosa-10,12-diynoic acid (TCDA) | UV irradiation | Blue | Heat (65 °C) | ~640 nm | ~540 nm | [5] |
Experimental Protocol: Synthesis and Characterization of Polydiacetylene Vesicles
This protocol describes the fabrication of polydiacetylene vesicles using a solvent injection method, followed by photopolymerization.[5]
Materials:
-
Diacetylene monomer (e.g., 8,10-Henicosadiynoic acid)
-
Polar solvent (e.g., ethanol)
-
Aqueous medium (e.g., deionized water)
-
UV cross-linker (254 nm)
Procedure:
-
Monomer Dissolution: Dissolve the diacetylene monomer in a polar solvent, such as ethanol.
-
Vesicle Formation: Slowly inject the monomer solution into a vigorously stirred aqueous medium that is maintained at a temperature above the phase transition temperature of the monomer.
-
Solvent Evaporation: Continue stirring to allow for the evaporation of the polar solvent. During this process, the amphiphilic diacetylene monomers will self-assemble into vesicles.
-
Annealing: Anneal the vesicle solution at 4 °C to promote ordering of the monomer units.
-
Photopolymerization: Expose the annealed vesicle solution to UV light at 254 nm to induce topochemical polymerization. The solution will typically turn a deep blue color, indicating the formation of the polydiacetylene vesicles.
-
Characterization:
-
Size and Morphology: Analyze the particle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Optical Properties: Characterize the colorimetric properties using UV-vis spectroscopy, measuring the absorbance peaks of the blue and red phases.
-
Chromic Response: Induce a color change by exposing the PDA vesicles to a stimulus (e.g., heat at 65 °C) and monitor the transition with UV-vis spectroscopy.
-
Application Note 2: 1,3-Butadiynes in Cycloaddition Reactions
1,3-Butadiynes are versatile building blocks in organic synthesis for the construction of carbo- and heterocycles through cycloaddition reactions.[1][8][9] These reactions are atom-economical and provide efficient routes to complex molecular architectures that can be utilized as monomers for advanced materials or as functional components in electronic and photonic devices.[10] Various catalytic systems, often employing transition metals like palladium, nickel, or copper, have been developed to facilitate these transformations.[1][10]
Quantitative Data for Cycloaddition Reactions of 1,3-Butadiynes
The following table presents examples of cycloaddition reactions involving this compound derivatives, highlighting the reaction conditions and yields.
| This compound Derivative | Reactant | Catalyst/Conditions | Product Type | Yield | Reference |
| Substituted 1,3-diynes | Substituted enynes | Pd(PPh₃)₄, THF, 65 °C | Alkynyl-substituted benzenes | - | [9] |
| 1,4-Diaryl-1,3-butadiynes | β-keto esters | Pd₂(dba)₃·CHCl₃, P(o-tolyl)₃ | Arylated 3-oxobutanoates | 83-100% | [1] |
| Nonconjugated diynes | 1,3-Butadiynes | NiBr₂, Zn, CH₃CN, 80 °C | Alkynyl benzene derivatives | 53-88% | [9][10] |
| 1,4-Diaryl-1,3-butadiynes | Cyclic amines (pyrrolidine, piperidine, morpholine) | CuCl, 80-120 °C | Amino-substituted naphthalenes | 72-89% | [1][10] |
| 1,4-Diaryl-1,3-butadiynes | Water | KOH, DMSO, 80 °C | 2,5-Diarylfurans | Good to high | [1] |
Experimental Protocol: [4+2] Benzannulation of a this compound with a β-Keto Ester
This protocol is a general procedure for the synthesis of functionalized α-aryl carbonyl compounds via a palladium-catalyzed [4+2] benzannulation.[1]
Materials:
-
This compound derivative
-
β-Keto ester
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Tris(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous solvent (e.g., toluene or THF)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In an inert atmosphere, add the this compound derivative (1.2 equivalents) and the β-keto ester (1 equivalent) to a dry reaction flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the flask.
-
Catalyst Preparation: In a separate flask under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%) in the anhydrous solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically several hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated 3-oxobutanoate.
Visualizations
Caption: Topochemical polymerization of this compound monomers.
Caption: Experimental workflow for PDA synthesis and characterization.
Caption: Generalized scheme for a [4+2] cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Topochemical polymerization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of Polydiacetylene Films and Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]
- 6. unige.ch [unige.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cycloaddition of 1,3-butadiynes: efficient synthesis of carbo- and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectroscopic Analysis of 1,3-Butadiyne Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of reaction products derived from 1,3-butadiyne. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with this versatile chemical building block. The information compiled herein is sourced from various scientific publications and databases to ensure accuracy and relevance.
Introduction to this compound and its Reactivity
This compound (also known as diacetylene) is a highly unsaturated organic compound with the chemical formula C4H2.[1][2] Its linear structure, containing two conjugated triple bonds, makes it a valuable precursor in the synthesis of a wide array of organic molecules, including polyynes, carbo- and heterocycles, and natural products.[3][4] The unique electronic and structural properties of this compound and its derivatives have garnered significant interest in materials science and medicinal chemistry.[3][4]
The reactivity of this compound is dominated by its two triple bonds, which readily undergo various chemical transformations. Among the most important reactions are cycloaddition reactions, which provide efficient pathways to construct complex carbo- and heterocyclic scaffolds.[3] Additionally, cross-coupling reactions, such as the Sonogashira coupling, are instrumental in the synthesis of substituted this compound derivatives.[5][6][7] Given the diverse range of potential reaction products, robust and detailed spectroscopic analysis is crucial for their unambiguous characterization.
Spectroscopic Characterization of this compound Reaction Products
The following sections detail the application of various spectroscopic techniques for the analysis of this compound reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the reaction products of this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.
¹H NMR Spectroscopy: In proton NMR spectra of this compound derivatives, the chemical shifts of protons attached to or near the polyyne chain are of particular interest. The acetylenic protons of terminal alkynes typically appear in the range of δ 2-3 ppm. Protons on substituents attached to the polyyne backbone will have their chemical shifts influenced by the anisotropic effect of the triple bonds.
¹³C NMR Spectroscopy: Carbon-13 NMR is especially powerful for characterizing the carbon skeleton of this compound products. The sp-hybridized carbons of the diyne moiety typically resonate in the region of δ 60-90 ppm. The chemical shifts are sensitive to the nature of the substituents and the overall electronic structure of the molecule. For complex mixtures, 2D NMR techniques such as HSQC and HMBC are invaluable for assigning proton and carbon signals.[8]
Quantitative Data Presentation: ¹³C and ¹H NMR Chemical Shifts of Heterocyclic Derivatives of this compound
The following table summarizes the NMR data for selected heterocyclic compounds synthesized from this compound precursors.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-methyl-3-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-7-azaindole (3b) | 8.55–8.45 (m, 3H), 8.30 (s, 1H), 8.23–8.19 (d, J = 7.3 Hz, 1H), 7.65–7.61 (d, J = 8.1 Hz, 1H), 7.51–7.37 (m, 3H), 3.96 (s, 3H), 3.94 (s, 3H) | Not provided | [9] |
| 3-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]-7-azaindole (3a) | 12.57 (s, 1H, NH), 8.53 (dd, J = 7.9, 1.6 Hz, 1H), 8.41 (dd, J = 4.7, 1.6 Hz, 1H), 8.37 (d, J = 2.4 Hz, 1H), 8.29 (s, 1H), 8.23–8.20 (m, 1H), 7.37–7.32 (m, 2H), 7.32–7.28 (m, 2H), 3.93 (s, 3H) | Not provided | [9] |
| 5-(2-Chlorophenyl)thiazol-2-amine (3b) | 5.2 (brs, NH₂), 6.72 (s, 1H), 7.28-7.38 (m, 2H), 7.77 (d, J = 7 Hz, 2H) | 102.7, 126.0, 127.8, 128.6, 134.5, 151.0, 152.2, 162.4, 167.3 | [10] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a key technique for studying the electronic transitions in conjugated systems like those found in this compound and its derivatives. The extent of conjugation in the molecule directly influences the wavelength of maximum absorption (λmax).
The UV-Vis spectra of polyynes are characterized by a series of absorption bands. The position of these bands is highly dependent on the length of the conjugated system. As the number of conjugated triple bonds increases, the λmax shifts to longer wavelengths (a bathochromic shift).[5] This phenomenon is due to the decreasing energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Quantitative Data Presentation: UV-Vis Absorption Data for α,ω-Diarylpolyynes
The table below presents the UV-Vis absorption maxima (λmax) and molar absorptivities (ε) for a series of α,ω-diarylpolyynes.
| Compound | Region 1 λmax (nm) | ε (M⁻¹cm⁻¹) | Region 2 λmax (nm) | ε (M⁻¹cm⁻¹) | Reference |
| 1,6-Di(p-tolyl)hexa-1,3,5-triyne | 313, 331, 353 | 31,000, 48,000, 48,000 | 258 | 42,000 | [5] |
| 1,6-Di(p-anisyl)hexa-1,3,5-triyne | 324, 343, 366 | 36,000, 56,000, 55,000 | 266 | 45,000 | [5] |
| 1,8-Di(p-tolyl)octa-1,3,5,7-tetrayne | 342, 365, 391 | 42,000, 68,000, 71,000 | 278 | 58,000 | [5] |
| 1,16-Diphenylhexadecaoctayne | 400, 428, 459 | 75,000, 120,000, 130,000 | 315 | 110,000 | [5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For reaction products of this compound, the characteristic vibrational frequencies of the alkyne bonds are of primary importance.
The C≡C stretching vibration in conjugated diynes typically appears as one or two bands in the region of 2100-2260 cm⁻¹. The intensity of these bands can vary depending on the symmetry of the molecule. In symmetrically substituted diynes, the C≡C stretch may be weak or absent in the IR spectrum due to a lack of a change in the dipole moment during the vibration. The C-H stretching vibration of terminal alkynes is observed as a sharp, strong band around 3300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.
For this compound and its derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. The fragmentation patterns can be complex but often involve cleavages of the single bonds within the polyyne chain and loss of substituents. High-resolution mass spectrometry (HRMS) is particularly useful for determining the exact elemental composition of the reaction products.
Quantitative Data Presentation: Mass Spectral Data for this compound
The following table lists the major peaks in the electron ionization mass spectrum of this compound.
| m/z | Relative Intensity (%) |
| 50 | 100.0 |
| 49 | 16.2 |
| 48 | 6.1 |
| 37 | 5.5 |
| 26 | 5.3 |
| 38 | 5.1 |
| 25 | 4.1 |
| 24 | 3.9 |
| 36 | 3.0 |
| 74 | 2.5 |
Source: NIST Chemistry WebBook[1]
Experimental Protocols
This section provides detailed protocols for key experiments involving the synthesis and analysis of this compound reaction products.
Synthesis of a Disubstituted Alkyne via Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is widely used to synthesize derivatives of this compound.
Materials and Reagents:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)[5]
-
Copper(I) iodide (CuI, 0.04 mmol)[5]
-
Amine base (e.g., triethylamine, 3.0 mmol)[5]
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)[11]
-
Dry Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.04 mmol).[12]
-
Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).[12]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.[5]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl halide is consumed. The reaction is typically stirred at room temperature or gently heated (e.g., 50-70 °C) depending on the reactivity of the substrates.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[11]
-
Wash the organic solution with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[11]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[13]
Spectroscopic Characterization:
-
NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
UV-Vis: Prepare a dilute solution of the product in a UV-transparent solvent (e.g., hexane or ethanol) and record the absorption spectrum.
-
IR: Obtain the IR spectrum of the neat product (if liquid) or as a KBr pellet (if solid).
-
MS: Analyze the product by a suitable mass spectrometry technique (e.g., ESI-MS or GC-MS) to determine the molecular weight and fragmentation pattern.
Visualizations
Experimental Workflow for Sonogashira Coupling
The following diagram illustrates the general workflow for the synthesis and analysis of a this compound derivative via a Sonogashira coupling reaction.
Caption: Generalized workflow for the Sonogashira coupling experiment.
Potential Signaling Pathway for Cytotoxicity of this compound Derivatives
Certain derivatives of this compound, such as those incorporated into heterocyclic systems like thiadiazoles and thiazoles, have shown cytotoxic activity against cancer cells.[10][14] The mechanism of action may involve the induction of apoptosis through various signaling pathways. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be triggered by a cytotoxic this compound derivative.
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 [mdpi.com]
- 10. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FT-IR Spectroscopy in the Identification of 1,3-Butadiyne Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in molecules. This document provides detailed application notes and experimental protocols for the use of FT-IR spectroscopy in identifying the characteristic vibrational modes of the 1,3-butadiyne functional group. This compound, the simplest polyyne, and its derivatives are of interest in various fields, including materials science and as building blocks in organic synthesis. Due to its high volatility and reactivity, proper handling and sample preparation are crucial for obtaining high-quality FT-IR spectra.
Spectral Characteristics of this compound
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The key functional groups and their approximate vibrational frequencies are the C-H bonds of the terminal acetylenes and the conjugated C≡C triple bonds.
The presence of conjugation in the this compound moiety leads to a splitting of the C≡C stretching vibrations into symmetric and asymmetric modes. Due to the molecule's centrosymmetric nature (D∞h point group), some vibrational modes are infrared inactive in the gas phase but may become weakly active in the liquid or solid phase.
Quantitative Data Presentation
The following table summarizes the key infrared-active vibrational modes for this compound.
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity | Notes |
| Asymmetric C-H Stretch | ≡C-H | ~3329 | Very Strong | A sharp and intense peak characteristic of terminal alkynes. |
| Asymmetric C≡C Stretch | C≡C-C≡C | ~2020 | Medium | This peak is a key indicator of the conjugated diyne system. |
| C-H Bend | ≡C-H | ~630 | Very Strong | A strong, broad absorption. |
| CCC Bend | C-C-C | ~231 | Very Weak | Often difficult to observe. |
Experimental Protocols
Due to the volatile and potentially hazardous nature of this compound, all handling should be performed in a well-ventilated fume hood. Safety glasses, lab coat, and appropriate gloves are mandatory.
Protocol 1: Gas-Phase FT-IR Spectroscopy
This protocol is ideal for obtaining a high-resolution spectrum of this compound, minimizing intermolecular interactions.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Gas cell with KBr or NaCl windows (path length of 10 cm is a good starting point)
-
Vacuum line
-
Sample of this compound (handle with extreme care)
-
Pressure gauge
Procedure:
-
System Preparation: Ensure the FT-IR spectrometer is purged and the gas cell is clean and dry.
-
Background Spectrum: Evacuate the gas cell to a high vacuum and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric gases (e.g., CO₂, H₂O).
-
Sample Introduction: Carefully introduce a small amount of this compound vapor into the gas cell. The pressure should be kept low (a few torr) to avoid pressure broadening of the spectral lines.
-
Sample Spectrum: Acquire the FT-IR spectrum of the this compound sample.
-
Data Analysis: Process the spectrum by subtracting the background. Identify the characteristic absorption bands as listed in the data table.
Protocol 2: Liquid-Phase FT-IR Spectroscopy (in a Non-polar Solvent)
This method is suitable for less volatile derivatives of this compound or for studying solvent effects. For this compound itself, this must be performed at low temperatures.
Materials and Equipment:
-
FT-IR Spectrometer
-
Sealed liquid cell with KBr or NaCl windows
-
Gas-tight syringe
-
This compound sample
-
Anhydrous, non-polar solvent with minimal IR absorption in the regions of interest (e.g., carbon tetrachloride (CCl₄) or carbon disulfide (CS₂)). Caution: These solvents are toxic and should be handled with appropriate safety measures.
Procedure:
-
Solvent Selection: Choose a solvent that does not have strong absorption bands that overlap with the key vibrational modes of this compound. Carbon disulfide is a good choice for the 4000-1350 cm⁻¹ region, while carbon tetrachloride can be used for the 1350-400 cm⁻¹ region.
-
Sample Preparation: Prepare a dilute solution (typically 1-5% by weight) of the this compound derivative in the chosen solvent. For this compound, this should be done at a temperature below its boiling point (10.3 °C).
-
Background Spectrum: Fill the sealed liquid cell with the pure solvent and collect a background spectrum.
-
Sample Spectrum: Carefully clean and dry the cell, then fill it with the sample solution using a gas-tight syringe. Acquire the FT-IR spectrum.
-
Data Analysis: Subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the analyte. Identify the characteristic peaks.
Mandatory Visualizations
Gas Chromatography Methods for 1,3-Butadiyne Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of 1,3-butadiyne (also known as diacetylene) using gas chromatography (GC). Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for the structurally similar and well-characterized compound 1,3-butadiene, supplemented with the available data for this compound from the National Institute of Standards and Technology (NIST). These methods serve as a robust starting point for method development and validation in your laboratory.
Application Note
Introduction
This compound is a highly reactive and flammable colorless gas. It is of interest in various fields, including astrochemistry, materials science, and as a potential impurity in chemical synthesis. Accurate and sensitive analytical methods are crucial for its quantification and characterization. Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound.
Principle of Analysis
Gas chromatography separates components of a sample based on their differential partitioning between a stationary phase (the GC column) and a mobile phase (an inert carrier gas). The separated components are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The choice of column, temperature program, and detector is critical for achieving the desired separation and sensitivity.
Recommended Columns
The selection of the GC column is paramount for the successful separation of this compound from other components in the sample matrix. Based on data for C4 hydrocarbons and available information for this compound, the following column types are recommended:
-
Porous Layer Open Tubular (PLOT) Columns: These columns are highly effective for the separation of light hydrocarbons. Alumina-based PLOT columns (e.g., Rt-Alumina BOND/MAPD, GS-Alumina) are particularly well-suited for resolving C1-C5 hydrocarbons, including alkynes.[1][2]
-
Polydimethylsiloxane (PDMS) Based Columns: The NIST WebBook for this compound suggests the use of non-polar columns like CP-Sil 5 CB and OV-101.[3] These are common general-purpose columns.
-
Porous Polymer Columns: Columns with porous polymer stationary phases like PoraBOND Q can also be effective for separating volatile compounds.
Detection Systems
-
Flame Ionization Detector (FID): FID is a robust and widely used detector for hydrocarbons, offering high sensitivity. It is a suitable choice for the quantification of this compound.
-
Mass Spectrometer (MS): An MS detector provides both quantitative data and qualitative information, allowing for positive identification of this compound based on its mass spectrum. This is particularly useful for complex matrices.
Sample Preparation
The appropriate sample preparation technique depends on the sample matrix and the concentration of this compound.
-
Direct Gas Injection: For gaseous samples, a gas-tight syringe or a gas sampling valve can be used for direct injection into the GC.
-
Headspace Analysis: For liquid or solid samples, static headspace analysis is a clean and efficient method for introducing volatile analytes like this compound into the GC system.
-
Thermal Desorption: For air monitoring applications, this compound can be trapped on a sorbent tube and then thermally desorbed into the GC.
Quantitative Data Summary
The following tables summarize expected GC parameters and performance characteristics for the analysis of this compound. These values are based on methods for similar compounds and will require experimental verification.
Table 1: Recommended GC Columns and Conditions
| Parameter | Method 1 (PLOT Column) | Method 2 (PDMS Column) |
| Column | Rt-Alumina BOND/MAPD PLOT, 50 m x 0.53 mm ID, 10 µm | CP-Sil 5 CB, 60 m x 0.25 mm ID, 1.0 µm |
| Carrier Gas | Helium or Hydrogen | Helium |
| Inlet Temperature | 200 °C | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split (e.g., 100:1) |
| Oven Program | 70 °C (hold 5 min), then 10 °C/min to 200 °C | 45 °C (hold 1.5 min), then 3.6 °C/min to 210 °C |
| Detector | FID or MS | FID or MS |
| Detector Temp. | FID: 250 °C; MS Transfer Line: 230 °C | FID: 250 °C; MS Transfer Line: 230 °C |
Table 2: Expected Performance Characteristics (Requires Validation)
| Parameter | Expected Value |
| Expected Retention Time | Dependent on the specific method, but likely in the range of 5-15 minutes. |
| Limit of Detection (LOD) | Low ppb to high ppm range, depending on the detector and sample introduction method. |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD. |
| Linearity (R²) | > 0.995 over the desired concentration range. |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Analysis of Gaseous this compound using a PLOT Column and FID
This protocol is designed for the quantification of this compound in a gaseous matrix.
1. Materials and Reagents:
- Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Rt-Alumina BOND/MAPD PLOT column (50 m x 0.53 mm ID, 10 µm) or equivalent.
- Helium or Hydrogen carrier gas (high purity).
- Gas-tight syringe (e.g., 100 µL).
- Certified gas standard of this compound.
- Dilution gas (e.g., nitrogen).
2. GC Conditions:
- Inlet: Split/Splitless, 200 °C.
- Split Ratio: 50:1 (can be adjusted based on concentration).
- Carrier Gas Flow: Constant flow, e.g., 2 mL/min.
- Oven Program: 70 °C for 5 minutes, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.
- Detector: FID at 250 °C.
3. Procedure:
- Prepare a series of calibration standards by diluting the certified this compound gas standard with a dilution gas.
- Using a gas-tight syringe, inject a known volume (e.g., 100 µL) of each calibration standard into the GC.
- Record the peak area for this compound in each chromatogram.
- Generate a calibration curve by plotting the peak area versus the concentration of the standards.
- Inject the unknown gas sample into the GC using the same procedure.
- Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.
Protocol 2: Headspace Analysis of this compound in a Liquid Matrix using a PDMS Column and MS
This protocol is suitable for determining the presence of this compound in a liquid sample.
1. Materials and Reagents:
- Gas chromatograph with a Mass Spectrometer (MS) detector.
- Headspace autosampler.
- CP-Sil 5 CB column (60 m x 0.25 mm ID, 1.0 µm) or equivalent.
- Helium carrier gas (high purity).
- Headspace vials (e.g., 20 mL) with caps and septa.
- This compound standard.
- Solvent for standard preparation (e.g., a solvent in which this compound is soluble and that does not interfere with the analysis).
2. GC-MS Conditions:
- Inlet: Split, 250 °C.
- Split Ratio: 100:1.
- Carrier Gas Flow: Constant flow, e.g., 1 mL/min.
- Oven Program: 45 °C for 1.5 minutes, then ramp at 3.6 °C/min to 210 °C.[3]
- MS Transfer Line: 230 °C.
- Ion Source Temperature: 230 °C.
- Scan Range: m/z 35-200.
3. Headspace Parameters:
- Vial Equilibration Temperature: 80 °C.
- Vial Equilibration Time: 15 minutes.
- Loop Temperature: 90 °C.
- Transfer Line Temperature: 100 °C.
4. Procedure:
- Prepare a stock solution of this compound in a suitable solvent.
- Prepare a series of calibration standards by spiking a known amount of the stock solution into headspace vials containing the same matrix as the unknown sample.
- Place a known volume of the unknown liquid sample into a headspace vial.
- Seal all vials and place them in the headspace autosampler.
- Run the analysis. The autosampler will automatically inject the headspace gas from each vial into the GC-MS.
- Identify this compound by its retention time and mass spectrum.
- Quantify the amount of this compound by comparing the peak area in the sample to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for Gaseous this compound Analysis.
Caption: Workflow for Headspace GC-MS Analysis of this compound.
References
Application Notes and Protocols for 1,3-Butadiyne in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
WARNING: 1,3-Butadiyne (also known as diacetylene) is a highly reactive, flammable, and potentially explosive compound. It is also classified as a peroxide former. These protocols are intended for experienced laboratory personnel and must be conducted with strict adherence to all safety precautions in a controlled laboratory environment. A thorough understanding of the hazards and a site-specific risk assessment are mandatory before handling this substance.
Executive Summary
This compound is a linear alkyne of significant interest in materials science and organic synthesis due to its rigid, conjugated structure. However, its high reactivity presents considerable handling and storage challenges. This document provides detailed protocols for the safe handling and storage of this compound in a laboratory setting, emphasizing hazard mitigation and emergency preparedness. All procedures must be carried out in a chemical fume hood with appropriate personal protective equipment.
Hazard Identification and Mitigation
This compound is a colorless gas at room temperature with a boiling point of 10.3 °C.[1] It is a simple asphyxiant and may cause frostbite upon contact with the liquefied gas.[1] The primary hazards associated with this compound are its extreme flammability, potential for explosive decomposition, and its classification as a Class B peroxide former, meaning it can form explosive peroxides upon concentration.[1]
Mitigation Strategies:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with a blast shield.[2] Use of a glovebox for certain operations may be necessary.
-
Personal Protective Equipment (PPE): Flame-resistant lab coat, chemical splash goggles, a face shield, and cryogenic gloves are mandatory when handling liquefied this compound. Standard nitrile gloves may be worn for handling solutions, but compatibility should be verified.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen and prevent peroxide formation.
-
Scale Limitation: Work with the smallest possible quantities of this compound.[2]
-
Avoid Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, static discharge, and hot surfaces.[2][3] Use non-sparking tools.
-
Temperature Control: Maintain low temperatures during handling and storage to minimize evaporation and decomposition.
Storage Protocols
Proper storage is critical to maintaining the stability of this compound and preventing hazardous incidents.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Below its boiling point (10.3 °C); ideally in a designated, explosion-proof refrigerator or freezer. | To maintain it as a liquid and minimize vapor pressure and decomposition. |
| Container Material | Borosilicate glass (e.g., Pyrex) with a pressure-relieving cap or a stainless steel cylinder designed for liquefied gases. Avoid ground glass joints.[2] | To prevent reaction with the container material and safely manage pressure buildup. Ground glass can create friction. |
| Atmosphere | Under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with oxygen, which can lead to peroxide formation and explosive polymerization.[4] |
| Inhibitors | For longer-term storage, the addition of an inhibitor like butylated hydroxytoluene (BHT) may be considered, though its efficacy for this compound is not well-documented.[5][6] | To scavenge oxygen and inhibit peroxide formation. |
| Labeling | Clearly label the container with "this compound," "Extremely Flammable," "Explosion Hazard," "Peroxide Former," the date received, and the date opened.[2] | To ensure proper identification and tracking of the chemical's age. |
| Location | Store in a well-ventilated, cool, dark, and dry area away from incompatible materials.[6] Store in a secondary container. | To minimize exposure to heat, light, and moisture, which can accelerate decomposition and peroxide formation. |
Incompatible Materials:
-
Acids and bases
-
Halogens
-
Copper, silver, mercury, and their salts (can form explosive acetylides)[8]
-
Air[6]
Handling Protocols
Personal Protective Equipment (PPE)
-
Primary: Flame-resistant lab coat, chemical splash goggles, full-face shield, cryogenic gloves (when handling liquefied gas).
-
Secondary: Standard nitrile gloves (check for compatibility and breakthrough times).
Experimental Workflow for Handling Neat this compound
This protocol outlines the general steps for transferring and using neat (undiluted) this compound.
Peroxide Detection and Removal
-
Detection: Before use, especially if the container has been opened previously, test for the presence of peroxides using commercially available test strips.
-
Removal: Peroxide removal from acetylenic compounds is extremely hazardous and should only be attempted by highly experienced personnel with appropriate safety measures in place. If peroxides are detected at a concentration above 100 ppm, do not attempt to remove them. Contact your institution's Environmental Health and Safety (EHS) department for guidance on disposal.
Emergency Procedures
A clear and practiced emergency plan is essential when working with this compound.
Spill Response:
-
Minor Spill (contained in fume hood):
-
Alert others in the lab.
-
If safe to do so, use a non-reactive absorbent material (e.g., vermiculite) to contain the spill.
-
Collect the absorbent material in a sealed container for hazardous waste disposal.
-
Decontaminate the area.
-
-
Major Spill (outside of fume hood or large volume):
-
Evacuate the laboratory immediately.
-
Activate the fire alarm.
-
Call 911 and your institution's EHS from a safe location.
-
Provide details about the spilled substance and its location.
-
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbents, and reaction byproducts, must be treated as hazardous waste.
-
Collect waste in a designated, sealed, and clearly labeled container.
-
Store the waste container in a cool, well-ventilated area away from incompatible materials.
-
Arrange for disposal through your institution's EHS department. Do not attempt to dispose of this compound waste down the drain.
Conclusion
Working with this compound requires a high level of safety awareness and strict adherence to established protocols. By implementing the engineering controls, personal protective measures, and handling procedures outlined in this document, researchers can mitigate the inherent risks associated with this valuable but hazardous compound. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. research.wayne.edu [research.wayne.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. cws.auburn.edu [cws.auburn.edu]
- 5. louisville.edu [louisville.edu]
- 6. sciencemadness.org [sciencemadness.org]
- 7. nexair.com [nexair.com]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: 1,3-Butadiyne Solution Stability
Disclaimer: The following information is intended for use by trained professionals in a laboratory setting. 1,3-Butadiyne (also known as diacetylene) is a highly reactive and potentially explosive compound. All handling should be performed with extreme caution in a controlled environment, adhering to all institutional and regulatory safety protocols. The information provided here is based on available public data, which is limited regarding the quantitative stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in solution?
A1: The most significant stability concern with this compound is its propensity to form highly explosive peroxides, especially when exposed to air.[1][2][3][4][5][6] It is classified as a severe peroxide-forming chemical, and these peroxides can detonate upon shock, heat, or friction.[2][4] Additionally, this compound can undergo spontaneous and violent polymerization.
Q2: Are there recommended solvents for preparing this compound solutions?
A2: While specific data on the stability of this compound in various solvents is scarce, it is soluble in many organic solvents.[7] However, given its reactivity, the choice of solvent is critical. Ethers, such as diethyl ether and tetrahydrofuran (THF), are themselves peroxide-formers and could potentially accelerate the degradation of this compound.[1][2][3][5] Hydrocarbon solvents like hexane and benzene may be more inert, but thorough evaluation is necessary.[7] All solvents should be rigorously deoxygenated and dried before use.
Q3: How can I inhibit the polymerization of this compound in solution?
A3: There is limited specific information on inhibitors for this compound solutions. For the related compound 1,3-butadiene, inhibitors such as 4-tert-butylcatechol (TBC) and diethylhydroxylamine (DEHA) are used to prevent polymerization.[8][9] It is plausible that similar radical inhibitors could offer some protection for this compound, but their efficacy would need to be experimentally verified under controlled conditions.
Q4: What are the signs of degradation in a this compound solution?
A4: Visual inspection of the solution is crucial. The formation of precipitates, discoloration, or the appearance of an oily viscous layer can indicate polymerization or other degradation pathways.[1] For peroxide-forming solvents, the presence of crystals, especially around the container cap, is a sign of extreme danger.[2][4]
Q5: How should I store solutions of this compound?
A5: Solutions of this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place, away from heat, light, and sources of ignition.[2] Containers should be tightly sealed with appropriate caps to prevent air ingress. Given the peroxide risk, it is crucial to label the container with the date of preparation and the date it was first opened.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected precipitate or cloudiness in the solution. | Polymerization of this compound. | Do not attempt to redissolve or heat the solution. This could be a sign of instability. The safest course of action is to dispose of the solution according to hazardous waste protocols. |
| Discoloration of the solution (e.g., yellowing or browning). | Decomposition or reaction with impurities. Peroxide formation can also sometimes lead to color changes.[1][3] | Test for the presence of peroxides immediately using appropriate test strips or chemical methods (see Experimental Protocols). If peroxides are present, do not handle the solution further and contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal. |
| Low yield or no desired product in a reaction involving a this compound solution. | Degradation of the this compound starting material. | Prepare fresh solutions of this compound for each experiment. If possible, analyze the concentration of the solution by a suitable method (e.g., GC-MS with a calibrated standard) immediately before use. |
| Visible crystal formation, especially around the container cap or in the solution. | Extreme Peroxide Hazard. Peroxides may have crystallized out of solution. | DO NOT TOUCH OR MOVE THE CONTAINER. Crystalline peroxides are extremely shock-sensitive and can detonate. Evacuate the area and immediately contact your institution's EHS or emergency response team. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution
Objective: To prepare a solution of this compound with minimized risk of immediate degradation.
Methodology:
-
Select a suitable, high-purity, and dry organic solvent. Ensure the solvent has been tested for and is free of peroxides.
-
Deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
If this compound is generated in situ or obtained as a gas, bubble a gentle stream of the gas through the deoxygenated solvent in a pre-weighed, flame-dried flask under a positive pressure of inert gas.
-
Determine the concentration of the resulting solution by a validated analytical method, such as GC-MS, using a carefully prepared calibration curve.[11][12][13][14][15][16][17]
-
Use the solution immediately. Do not store for extended periods.
Protocol 2: Qualitative Test for Peroxides in this compound Solutions
Objective: To safely test for the presence of peroxides in a solution of this compound.
Methodology (Potassium Iodide Test):
-
In a fume hood, add 0.5-1.0 mL of the this compound solution to an equal volume of glacial acetic acid containing approximately 0.1 g of dissolved sodium iodide or potassium iodide crystals.[1][3]
-
A yellow color indicates the formation of iodine, signifying the presence of peroxides. A brown color suggests a high concentration of peroxides.[1][3]
-
For a more sensitive test, a drop of a saturated aqueous starch solution can be added. A blue or purple color indicates the presence of peroxides.[1]
-
Important: If a high concentration of peroxides is suspected, do not perform this test. Contact your EHS office immediately.
Visualizations
Caption: Primary degradation pathways for this compound in solution.
Caption: Recommended workflow for the safe handling of this compound solutions.
References
- 1. app.bmh.manchester.ac.uk [app.bmh.manchester.ac.uk]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Peroxide Forming Solvents [sigmaaldrich.com]
- 4. louisville.edu [louisville.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. This compound | C4H2 | CID 9997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
- 9. KR20060083809A - Polymerization inhibitor of 1,3-butadiene and method for preventing polymerization of 1,3-butadiene - Google Patents [patents.google.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. gcms.cz [gcms.cz]
- 13. Determination of 1,3-Butadiene, Isoprene, Acrylonitrile, Benzene and Toluene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 14. ANALYTICAL METHODS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemview.epa.gov [chemview.epa.gov]
- 17. selectscience.net [selectscience.net]
Technical Support Center: Optimizing Catalyst Efficiency in 1,3-Butadiyne Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in 1,3-butadiyne coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for this compound coupling reactions?
A1: The most prevalent methods for synthesizing symmetrical 1,3-butadiynes involve copper-catalyzed oxidative homocoupling of terminal alkynes.[1][2] The Glaser coupling, and its more versatile variant, the Hay coupling, are fundamental in this area.[3][4] The Hay coupling typically utilizes a soluble copper-N,N,N',N'-tetramethylethylenediamine (TMEDA) complex, which allows for milder reaction conditions.[2] While copper is the most common, other transition metals like palladium and iron have also been used to catalyze such reactions.[1][5]
Q2: What is the fundamental mechanism of the Glaser-Hay coupling reaction?
A2: The generally accepted mechanism for the Glaser-Hay coupling involves three key steps:
-
Formation of a Copper(I) Acetylide: A terminal alkyne reacts with a copper(I) catalyst in the presence of a base to form a copper(I) acetylide intermediate.[2]
-
Oxidative Coupling: Two molecules of the copper(I) acetylide then undergo oxidative coupling to yield the 1,3-diyne product and copper(0).[2]
-
Catalyst Reoxidation: An oxidant, typically molecular oxygen from the air, reoxidizes the copper(0) back to the active copper(I) species, thus continuing the catalytic cycle.[2]
Q3: What are the main causes of catalyst deactivation in these reactions?
A3: Catalyst deactivation, a common issue in catalytic processes, can be defined as the loss of catalytic activity over time.[6] The primary causes in the context of coupling reactions include:
-
Sintering: At high temperatures, active metal particles can agglomerate, leading to a reduction in the active surface area.[7][8][9]
-
Coking or Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[7][8][9] This is particularly common in reactions involving hydrocarbons.[9]
-
Poisoning: Certain substances in the reaction mixture can strongly adsorb to the active sites, rendering them inactive.[9]
Troubleshooting Guides
Low or No Product Yield
Q: My this compound coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a this compound coupling reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The copper catalyst may be oxidized or improperly prepared.
-
Solution: Ensure you are using the correct copper salt (Cu(I) salts like CuCl or CuI are common).[2] If using a Cu(II) precursor, ensure conditions are appropriate for its in-situ reduction to the active Cu(I) species. The use of fresh, high-purity catalyst is recommended.
-
-
Insufficient Base or Inappropriate Ligand: The base is crucial for the deprotonation of the terminal alkyne.[2] The ligand stabilizes the copper catalyst and enhances its solubility and reactivity.
-
Solution: The Hay coupling modification uses a soluble copper-TMEDA complex which is often more effective.[3] The concentration of the nitrogenous ligand can be critical; increasing the amount of TMEDA can lead to higher reaction rates.[10] Experiment with different bases and ligands to find the optimal combination for your specific substrate.
-
-
Poor Solvent Choice: The solvent plays a significant role in the reaction rate and outcome.
-
Solution: While various solvents can be used, the choice can impact catalyst solubility and reactivity. For instance, in some polymerizations of 1,3-butadiene, aromatic solvents like benzene result in higher reaction rates than aliphatic solvents.[11] Ensure your catalyst and reactants are soluble in the chosen solvent.
-
-
Presence of Inhibitors: The presence of impurities in the starting materials or solvent can poison the catalyst.
-
Solution: Use purified reagents and dry, deoxygenated solvents.
-
A systematic approach to troubleshooting low yield is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for low reaction yield.
Catalyst Deactivation
Q: I observe an initial reaction rate, but it slows down or stops over time. What could be causing this catalyst deactivation?
A: A decline in reaction rate suggests catalyst deactivation. The specific cause can often be inferred from the reaction conditions.
-
Sintering: This is more likely if your reaction is conducted at high temperatures.
-
Solution: If possible, investigate lowering the reaction temperature. You may need to compensate by extending the reaction time or using a more active catalyst system.
-
-
Coking/Fouling: This is common when using hydrocarbon substrates.
-
Solution: In some industrial processes, deactivated catalysts can be regenerated by controlled combustion of the deposited coke.[8] For laboratory-scale reactions, it might be more practical to filter the reaction mixture and add a fresh batch of catalyst.
-
-
Oxidation of Catalyst: The active Cu(I) species can be sensitive to air.
-
Solution: While the Glaser-Hay coupling requires an oxidant (often air), an imbalance can lead to catalyst deactivation. Ensure the reaction is performed under a controlled atmosphere if necessary. Some protocols specify bubbling air through the reaction mixture, while others simply run it open to the air.[2]
-
Formation of Side Products
Q: My reaction is producing significant amounts of side products instead of the desired this compound. How can I improve selectivity?
A: The formation of side products is often a result of sub-optimal reaction conditions or catalyst choice.
-
Homocoupling vs. Heterocoupling: If you are attempting a cross-coupling reaction to form an unsymmetrical diyne, homocoupling of one of the starting alkynes is a common side reaction.
-
Polymerization: Overly reactive conditions can sometimes lead to the polymerization of the starting material or product.
-
Solution: Try reducing the reaction temperature or catalyst loading. The choice of solvent can also influence the propensity for polymerization.
-
Quantitative Data on Reaction Parameters
The efficiency of this compound coupling reactions is highly dependent on the specific catalyst, ligands, base, and solvent used. The following tables summarize the effects of these parameters on reaction outcomes as reported in various studies.
Table 1: Effect of Copper Catalyst and Base on Phenylacetylene Coupling
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu₂O (10) | Cs₂CO₃ | DMF | 135 | 24 | 94 | [13] |
| CuCl (5) | TMEDA | Acetone | Room Temp | 3-6 | High | [2] |
| Cu(OAc)₂ | - | - | Ambient | - | - | [3] |
Table 2: Influence of Solvent on 1,3-Butadiene Polymerization
| Solvent System | Conversion | Effect on Molecular Weight | Reference |
| Benzene | High | Higher | [11] |
| Toluene | Lower | Lower | [11] |
| Xylene | Lower | Lower | [11] |
| Benzene-Hexene-1 mixture | Varies | Decreases with more hexene-1 | [11] |
| Aliphatic Solvents | Inefficient | Lower | [11] |
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Homocoupling of a Terminal Alkyne
This protocol is a general guideline for the copper-catalyzed homocoupling of a terminal alkyne to a symmetrical 1,3-diyne.
Materials:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
Round-bottom flask (25 mL)
-
Stir bar
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add the terminal alkyne (1.0 mmol), copper(I) chloride (0.05 mmol), and acetone (10 mL).[2]
-
Add TMEDA (1.2 mmol) to the mixture.[2]
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).[2]
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).[2]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,3-diyne.[2]
References
- 1. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. swaminathansivaram.in [swaminathansivaram.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides [organic-chemistry.org]
Technical Support Center: Synthesis of 1,4-Diaryl-1,3-Butadiynes
Welcome to the technical support center for the synthesis of 1,4-diaryl-1,3-butadiynes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of these valuable compounds.
Troubleshooting Guide
Low yields and the formation of side products are common challenges in the synthesis of 1,4-diaryl-1,3-butadiynes. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Yield of the Desired 1,4-Diaryl-1,3-butadiyne
Possible Causes and Solutions:
-
Catalyst Inactivity: The copper(I) catalyst is susceptible to oxidation to copper(II), which is inactive in the Cadiot-Chodkiewicz coupling and can promote unwanted side reactions in Glaser-Hay couplings.[1]
-
Solution:
-
Ensure all reagents and solvents are deoxygenated.
-
Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Add a reducing agent, such as sodium ascorbate or hydroxylamine hydrochloride, to maintain the copper in its active Cu(I) state.[1][2] An air-tolerant protocol using sodium ascorbate has been shown to significantly improve yields.[1]
-
-
-
Homocoupling Side Reactions: The formation of symmetrical diynes (homocoupling) is a major side reaction that reduces the yield of the desired unsymmetrical product in Cadiot-Chodkiewicz couplings and is the primary product in Glaser-Hay couplings when cross-coupling is desired.[1][3]
-
Solution:
-
For Cadiot-Chodkiewicz coupling, the slow addition of the terminal alkyne can minimize its concentration and thus reduce the rate of homocoupling.[4]
-
The choice of base can significantly influence the selectivity. For instance, in some cases, cyclic secondary amines like pyrrolidine have been shown to give quantitative yields of the cross-coupled product.[5]
-
In Glaser-Hay type reactions, using a bulky protecting group on one of the alkynes can favor heterocoupling.
-
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical for optimal yields.
-
Solution:
-
Temperature: While many reactions proceed at room temperature, some substrates, particularly sterically hindered ones, may require elevated temperatures to proceed at a reasonable rate.[3]
-
Solvent: The solvent should be chosen to ensure the solubility of all reactants. Common solvents include methanol, ethanol, THF, and DMF.[5] Co-solvents can also be beneficial.[5]
-
Base: The base is crucial for the deprotonation of the terminal alkyne. Amine bases like piperidine, n-butylamine, or triethylamine are commonly used.[1][2] The optimal base is substrate-dependent.[5]
-
-
Troubleshooting Workflow:
Frequently Asked Questions (FAQs)
Q1: What is the difference between Glaser, Hay, and Cadiot-Chodkiewicz couplings?
A1:
-
Glaser Coupling: This is the homocoupling of two terminal alkynes to form a symmetrical 1,3-diyne, typically using a copper(I) salt (e.g., CuCl) and an oxidant like air in the presence of a base such as ammonia.[6][7]
-
Hay Coupling: This is a modification of the Glaser coupling that uses a soluble copper-TMEDA (tetramethylethylenediamine) complex as the catalyst, which often provides milder reaction conditions and better solubility.[8][9]
-
Cadiot-Chodkiewicz Coupling: This is the cross-coupling of a terminal alkyne with a 1-haloalkyne to synthesize an unsymmetrical 1,3-diyne, catalyzed by a copper(I) salt in the presence of an amine base.[2][10] This method is generally selective for the cross-coupled product.[2]
Q2: How can I suppress the formation of homocoupled byproducts in a Cadiot-Chodkiewicz reaction?
A2: The formation of homocoupled diynes is a common side reaction.[1] To suppress this:
-
Use a Reducing Agent: The presence of oxygen can lead to the oxidation of the Cu(I) catalyst to Cu(II), which promotes homocoupling. Adding a reducing agent like sodium ascorbate can maintain the copper in its active Cu(I) state and allow the reaction to be performed in the air with high yields of the desired cross-coupled product.[1]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Ligand Selection: The use of specific phosphine ligands, such as tris(o-tolyl)phosphine, can improve the selectivity for the cross-coupling product.[5]
-
Base Optimization: The choice of base can significantly impact selectivity. For example, using pyrrolidine as a base has been reported to provide high yields of the unsymmetrical diyne.[5]
Q3: My starting materials have electron-donating or electron-withdrawing groups. How will this affect the reaction?
A3: The electronic nature of the substituents on the aryl rings can influence the reaction rate and yield.
-
Electron-donating groups on the terminal alkyne can sometimes lead to lower yields in Cadiot-Chodkiewicz couplings.[11]
-
Electron-withdrawing groups on the aryl halide in palladium-catalyzed homocoupling of 1-iodoalkynes have been observed to enhance the rate of oxidative addition.[12] However, in some Cadiot-Chodkiewicz couplings, electron-deficient arenes were tolerated unless the functional group was sensitive to reduction.[11] It is often necessary to screen reaction conditions for substrates with strong electronic effects to find the optimal parameters.
Q4: What are the best practices for purifying 1,4-diaryl-1,3-butadiynes?
A4: Purification is typically achieved through column chromatography or recrystallization.
-
Column Chromatography: Silica gel is a common stationary phase. The eluent is typically a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate.[13][14] The polarity of the eluent mixture should be adjusted based on the polarity of the product.
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method. The choice of solvent is crucial; a good solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane.[13]
Experimental Protocols
Protocol 1: Air-Tolerant Cadiot-Chodkiewicz Coupling for Unsymmetrical 1,4-Diaryl-1,3-Butadiynes [1]
This protocol is adapted for the synthesis of unsymmetrical diynes and has been shown to be effective for a variety of substrates, providing high yields.
-
Reagents:
-
Terminal alkyne (1.2 eq)
-
1-Bromoalkyne (1.0 eq)
-
Copper(I) bromide (CuBr) (0.05 eq)
-
Sodium ascorbate (1.0 eq)
-
n-Butylamine (2.0 eq)
-
Ethanol
-
-
Procedure:
-
To a vial open to the air, add CuBr and sodium ascorbate.
-
Add ethanol and stir to form a suspension.
-
Add a solution of the terminal alkyne in ethanol, followed by n-butylamine.
-
Add a solution of the 1-bromoalkyne in ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Glaser-Hay Coupling for Symmetrical 1,4-Diaryl-1,3-Butadiynes [9]
This protocol is suitable for the homocoupling of terminal alkynes to produce symmetrical diynes.
-
Reagents:
-
Terminal alkyne (1.0 mmol)
-
Copper(I) chloride (CuCl) (0.05 mmol)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 mmol)
-
Acetone (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add the terminal alkyne, CuCl, and acetone.
-
Add TMEDA to the mixture.
-
Stir the reaction vigorously at room temperature under an air atmosphere for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data
The following tables summarize representative yields for the synthesis of 1,4-diaryl-1,3-butadiynes under various conditions.
Table 1: Cadiot-Chodkiewicz Coupling of Various Aryl Alkynes and Bromoalkynes
| Terminal Alkyne | 1-Bromoalkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Phenylacetylene | (Bromoethynyl)benzene | CuBr, Na Ascorbate | n-BuNH₂ | Ethanol | 95 | [1] |
| 4-Methoxyphenylacetylene | (Bromoethynyl)benzene | CuBr, Na Ascorbate | n-BuNH₂ | Ethanol | 85 | [1] |
| 4-Nitrophenylacetylene | (Bromoethynyl)benzene | CuBr, Na Ascorbate | n-BuNH₂ | Ethanol | 78 | [1] |
| 1-Ethynyl-4-fluorobenzene | 1-Bromo-2-phenylethyne | CuI, P(o-Tol)₃ | K₂CO₃ | Ethanol | 88 | [5] |
| 1-Ethynylnaphthalene | (Bromoethynyl)benzene | CuI | Piperidine | Methanol | 92 | [2] |
Table 2: Glaser-Hay Homocoupling of Various Terminal Aryl Alkynes
| Terminal Alkyne | Catalyst System | Base/Ligand | Solvent | Yield (%) | Reference |
| Phenylacetylene | CuCl | TMEDA | Acetone | 90 | [9] |
| 4-Ethynyltoluene | CuCl | TMEDA | Acetone | 88 | [9] |
| 4-Ethynylanisole | CuCl | TMEDA | Dichloromethane | 85 | [9] |
| 1-Ethynylpyrene | Cu(OAc)₂ | Pyridine | Pyridine | 75 | [7] |
| 3-Ethynylthiophene | CuI | n-Propylamine | None | 92 | [9] |
Signaling Pathways and Experimental Workflows
Cadiot-Chodkiewicz Coupling Mechanism
The reaction proceeds through a catalytic cycle involving the copper(I) species.
Glaser-Hay Coupling Experimental Workflow
A general workflow for performing a Glaser-Hay homocoupling reaction.
References
- 1. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Chromatography Columns | Teledyne LABS [teledynelabs.com]
Technical Support Center: Purification of 1,3-Butadiyne
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 1,3-butadiyne (also known as diacetylene). Given the hazardous nature of this compound, all experimental work should be conducted with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Section 1: Troubleshooting Guides
This section addresses common issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
Question: I performed the synthesis of this compound from 1,4-dichloro-2-butyne and sodium hydroxide, but I obtained a very low yield or no product at all. What could be the reasons?
Answer: Low or no yield in this synthesis can be attributed to several factors, primarily related to the reaction conditions and the stability of the product.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Ensure the sodium hydroxide solution is sufficiently concentrated and that the reaction temperature is optimized. Gentle heating may be required, but excessive heat can lead to decomposition. |
| Product Decomposition | This compound is highly unstable and can readily polymerize or decompose, especially in the presence of air, light, or heat. It is crucial to perform the reaction and subsequent purification at low temperatures. |
| Loss of Volatile Product | This compound is a gas at room temperature (boiling point: 10.3 °C). Ensure your apparatus is equipped with a cold trap (e.g., using a dry ice/acetone bath) to effectively collect the volatile product. |
| Impure Starting Materials | The purity of the 1,4-dichloro-2-butyne precursor is critical. Purify the starting material by distillation before use if its purity is questionable. |
Issue 2: Product is Contaminated with Impurities
Question: My this compound sample is impure. How can I identify the contaminants and remove them?
Answer: Impurities in this compound synthesis can include unreacted starting materials, byproducts, and polymers. Identification is typically achieved through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification is challenging due to the compound's instability.
Common Impurities and Removal Strategies:
| Impurity | Identification | Purification Method |
| 2-Chloro-1-buten-3-yne | GC-MS, NMR | Fractional distillation at low temperature and reduced pressure. |
| Polyacetylene Polymers | Visual (solid precipitate), NMR (broad signals) | Filtration of the crude product solution at low temperature. |
| Unreacted 1,4-dichloro-2-butyne | GC-MS, NMR | Careful fractional distillation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable and explosive compound. It is sensitive to shock, heat, and light. A major hazard is its tendency to form explosive peroxides, especially upon concentration during distillation or evaporation.[1] It is classified as a peroxide-forming chemical.
Q2: What are the recommended storage conditions for this compound?
A2: Due to its instability, this compound is often generated and used in situ. If short-term storage is necessary, it should be kept as a dilute solution in an inert solvent at very low temperatures (e.g., in a freezer at -78 °C) in a tightly sealed container, protected from light and air. The storage area should be a cool, dry, and well-ventilated location away from heat and ignition sources.
Q3: How can I safely handle pure this compound?
A3: Handling of pure or concentrated this compound should be avoided whenever possible. All operations should be conducted behind a safety shield in a fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[2] Avoid contact with skin and eyes by wearing appropriate PPE, including chemical-resistant gloves and safety goggles.[2]
Q4: What is a suitable method for the purification of volatile this compound?
A4: Low-temperature fractional distillation under reduced pressure is a potential method for purifying this compound. This technique helps to minimize thermal decomposition. However, extreme caution must be exercised due to the risk of peroxide formation and explosion upon concentration. It is advisable to use a polymerization inhibitor if compatible with the subsequent application.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is based on the dehydrohalogenation of 1,4-dichloro-2-butyne and should be performed by experienced chemists with appropriate safety measures.
Materials:
-
1,4-dichloro-2-butyne
-
Sodium hydroxide (NaOH)
-
Inert solvent (e.g., diethyl ether, THF)
-
Dry ice/acetone bath
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, a stirrer, and a condenser connected to a cold trap cooled with a dry ice/acetone bath.
-
Dissolve 1,4-dichloro-2-butyne in an inert solvent in the reaction flask and cool the mixture to a low temperature (e.g., -78 °C).
-
Slowly add a solution of sodium hydroxide to the reaction mixture with vigorous stirring.
-
Maintain the low temperature throughout the addition and for a period after to allow the reaction to complete.
-
The volatile this compound product will be collected in the cold trap.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
The following is a general guideline for analyzing the purity of a this compound sample. The specific parameters may need to be optimized for your instrument.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or semi-polar capillary column suitable for volatile hydrocarbon analysis.
GC Conditions (Example):
-
Injector Temperature: 150 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 200 °C
-
-
Carrier Gas: Helium
-
Detector Temperature: 250 °C
Section 4: Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis, collection, and purification of this compound.
Decision Tree for Troubleshooting Low Product Yield
Caption: A decision-making guide for addressing low yields of this compound.
References
troubleshooting low yields in cycloaddition reactions of 1,3-Butadiyne
Welcome to the technical support center for troubleshooting cycloaddition reactions involving 1,3-butadiyne. This resource is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My cycloaddition reaction is resulting in a low yield or failing completely. What are the fundamental parameters I should check first?
A1: When troubleshooting a low-yield cycloaddition, it's crucial to systematically verify the foundational aspects of your experimental setup.
-
Purity of Starting Materials: this compound and its derivatives can be prone to polymerization or degradation. Ensure the purity of your diyne, the cycloaddition partner, and any reagents. Impurities, such as residual solvents or byproducts from a previous step, can inhibit catalysts or lead to side reactions. Crude 1,3-butadiene, a related compound, is known to contain various hydrocarbon impurities that must be removed.[1][2]
-
Stoichiometry: Carefully check the molar ratios of your reactants. While a 1:1 ratio is typical, in some cases, using a slight excess of the more stable or readily available reactant can drive the reaction to completion.
-
Reaction Conditions: Confirm that the temperature, pressure, and reaction time are appropriate for the specific cycloaddition you are performing. Many cycloadditions require elevated temperatures to overcome the activation barrier.[3]
-
Solvent Quality: Ensure your solvent is dry and degassed, as oxygen and water can deactivate catalysts and promote unwanted side reactions. The choice of solvent itself is critical and can significantly influence reaction rates and yields.[3]
Q2: How do the electronic properties and steric bulk of substituents on my reactants affect the reaction yield?
A2: Substituents play a critical role in the success of cycloaddition reactions.
-
Electronic Effects: In Diels-Alder type ([4+2]) cycloadditions, the reaction is generally favored when one reactant is electron-rich (containing electron-donating groups, EDGs) and the other is electron-poor (containing electron-withdrawing groups, EWGs).[4] An electronic mismatch can lead to a high activation barrier and low yield. For 1,3-dipolar cycloadditions, similar electronic considerations apply and can determine whether the reaction proceeds via normal or inverse electron demand.[3]
-
Steric Hindrance: Bulky substituents on either the this compound or the reacting partner can sterically hinder the approach of the two molecules, slowing down the reaction or preventing it altogether. For example, in the synthesis of polysubstituted pyrimidines, the steric hindrance of the aryl nitrile reactant was found to greatly affect the yield, with a bulky nitrile resulting in only a 38% yield.[5]
Q3: I'm observing a complex mixture of products and significant side reactions. What are the likely causes?
A3: The high reactivity of the diyne system can lead to several competing reaction pathways.
-
Polymerization: this compound and its terminal derivatives are susceptible to polymerization, especially at elevated temperatures or in the presence of certain catalysts. This is often a primary cause of low yields of the desired cycloadduct.
-
Competing Cycloadditions: Depending on the substrate, different modes of cycloaddition may compete. For instance, a [2+2] cycloaddition might compete with the desired [4+2] Diels-Alder reaction.[6] The reaction conditions, particularly temperature and catalyst choice, can influence this selectivity.
-
Intramolecular Reactions: If the reactants have appropriate functional groups, intramolecular cyclizations can compete with the desired intermolecular cycloaddition. For instance, 1,4-diaryl-1,3-butadiynes can undergo intramolecular cyclization in the presence of bromine.[5]
Q4: My catalyzed reaction is not proceeding as expected. What are some common catalyst-related issues?
A4: The catalyst is often the most sensitive component of the reaction.
-
Catalyst Choice: There is no universal catalyst for all this compound cycloadditions. The choice of metal (e.g., Palladium, Copper, Nickel, Rhodium) and ligands is critical and specific to the desired transformation.[5][7] For example, Pd(PPh₃)₄ is effective for synthesizing some benzene derivatives, while CuCl is used for generating naphthalene derivatives.[5][7]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities ("poisoned") or degrade under the reaction conditions. Ensure all glassware is scrupulously clean and that reactants and solvents are of high purity.
-
Atmosphere: Many organometallic catalysts are sensitive to air and moisture. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Q5: How critical is solvent selection, and how should I optimize it?
A5: Solvent choice can be critical. While some concerted pericyclic reactions show little solvent effect, those with polar or stepwise mechanisms can be highly sensitive to the solvent environment.[8]
-
Polarity: The polarity of the solvent can influence reaction rates and even alter the reaction mechanism.[9][10] For reactions involving polar intermediates, a polar solvent can stabilize the transition state and accelerate the reaction.
-
Solubility: Reactants and catalysts must be sufficiently soluble at the reaction temperature. Poor solubility can lead to low effective concentrations and slow reaction rates.
-
Screening: It is often recommended to screen a range of solvents with varying polarities to find the optimal medium for your specific reaction.[3] For example, in the synthesis of 2,5-diarylfurans, DMSO was found to be a highly effective solvent.[5][11]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various cycloaddition reactions of this compound derivatives, illustrating the impact of different catalysts and reaction partners on product yields.
| Cycloaddition Type | This compound Derivative | Reactant | Catalyst / Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| [2+2+2] Benzannulation | Nonconjugated diynes | 1,3-Butadiynes | NiBr₂, Zn powder | CH₃CN | 80 | 53-88 | [5],[11] |
| [4+2] Benzannulation | 1,3-Diynes | β-keto esters | Pd₂(dba)₃·CHCl₃, P(o-tolyl)₃ | - | - | 83-100 | [11] |
| Furan Synthesis | 1,4-Diaryl-1,3-butadiynes | Water | KOH | DMSO | 80 | Good to High | [5],[11] |
| Furan Synthesis | 1,4-Diaryl-1,3-butadiynes | Water | CuI, 1,10-phen, KOH | DMSO | 80 | Good | [7],[12] |
| Pyrrole Synthesis | 1,3-Butadiynes | Primary amines | CuCl | - | - | Good to High | [7] |
| Naphthalene Synthesis | 1,4-Diaryl-1,3-butadiynes | Cyclic amines (e.g., Pyrrolidine) | CuCl | - | 80-120 | Good to High | [5],[7] |
| Isoxazole Synthesis | 1,3-Butadiynes | NH₂OH·HCl | Triethylamine | DMSO | - | Satisfactory to Excellent | [5] |
| Pyrazole Synthesis | 1,3-Butadiynes | Hydrazine hydrate | - | Ethanol | Reflux | Satisfactory to Excellent | [5] |
Experimental Protocols
Protocol 1: Preparation of a Key Starting Material - 1,4-Bis(trimethylsilyl)buta-1,3-diyne
This protocol is adapted from an established procedure for the oxidative coupling of a terminal alkyne, a common method for synthesizing symmetrical 1,3-butadiynes.[13]
-
Catalyst Preparation: In a flask, suspend copper(I) chloride (CuCl) in acetone. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) and stir to form the catalyst complex.
-
Reaction Setup: To a separate reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet, add trimethylsilylacetylene and acetone.
-
Oxidative Coupling: Vigorously agitate the reaction mixture while passing a rapid stream of oxygen through the solution.
-
Catalyst Addition: Add the prepared CuCl-TMEDA catalyst solution portion-wise to the reaction vessel. The reaction is exothermic; use an ice bath to maintain the temperature between 25-30°C.
-
Reaction Monitoring: Continue stirring under an oxygen atmosphere for approximately 2.5 hours. The reaction progress can be monitored by TLC or GC.
-
Workup: Once the reaction is complete, pour the mixture into a solution of aqueous hydrochloric acid and diethyl ether. Separate the organic layer.
-
Purification: Wash the organic layer with saturated aqueous sodium chloride, dry over sodium sulfate (Na₂SO₄), and concentrate using a rotary evaporator. The crude solid can be recrystallized from hot methanol/water to yield the pure product.[13]
Protocol 2: General Procedure for Palladium-Catalyzed [4+2] Benzannulation
This protocol is based on a general method for the synthesis of functionalized aromatic compounds from 1,3-diynes.[11]
-
Reaction Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine the β-keto ester (1.0 equiv), the 1,3-diyne (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%), and the phosphine ligand (e.g., P(o-tolyl)₃, 10 mol%).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring for the required time (typically several hours).
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS analysis of aliquots.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired arylated product.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting cycloaddition reactions.
Caption: A general workflow for troubleshooting low yields in cycloaddition reactions.
Caption: Electronic effects favoring [4+2] cycloaddition reactions.
Caption: A simplified catalytic cycle for a metal-catalyzed cycloaddition.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sid.ir [sid.ir]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing the Explosive Hazard of Diacetylene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information, troubleshooting advice, and detailed protocols for managing the explosive hazards associated with diacetylene compounds in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary explosive hazards of diacetylene compounds?
A1: Diacetylene and its derivatives are highly energetic materials that pose several primary explosive hazards:
-
Shock and Friction Sensitivity: Solid diacetylenes can be sensitive to shock, impact, and friction, which can initiate explosive decomposition.[1][2] The presence of certain functional groups can increase this sensitivity.
-
Thermal Sensitivity: Upon heating, diacetylene compounds can undergo rapid, exothermic decomposition, leading to an explosion.[3][4]
-
Spontaneous Polymerization: Diacetylenes can polymerize exothermically and uncontrollably, especially in the presence of impurities, light, or heat, which can lead to a dangerous pressure buildup in sealed containers.[5][6]
-
Peroxide Formation: Like many unsaturated compounds, diacetylenes can form explosive organic peroxides when exposed to air and light.[7][8][9] These peroxides are highly sensitive to shock, heat, and friction.
-
Formation of Explosive Metal Acetylides: Diacetylenes can react with certain metals, such as copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[10]
Q2: What are the initial signs of instability or decomposition in diacetylene compounds?
A2: Be vigilant for the following signs, which may indicate an increased risk of an explosive event:
-
Discoloration: A change in color, such as turning yellow, brown, or pink, can indicate the onset of polymerization or decomposition.[11][12]
-
Gas Evolution: The formation of bubbles or a noticeable increase in pressure within a container is a critical warning sign of decomposition.
-
Crystal Formation or Cloudiness: The appearance of crystals, a precipitate, or cloudiness in a liquid diacetylene or its solution can indicate the formation of dangerous peroxides or unwanted polymerization.[9]
-
Unexpected Exotherm: A noticeable increase in the temperature of a reaction mixture or storage container without external heating is a sign of a runaway reaction.
Q3: What are the recommended storage conditions for diacetylene compounds?
A3: Proper storage is crucial for preventing accidents. Follow these guidelines:
-
Temperature: Store in a cool, dark place, typically at or below refrigerator temperatures (-20°C is often recommended for long-term storage) to minimize thermal decomposition and polymerization.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.[9]
-
Container: Use clean, amber glass containers with secure caps. Avoid metal containers, especially those containing copper or silver alloys.
-
Labeling: Clearly label all containers with the chemical name, date of synthesis or receipt, date opened, and a warning about its explosive nature.[13]
-
Segregation: Store diacetylenes away from incompatible materials, especially oxidizing agents, strong acids, and metals that can form acetylides.[10]
Q4: What personal protective equipment (PPE) is required when working with diacetylene compounds?
A4: A comprehensive set of PPE is mandatory to protect against the severe hazards of diacetylenes:
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.[14]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) suitable for the solvents being used. For handling solid diacetylenes, consider wearing leather gloves over the chemical-resistant gloves for added protection against physical impact.
-
Body Protection: A flame-resistant lab coat is required. For larger scale work, consider a blast shield.
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.
Troubleshooting Guide
Problem 1: My diacetylene compound has turned a pale yellow/pink color in storage.
-
Possible Cause: This discoloration often indicates the beginning of oligomerization or polymerization, which can be initiated by exposure to light or trace impurities.
-
Solution:
-
Do not heat or grind the sample.
-
If the material is needed for an upcoming experiment, use it as soon as possible, handling it with extreme caution.
-
If the material is not needed immediately, it is best to dispose of it following your institution's hazardous waste procedures for energetic materials.
-
To prevent this in the future, ensure storage in a dark, cold environment under an inert atmosphere.
-
Problem 2: I suspect peroxide formation in my diacetylene solution.
-
Possible Cause: Exposure of the diacetylene compound to oxygen, particularly in the presence of light, can lead to the formation of explosive peroxides.[7][8]
-
Solution:
-
Do not disturb or move the container if you observe crystal formation or a viscous, immiscible layer. Contact your institution's Environmental Health and Safety (EHS) office immediately.
-
If the solution appears clear, you can test for peroxides using commercially available test strips or a chemical test. A common method involves adding 0.5-1.0 ml of the solvent to an equal volume of glacial acetic acid containing about 0.1 g of sodium or potassium iodide. A yellow to brown color indicates the presence of peroxides.[7][8]
-
If peroxides are detected at a concentration above 100 ppm, the material should be disposed of as hazardous waste.[7][9] Do not attempt to distill or concentrate the solution.[9]
-
To prevent peroxide formation, always use solvents with inhibitors when possible, store under an inert atmosphere, and avoid prolonged storage of opened containers.[7][9]
-
Problem 3: My diacetylene synthesis reaction is showing an uncontrolled exotherm.
-
Possible Cause: The reaction may be proceeding too quickly due to incorrect stoichiometry, a too-rapid addition of reagents, or inadequate cooling. This can lead to a runaway reaction and an explosion.
-
Solution:
-
Immediately remove any external heating source.
-
If it is safe to do so, increase the cooling to the reaction vessel (e.g., by adding more dry ice to the cooling bath).
-
If the exotherm cannot be controlled, evacuate the area immediately and alert others. Activate any emergency shutdown procedures if available.
-
For future reactions, ensure slow, controlled addition of reagents, maintain a consistently low reaction temperature, and have a larger cooling bath on standby. Conduct the reaction on a smaller scale first to assess its thermal behavior.
-
Problem 4: The topochemical polymerization of my diacetylene monomer is not initiating upon UV irradiation.
-
Possible Cause: Successful topochemical polymerization is highly dependent on the precise packing of the monomer crystals.[5] If the crystal packing is not suitable, the reaction will not proceed. Other factors can include incorrect wavelength of UV light or insufficient irradiation time.
-
Solution:
-
Verify Crystal Packing: If possible, analyze the crystal structure of your monomer using techniques like X-ray diffraction to ensure the diacetylene moieties are properly aligned for polymerization.
-
Recrystallization: Try recrystallizing the monomer under different conditions (e.g., different solvents, temperatures) to obtain a different crystal polymorph that may be reactive.
-
Check UV Source: Ensure your UV lamp is emitting at the correct wavelength to initiate polymerization and that the intensity is sufficient.
-
Increase Irradiation Time: The polymerization may be slow to initiate. Increase the exposure time, monitoring for any color change.
-
Data Presentation
Table 1: Explosive Hazard Properties of Diacetylene and Related Compounds
| Compound | Decomposition Temperature (°C) | Shock Sensitivity | Friction Sensitivity | Lower Explosive Limit (LEL) in Air (%) | Upper Explosive Limit (UEL) in Air (%) |
| Diacetylene (Butadiyne) | Polymerizes explosively at 0°C | High | High | ~2.2 (estimated) | Not well-defined, can be explosive in the absence of air |
| Acetylene | Decomposes at > 581°F (Autoignition)[10] | High | High | 2.5[10][15] | 100[10][15] |
| Substituted Diacetylenes | Varies significantly with substituent | Generally lower than unsubstituted diacetylene, but still a significant hazard | Varies; gritty or hard materials can increase sensitivity[2][16] | Not well-documented | Not well-documented |
Note: Data for substituted diacetylenes is highly dependent on the specific compound. A thorough literature search and risk assessment should be conducted for each new diacetylene compound.
Experimental Protocols
Protocol 1: General Procedure for the Safe Synthesis of a Functionalized Diacetylene
This protocol is a general guideline and must be adapted for the specific reaction being performed. A thorough risk assessment is mandatory before proceeding.[17]
-
Reaction Setup:
-
Conduct the reaction in a fume hood with a blast shield.
-
Use oven-dried glassware and perform the reaction under an inert atmosphere (argon or nitrogen).[11]
-
Use a cooling bath (e.g., dry ice/acetone) to maintain the desired reaction temperature.
-
Ensure a magnetic stirrer is used for efficient mixing.
-
-
Reagent Addition:
-
Add reagents slowly and in a controlled manner using a syringe pump or a dropping funnel.[18]
-
Monitor the internal temperature of the reaction flask continuously with a low-temperature thermometer.
-
Never add reagents at a rate that causes the internal temperature to rise above the set point.
-
-
Workup and Purification:
-
Quench the reaction carefully at low temperature.
-
When performing extractions, vent the separatory funnel frequently to release any pressure buildup.
-
Avoid concentrating solutions to dryness, as this can increase the concentration of any peroxides or unstable intermediates.
-
Purify the product using column chromatography or recrystallization at low temperatures.
-
Protocol 2: Procedure for Testing for Peroxides in Diacetylene Solutions
-
Safety Precautions:
-
Wear full PPE, including a face shield.
-
Work behind a blast shield.
-
Have a container of sodium bisulfite solution readily available to quench any peroxides.
-
-
Test Procedure:
-
In a clean glass test tube, add 1 mL of the diacetylene solution to be tested.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide or sodium iodide.[7]
-
Gently swirl the mixture.
-
A pale yellow color indicates the presence of low levels of peroxides. A brown color indicates a high and dangerous concentration of peroxides.[7][8]
-
-
Interpretation and Action:
-
If the test is positive, do not proceed with any work that involves heating or concentrating the solution.
-
Contact your institution's EHS for guidance on the safe disposal of the peroxidized material.
-
Mandatory Visualizations
Caption: Risk assessment workflow for handling diacetylene compounds.
Caption: Recommended experimental setup for the safe synthesis of diacetylenes.
Caption: Hypothetical signaling pathway of a polydiacetylene-based biosensor.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. staff.ulsu.ru [staff.ulsu.ru]
- 6. Frontiers | Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging [frontiersin.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. 2637874.fs1.hubspotusercontent-na1.net [2637874.fs1.hubspotusercontent-na1.net]
- 11. Selective Chirality-Driven Photopolymerization of Diacetylene Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. dsiac.dtic.mil [dsiac.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. publications.drdo.gov.in [publications.drdo.gov.in]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Handling Highly Volatile Alkynes
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe and effective handling of highly volatile alkynes in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with highly volatile alkynes?
A1: Highly volatile alkynes present several significant hazards in the laboratory. Due to their low boiling points, they readily form flammable and potentially explosive mixtures with air.[1] Many are also pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[2] Additionally, terminal alkynes can form explosive metal acetylides, particularly with heavy metals like copper, silver, and mercury. Skin and eye contact can cause irritation, and inhalation of vapors can lead to respiratory tract irritation.[3][4]
Q2: What are the essential engineering controls required for working with volatile alkynes?
A2: All manipulations of highly volatile alkynes must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[3] For particularly hazardous or pyrophoric alkynes, the use of a glovebox with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[2] It is also crucial to ensure that the work area is free of flammable materials and ignition sources.[2]
Q3: What personal protective equipment (PPE) is necessary when handling volatile alkynes?
A3: Appropriate PPE is critical for personal safety. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart for the specific alkyne and solvent being used.[5]
-
Respiratory Protection: In cases of insufficient ventilation, a respirator with an appropriate cartridge may be necessary.[5]
Q4: How should highly volatile alkynes be stored?
A4: Highly volatile alkynes should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] They should be kept in tightly sealed containers, often under an inert atmosphere. For extra-volatile compounds, storage at low temperatures (e.g., in a refrigerator or freezer) is recommended.[6] Ensure that storage containers are properly labeled with the chemical name and associated hazards.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in transferring a volatile alkyne without significant loss. | - High vapor pressure of the alkyne.- Inefficient transfer technique. | - Pre-cool the alkyne and the receiving vessel to reduce vapor pressure.- Use a cannula transfer technique under an inert atmosphere to prevent evaporation and exposure to air. |
| A reaction involving a volatile alkyne is not proceeding as expected. | - Loss of the volatile alkyne from the reaction mixture due to evaporation.- Deactivation of a catalyst or reagent by impurities. | - Use a condenser (e.g., a Vigreux condenser) or a sealed-tube apparatus for reactions at elevated temperatures.[6]- Ensure the alkyne and all other reagents and solvents are pure and dry. |
| Formation of a solid precipitate when a terminal alkyne is in contact with certain metals. | - Formation of explosive metal acetylides. | - Avoid contact of terminal alkynes with heavy metals such as copper, silver, and mercury. Use glassware and equipment made of other materials (e.g., stainless steel needles). |
| A fire occurs during the handling of a volatile alkyne. | - Spontaneous ignition upon contact with air (pyrophoric nature).- Presence of an ignition source. | - Smother the fire with sand or use a Class D fire extinguisher for metal fires.[2] Do not use water. |
Experimental Protocols
Detailed Methodology for the Safe Transfer of a Highly Volatile Alkyne using a Cannula
This protocol outlines the steps for transferring a highly volatile alkyne from a storage vessel to a reaction flask under an inert atmosphere.
Materials:
-
Schlenk flask or round-bottom flask with a rubber septum
-
Storage vessel containing the volatile alkyne with a septum-sealed cap
-
Double-tipped cannula
-
Inert gas source (nitrogen or argon) with a bubbler
-
Syringes and needles
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Preparation: Ensure both the storage vessel and the reaction flask are under a positive pressure of an inert gas. Place the reaction flask in a cooling bath.
-
Cannula Insertion: Carefully insert one end of the cannula through the septum of the storage vessel, ensuring the tip is below the surface of the alkyne.
-
Initiating Transfer: Insert the other end of the cannula through the septum of the cooled reaction flask.
-
Pressure Differential: Gently increase the pressure of the inert gas in the storage vessel or slightly decrease the pressure in the reaction flask (by venting with a needle attached to a bubbler) to initiate the flow of the liquid alkyne through the cannula.
-
Monitoring: Monitor the transfer closely. Once the desired amount of alkyne has been transferred, remove the cannula from the reaction flask first, and then from the storage vessel.
-
Quenching the Cannula: Immediately quench the cannula by carefully immersing it in a beaker containing a suitable quenching agent like isopropanol, followed by water.[7]
General Protocol for Quenching Residual Volatile Alkynes
This protocol describes a safe method for neutralizing small amounts of unreacted volatile alkynes.
Materials:
-
Schlenk flask containing the residual alkyne
-
Inert gas source
-
Cooling bath (0 °C)
-
Isopropanol
-
Water
-
Stir bar and stir plate
Procedure:
-
Inert Atmosphere: Place the flask containing the residual alkyne under an inert atmosphere.[2]
-
Cooling: Cool the flask to 0 °C in an ice bath.[2]
-
Slow Addition of Isopropanol: While stirring, slowly add isopropanol to the flask.[2][7] Be cautious as the reaction may be vigorous.
-
Addition of Water: Once the reaction with isopropanol subsides, slowly add a 1:1 mixture of isopropanol and water.[2]
-
Warming and Stirring: After the addition is complete and the reaction appears to have ceased, allow the mixture to warm to room temperature and stir for several hours to ensure complete quenching.[2]
-
Neutralization: Neutralize the solution with a weak acid like citric or acetic acid before disposal.[2]
Visualizations
Caption: Workflow for the safe transfer of a highly volatile alkyne.
Caption: Relationship between physical properties and hazards of volatile alkynes.
References
- 1. prezi.com [prezi.com]
- 2. chemistry.nd.edu [chemistry.nd.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. How To [chem.rochester.edu]
- 7. sarponggroup.com [sarponggroup.com]
Technical Support Center: Synthesis of Unsymmetrical 1,3-Butadiynes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of unsymmetrical 1,3-butadiynes. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Unsymmetrical 1,3-Butadiyne
Low yields are a frequent challenge in the synthesis of unsymmetrical 1,3-butadiynes, often due to competing side reactions and suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution | Expected Outcome |
| Homo-coupling Side Reaction: The primary side reaction is the formation of symmetrical diynes (homo-coupling) from the starting alkynes. This is especially prevalent in copper-catalyzed reactions like the Cadiot-Chodkiewicz and Glaser-Hay couplings. | 1. Use of Additives: Introduce a reducing agent like sodium ascorbate to keep the copper catalyst in its active Cu(I) state, thus suppressing oxidative homo-coupling. 2. Employ Specific Ligands: The use of ligands such as tris(o-tolyl)phosphine can enhance the selectivity for the desired hetero-coupling product. 3. Alternative Catalysts: Consider using iron or nickel-based catalytic systems, which have been shown to improve selectivity in some cases. | Increased yield of the unsymmetrical product and a significant reduction in symmetrical byproducts. |
| Inappropriate Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome. | 1. Temperature Optimization: Run the reaction at room temperature or lower to disfavor the homo-coupling pathway. 2. Solvent Selection: Use a solvent system that ensures the solubility of all reactants and the catalyst. Ethanol is often a good choice. 3. Base Selection: A mild amine base, such as n-butylamine, is often effective. | Improved reaction kinetics and selectivity, leading to a higher yield of the desired product. |
| Decomposition of Starting Materials or Product: The starting materials or the final product may be unstable under the reaction conditions. | 1. Use of Protecting Groups: If one of the terminal alkynes is particularly prone to homo-coupling, consider using a removable protecting group (e.g., a silyl group) on that alkyne. 2. Degas the Reaction Mixture: Remove dissolved oxygen from the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation. | Enhanced stability of reactants and products, minimizing loss due to decomposition. |
Experimental Protocol: Cadiot-Chodkiewicz Coupling with Sodium Ascorbate for Reduced Homo-Coupling
This protocol describes a modified Cadiot-Chodkiewicz reaction that incorporates sodium ascorbate to minimize the formation of homo-coupled side products.
Materials:
-
Terminal alkyne (1.0 equiv)
-
1-Bromoalkyne (1.0 equiv)
-
Copper(I) bromide (CuBr) (5 mol%)
-
n-Butylamine (n-BuNH₂) (2.0 equiv)
-
Sodium ascorbate (10 mol%)
-
Ethanol (solvent)
Procedure:
-
To a reaction vessel, add the terminal alkyne, 1-bromoalkyne, CuBr, and sodium ascorbate.
-
Add ethanol as the solvent.
-
Add n-butylamine to the mixture.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow for Low Yield
Technical Support Center: Purification of 1,3-Butadiyne via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,3-butadiyne using column chromatography. Given the hazardous nature of this compound, all procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Critical Safety Precautions
This compound is a highly reactive, volatile, and potentially explosive compound. It can form explosive peroxides, especially in the presence of air, and is sensitive to heat, shock, and friction.
-
Work Area: All manipulations must be performed in a certified chemical fume hood with the sash positioned as low as possible. The work area should be free of ignition sources, and all equipment must be properly grounded.[1]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles at all times. A face shield is also strongly recommended.[1]
-
Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides.
-
Temperature: Avoid heating this compound. If concentration of solutions is necessary, it should be done at low temperatures and reduced pressure.
-
Waste Disposal: Dispose of all this compound-contaminated waste promptly and according to institutional safety guidelines for reactive chemicals.[1]
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
1. Materials and Reagents:
-
Stationary Phase: Silica gel (230-400 mesh) is a common choice for separating nonpolar compounds.[2][3][4] For acid-sensitive compounds, silica gel can be deactivated.
-
Deactivation of Silica Gel (if necessary): Prepare a slurry of silica gel in the chosen eluent containing 1-3% triethylamine. Pack the column with this slurry and flush with one column volume of this solvent mixture before loading the sample.[5]
-
Mobile Phase (Eluent): A nonpolar solvent system is required. Start with 100% hexanes or petroleum ether. The polarity can be gradually increased by adding small amounts of a slightly more polar solvent like diethyl ether or ethyl acetate if necessary.[6]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial, least polar eluent.
2. Column Packing:
-
Wet Packing Method:
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand.
-
In a separate beaker, create a slurry of the silica gel in the initial eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2][8]
-
Gently tap the column to ensure even packing.[2]
-
Once the silica has settled, add a protective layer of sand on top.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
3. Sample Loading and Elution:
-
Carefully add the dissolved sample solution to the top of the column using a pipette.[8]
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of fresh eluent to rinse the sides of the column and allow it to enter the silica gel.
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting fractions in small, labeled test tubes. For a volatile compound like this compound, it is advisable to collect small fractions to ensure good separation.
4. Fraction Analysis:
-
Since this compound is colorless, the fractions must be analyzed using Thin Layer Chromatography (TLC).[3][9]
-
TLC Procedure:
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., the same eluent used for the column).
-
Visualize the spots. Since this compound is unlikely to be UV-active at 254 nm due to its structure, visualization may require a chemical stain.[10] A permanganate or vanillin stain can be effective for visualizing alkynes.
-
-
Combine the pure fractions containing this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move off the column (low Rf value) | The eluent is not polar enough. | Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., 1-5% diethyl ether in hexanes).[11] |
| Compound elutes too quickly (high Rf value) | The eluent is too polar. | Decrease the polarity of the eluent. Use a less polar solvent system (e.g., pure hexanes or petroleum ether).[11] |
| Poor separation (streaking or overlapping bands) | 1. Column was not packed properly (air bubbles, cracks).2. Sample was overloaded.3. Sample is not stable on silica gel. | 1. Repack the column carefully using the wet slurry method to ensure a homogenous packing.2. Use a larger column or less sample.3. Deactivate the silica gel with triethylamine or use a different stationary phase like alumina.[5] |
| Compound appears to have decomposed on the column | This compound is unstable and may have polymerized or reacted on the acidic silica gel. | 1. Use deactivated silica gel.2. Work quickly and at a low temperature if possible.3. Consider alternative purification methods if decomposition is persistent. |
| No spots visible on TLC plate after staining | 1. The compound is too volatile and evaporated from the TLC plate.2. The concentration of the compound in the fractions is too low.3. The chosen stain does not react with this compound. | 1. Spot and immediately develop the TLC plate. Keep the plate cool.2. Concentrate a small aliquot of a few combined fractions (with extreme caution due to the explosive nature) and re-spot on the TLC plate.3. Try a different visualization technique, such as a p-anisaldehyde stain. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound? A1: Standard silica gel (230-400 mesh) is a good starting point due to the nonpolar nature of this compound.[2][3][4] However, given that alkynes can sometimes be sensitive to acidic conditions, deactivated silica gel (treated with triethylamine) or neutral alumina might be necessary to prevent decomposition.[5]
Q2: Which solvent system should I use for the mobile phase? A2: Start with a very nonpolar solvent like hexanes or petroleum ether.[6] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives your product an Rf value of approximately 0.2-0.4.[5] If the compound does not move, you can gradually increase the polarity by adding a small amount of diethyl ether or ethyl acetate.
Q3: My compound is colorless and volatile. How can I track it during column chromatography? A3: You will need to collect small, sequential fractions and analyze them using TLC.[3][9] Since this compound is not expected to be visible under a standard UV lamp, you will need to use a chemical stain for visualization.[10] Potassium permanganate stain is often effective for visualizing compounds with double or triple bonds.
Q4: Can I use flash chromatography for this purification? A4: Yes, flash chromatography is a suitable technique and can speed up the purification process.[12] However, be extremely cautious when applying pressure, as this compound is highly reactive. Ensure the system is properly set up and there are no leaks.
Q5: What are the biggest safety risks, and how can I mitigate them? A5: The primary risks are explosion from peroxide formation, shock, or heat, and inhalation of the toxic gas. To mitigate these risks:
-
Work under an inert atmosphere.[1]
-
Avoid all sources of ignition.[1]
-
Use appropriate PPE, including a face shield.[1]
-
Perform all work in a certified fume hood.[1]
-
Do not scale up the reaction without a thorough safety review.
Quantitative Data Summary
The following table presents hypothetical data for the purification of this compound by column chromatography for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
| Parameter | Value | Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | 98:2 Hexanes:Diethyl Ether | Isocratic elution |
| Hypothetical Rf of this compound | 0.35 | TLC analysis with the mobile phase |
| Hypothetical Rf of a less polar impurity | 0.50 | TLC analysis with the mobile phase |
| Hypothetical Rf of a more polar impurity | 0.15 | TLC analysis with the mobile phase |
| Crude Sample Purity | ~85% | Estimated by GC-MS |
| Purity after Column Chromatography | >98% | Estimated by GC-MS |
| Recovery | 50-70% | Losses due to volatility and potential decomposition |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound using column chromatography.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Analysis of 1,3-Butadiyne by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Butadiyne and identifying its impurities via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound samples?
A1: Impurities in this compound (also known as diacetylene) can arise from its synthesis, which often involves the oxidative coupling of terminal alkynes.[1] Common impurities may include:
-
Homocoupling byproducts: Such as hexatriyne, which results from the coupling of three acetylene units.
-
Starting material residues: Unreacted terminal alkynes used in the synthesis.
-
Solvent residues: Trace amounts of solvents used during the synthesis and purification process.
-
Vinylacetylene: A common precursor or byproduct in acetylene chemistry.
-
Polymers: this compound is unstable and can polymerize, especially at elevated temperatures or upon exposure to light.[2]
Q2: How should this compound samples be handled and stored to minimize degradation and contamination?
A2: this compound is a highly flammable and reactive compound that can readily form explosive mixtures with air and may form peroxides in storage.[2][3] Proper handling and storage are critical:
-
Storage: Store in a cool, well-ventilated area, away from heat, light, and ignition sources.[4][5] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and polymerization.[6] For long-term storage, keeping the material in a solution at low temperatures may be necessary.
-
Handling: All handling of this compound should be performed in a well-ventilated fume hood or glovebox.[1] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with incompatible materials such as strong oxidizing agents, copper, and copper alloys.[7] Due to its high volatility, samples should be kept in tightly sealed containers.
Q3: What are the key considerations for sample preparation of this compound for GC-MS analysis?
A3: Given the volatile and reactive nature of this compound, sample preparation requires careful consideration:
-
Solvent Selection: Use a volatile, high-purity solvent that does not react with the analyte or impurities. Suitable solvents include hexane, dichloromethane, or iso-octane.[7] Avoid water and protic solvents if reactive impurities are a concern.
-
Concentration: Prepare samples at a concentration suitable for your instrument's sensitivity, typically in the low µg/mL range for splitless injections.[8]
-
Headspace Analysis: For highly volatile samples like this compound, headspace sampling is a powerful technique. This involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects and protects the GC system from non-volatile residues.[7][8]
-
Derivatization: While not typically necessary for the analysis of the volatile this compound itself, derivatization may be employed to analyze less volatile or thermally labile impurities.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound samples.
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Active sites in the injector or column | Deactivate the injector liner with silylation or use a pre-deactivated liner. Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column.[10] |
| Column Overload | Reduce the injection volume or increase the split ratio. You can also dilute the sample.[10] |
| Improper column installation | Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector.[10] |
| Condensation of sample in the injector | Increase the injector temperature, but do not exceed the maximum operating temperature of the column.[10] |
Problem 2: Inconsistent Retention Times
| Possible Cause | Suggested Solution |
| Leaks in the system | Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector.[10] |
| Fluctuations in carrier gas flow rate | Ensure the gas source is providing a consistent pressure and that the electronic pressure control (EPC) is functioning correctly. |
| Column contamination | Bake out the column at a temperature below its maximum limit. If retention times are still shifting, consider replacing the column.[11] |
| Changes in oven temperature profile | Verify that the GC oven is accurately following the set temperature program. |
Problem 3: Ghost Peaks or Carryover
| Possible Cause | Suggested Solution |
| Contaminated syringe | Clean the syringe thoroughly with an appropriate solvent or replace it. |
| Septum bleed | Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from previous injections | Run a solvent blank after a concentrated sample to ensure the system is clean. Increase the injector temperature or bakeout time between runs. |
Problem 4: Difficulty Identifying Impurities
| Possible Cause | Suggested Solution |
| Co-elution of peaks | Optimize the GC temperature program to improve separation. A slower ramp rate can often enhance resolution. Consider using a different stationary phase if co-elution persists. |
| Unknown mass spectra | Compare the obtained mass spectra against a library (e.g., NIST). For unknown peaks, analyze the fragmentation pattern to deduce the structure. The presence of a molecular ion and characteristic fragment losses can provide clues. |
| Low impurity concentration | If impurities are present at very low levels, consider using a more sensitive injection technique like splitless injection or a larger injection volume if compatible with your system. |
Experimental Protocols
Detailed Methodology for GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in a high-purity volatile solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working standard at a concentration of ~10 µg/mL.
-
Transfer the working standard to a 2 mL autosampler vial with a PTFE-lined cap.
2. GC-MS Parameters:
| Parameter | Setting |
| GC System | Agilent 7890A GC with 5975C MS (or equivalent) |
| Column | Agilent J&W GS-Alumina (50 m x 0.53 mm, 10 µm) or similar PLOT column |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 200 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method, if required.
Data Presentation
Table 1: Common Impurities and their Expected Molecular Ions
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) |
| Vinylacetylene | C₄H₄ | 52.07 | 52 |
| Hexatriyne | C₆H₂ | 74.08 | 74 |
| Benzene (solvent) | C₆H₆ | 78.11 | 78 |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound samples.
Caption: Troubleshooting decision tree for common GC-MS issues with this compound analysis.
References
- 1. cromlab-instruments.es [cromlab-instruments.es]
- 2. chembk.com [chembk.com]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. elib.dlr.de [elib.dlr.de]
- 5. 1,3,5-Hexatriene, (E)- [webbook.nist.gov]
- 6. scribd.com [scribd.com]
- 7. 1,3,5-Hexatriene [webbook.nist.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Analyzing Non-Volatile Compounds with GC-MS: A Guide [hplcvials.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Safe Disposal of 1,3-Butadiyne Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3-Butadiyne (also known as diacetylene) waste. Given its highly reactive and hazardous nature, direct neutralization by researchers is not recommended without specific, validated protocols and institutional approval. The primary recommendation is to treat all this compound waste as highly hazardous and to arrange for its disposal through a certified environmental health and safety (EHS) provider.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly reactive and unstable compound. The primary hazards include:
-
Explosion Hazard: It can decompose explosively, especially when heated, under pressure, or in the presence of impurities.
-
Peroxide Formation: In the presence of air, it can form highly explosive organic peroxides.[1]
-
Polymerization: It can undergo rapid, exothermic polymerization, which can lead to a dangerous increase in pressure and temperature in a sealed container.
-
Toxicity: While specific toxicity data is limited, it is expected to be toxic and an irritant.
Q2: Can I neutralize this compound waste in my lab?
A2: Due to its extreme reactivity and the potential for explosive decomposition, in-lab neutralization of this compound waste is not recommended unless a thoroughly vetted and approved standard operating procedure (SOP) is in place for your institution. Mixing with other chemicals without a precise protocol can lead to a violent reaction.
Q3: How should I store this compound waste before disposal?
A3: Store this compound waste in a dedicated, clearly labeled, and appropriate waste container. The container should be kept in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials (especially oxidizing agents). Do not use containers with ground glass stoppers or other fittings that could cause friction. Ensure the container is not tightly sealed to prevent pressure buildup.
Q4: What is the recommended procedure for disposing of this compound waste?
A4: The recommended and safest procedure is to have it collected by a professional hazardous waste disposal company. Follow the "Experimental Protocol for Preparing this compound Waste for Professional Disposal" outlined below.
Q5: What should I do in case of a spill of this compound solution?
A5: In the event of a spill, evacuate the immediate area and alert your colleagues and lab supervisor. Do not attempt to clean it up unless you are trained to handle highly reactive chemical spills and have the appropriate personal protective equipment (PPE). Contact your institution's EHS department immediately.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration or crystal formation in this compound solution. | Peroxide formation. | EXTREME DANGER. Do not touch or move the container. Evacuate the area immediately and contact your EHS department or emergency services. |
| Gas evolution from the waste container. | Polymerization or decomposition. | Do not tighten the cap. Place the container in a secondary containment in a fume hood and contact your EHS department immediately. |
| The waste container feels warm. | Exothermic polymerization. | IMMEDIATE DANGER. If safe to do so, place the container in an ice bath to cool it down. Evacuate the area and contact your EHS department or emergency services. |
Summary of this compound Hazards
| Hazard | Description |
| Physical State | Colorless gas or liquid. |
| Explosive Potential | Can decompose explosively with shock, heat, or light. |
| Reactivity | Highly reactive; can polymerize violently. |
| Peroxide Formation | Forms explosive peroxides in the presence of air.[1] |
| Incompatibilities | Oxidizing agents, heat, light, and some metals. |
Experimental Protocol for Preparing this compound Waste for Professional Disposal
This protocol details the steps for safely preparing and packaging this compound waste for collection by a certified hazardous waste disposal service.
1. Waste Collection:
- Collect all this compound waste, including reaction residues and contaminated solvents, in a designated, compatible waste container (e.g., a thick-walled glass bottle with a screw cap, preferably with a pressure-releasing feature).
- Do not mix this compound waste with other waste streams.
- Keep the waste container in a fume hood during collection.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste: this compound, Highly Reactive and Potentially Explosive."
- Include the date of waste generation and the chemical composition of the waste.
3. Storage Pending Disposal:
- Store the labeled container in a designated hazardous waste storage area that is cool, dark, and well-ventilated.
- Ensure the storage area is away from heat sources, direct sunlight, and incompatible chemicals.
- Do not allow the waste to accumulate for extended periods.
4. Arranging for Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste.
- Provide them with a clear description of the waste, including its composition and potential hazards.
- Follow all institutional and regulatory procedures for hazardous waste disposal.
Logical Workflow for this compound Waste Management
References
Validation & Comparative
A Comparative Guide to the Cycloaddition Reactions of 1,3-Butadiyne and 1,3-Butadiene for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fundamental building blocks is paramount. This guide provides an objective comparison of 1,3-butadiyne and 1,3-butadiene in cycloaddition reactions, supported by experimental data and detailed protocols to inform synthetic strategy.
While both this compound and 1,3-butadiene are four-carbon conjugated systems, their differing hybridization (sp vs. sp²) and electronic properties lead to distinct behaviors in cycloaddition reactions. 1,3-Butadiene is a classic diene that readily participates in [4+2] Diels-Alder reactions, a cornerstone of organic synthesis for the formation of six-membered rings.[1][2] In contrast, this compound, with its two triple bonds, exhibits more diverse and complex reactivity, often requiring catalysis to control the outcome and favoring the formation of aromatic and heteroaromatic systems through various cycloaddition pathways.[3][4]
Theoretical Underpinnings: A Frontier Molecular Orbital Perspective
The difference in reactivity between 1,3-butadiene and this compound can be rationalized using Frontier Molecular Orbital (FMO) theory. The Diels-Alder reaction is typically governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
1,3-Butadiene: Possesses a HOMO of appropriate energy and symmetry for a concerted [4+2] cycloaddition with electron-deficient alkenes (dienophiles). This HOMO-LUMO gap is favorable for a thermal reaction.
-
This compound: The presence of two π-systems results in a different set of molecular orbitals. The HOMO of this compound is lower in energy than that of 1,3-butadiene, making it a less effective electron donor in a typical Diels-Alder scenario. Consequently, thermal [4+2] cycloadditions are less common and often require forcing conditions or specific substitution patterns. However, its unique electronic structure makes it an excellent substrate for metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions, where the metal catalyst can effectively mediate the reaction by altering the orbital energies.[5]
Performance in Cycloaddition Reactions: A Data-Driven Comparison
Direct comparison of this compound and 1,3-butadiene in the same cycloaddition reaction is challenging due to their inherently different reactivity profiles. The following tables present quantitative data from representative cycloaddition reactions for each compound, illustrating their distinct synthetic applications.
Table 1: Diels-Alder Reaction of 1,3-Butadiene with Common Dienophiles
| Diene | Dienophile | Product | Reaction Conditions | Yield | Reference |
| 1,3-Butadiene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride | Toluene, reflux, 1 h | >90% | N/A |
| 1,3-Butadiene | N-Phenylmaleimide | N-phenyl-cyclohex-4-ene-1,2-dicarboximide | Toluene, reflux (120 °C), 2 h | ~70-80% | [6] |
Table 2: Representative Cycloaddition Reactions of Substituted 1,3-Butadiynes
| Diyne | Reactant(s) | Product | Reaction Conditions | Yield | Reference |
| 1,4-Diphenyl-1,3-butadiyne | Pyrrolidine | 1-Phenyl-4-(pyrrolidin-1-yl)naphthalene | CuCl (cat.), 80 °C, 24 h | 85% | [3][7] |
| 1,4-Bis(trimethylsilyl)-1,3-butadiyne | 1,5-Hexadiyne | 1,2-Bis(trimethylsilyl)benzene | NiBr₂, Zn, CH₃CN, 80 °C, 10 h | 88% | [5] |
| 1-(Trimethylsilyl)-1,3-butadiyne | Benzyl azide, Phenyl azide | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-1,2,3-triazole | 1. CuI, DIPEA, THF, rt, 12 h; 2. TBAF, THF, rt, 30 min; 3. CuI, DIPEA, THF, rt, 12 h | 75% (over 3 steps) | [5] |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of 1,3-Butadiene with N-Phenylmaleimide [6]
This procedure details the in situ generation of 1,3-butadiene from 3-sulfolene followed by its reaction with N-phenylmaleimide.
Materials:
-
3-Sulfolene
-
N-Phenylmaleimide
-
Toluene
-
Dichloromethane (for TLC)
-
Silica gel for TLC
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-phenylmaleimide and 3-sulfolene in toluene.
-
Heat the mixture to reflux (oil bath temperature > 120 °C). The thermal decomposition of 3-sulfolene generates 1,3-butadiene and sulfur dioxide.
-
Maintain the reflux for the specified reaction time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent such as dichloromethane. The product will have a lower Rf value than the starting N-phenylmaleimide.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.
Protocol 2: Copper-Catalyzed Cycloaddition of 1,4-Diphenyl-1,3-butadiyne with Pyrrolidine [3][7]
This protocol is a representative example of a cycloaddition reaction involving a substituted this compound to form a naphthalene derivative.
Materials:
-
1,4-Diphenyl-1,3-butadiyne
-
Pyrrolidine
-
Copper(I) chloride (CuCl)
-
Suitable solvent (e.g., a high-boiling point solvent)
Procedure:
-
To a reaction vessel, add 1,4-diphenyl-1,3-butadiyne and a catalytic amount of CuCl.
-
Add an excess of pyrrolidine, which acts as both a reactant and a solvent.
-
Heat the reaction mixture at 80 °C for 24 hours under an inert atmosphere.
-
Monitor the reaction by an appropriate method (e.g., GC-MS or TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 1-phenyl-4-(pyrrolidin-1-yl)naphthalene, can be isolated and purified using standard techniques such as column chromatography.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the theoretical basis for the differing reactivity.
Caption: General experimental workflow for cycloaddition reactions.
Caption: FMO diagram comparing 1,3-butadiene and this compound reactivity.
Conclusion
This compound, on the other hand, is a more versatile building block, offering pathways to a wider array of carbo- and heterocyclic structures, particularly aromatic systems.[3] Its participation in cycloadditions often necessitates the use of catalysts to control selectivity and achieve high efficiency. The choice between these two C4 units will, therefore, depend on the desired target structure and the synthetic strategy employed. For the straightforward construction of six-membered aliphatic rings, 1,3-butadiene remains the reagent of choice. For the synthesis of more complex, often aromatic, structures, the diverse reactivity of this compound provides a powerful tool for the synthetic chemist.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Cobalt Catalyzed Reductive Dimethylcyclopropanation of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]
Validating the Structure of 1,3-Butadiyne Derivatives: A Comparison Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel compounds such as 1,3-butadiyne derivatives, which are of growing interest due to their unique electronic and structural properties. Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands out as the gold standard for providing definitive structural elucidation. This guide offers a comprehensive overview of the application of X-ray crystallography for validating the structure of this compound derivatives, compares its performance with other common analytical methods, and provides the necessary experimental framework.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The primary method for structure determination of this compound derivatives is X-ray crystallography, which provides a precise three-dimensional map of electron density within a molecule.[1] However, other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are routinely used and offer complementary information.
X-ray Crystallography: This technique offers an unparalleled level of detail, providing precise bond lengths, bond angles, and the overall molecular conformation in the solid state. For conjugated systems like 1,3-butadiynes, this allows for the accurate determination of the planarity of the molecule and the nature of the carbon-carbon triple and single bonds within the butadiyne core. The primary limitation of this technique is the necessity of growing a high-quality single crystal of the compound, which can be a challenging and time-consuming process.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity of atoms in a molecule and provides valuable information about the electronic environment of the nuclei.[3] For this compound derivatives, ¹H and ¹³C NMR can confirm the presence of the characteristic sp-hybridized carbons. However, NMR provides information about the average structure of the molecule in solution. For flexible molecules, this can make the determination of a single, static conformation challenging.[4][5]
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. In this compound derivatives, the characteristic C≡C triple bond stretch can be observed, confirming the presence of the alkyne moieties. However, IR spectroscopy provides limited information about the overall three-dimensional structure of the molecule.
Quantitative Data from X-ray Crystallography
The following table summarizes the type of crystallographic data that can be obtained from a single-crystal X-ray diffraction experiment on this compound derivatives. Data for specific compounds, such as 1,4-diphenyl-1,3-butadiyne (CCDC: 258218) and bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide, can be retrieved from the Cambridge Crystallographic Data Centre (CCDC).[6][7]
| Parameter | 1,4-Diphenyl-1,3-butadiyne (Example Data) | bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide (Example Data) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell Dimensions | a = 5.78 Å, b = 7.65 Å, c = 13.90 Å | a = 20.11 Å, b = 7.89 Å, c = 19.45 Å |
| β = 107.5° | ||
| Bond Lengths (Å) | ||
| C≡C | ~1.20 Å | ~1.21 Å |
| C-C (butadiyne) | ~1.37 Å | ~1.38 Å |
| Bond Angles (°) | ||
| C≡C-C | ~178° | ~177° |
Experimental Protocols
The successful application of X-ray crystallography is highly dependent on a meticulous experimental protocol. The following outlines the key steps for the structural validation of a this compound derivative.
Crystal Growth
Obtaining a single crystal of suitable size and quality is the most critical and often the most challenging step.[8] Common methods for small organic molecules include:
-
Slow Evaporation: The compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. The solvent is then allowed to evaporate slowly and undisturbed, leading to the gradual formation of crystals.[9]
-
Solvent Diffusion: The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Slow diffusion of the poor solvent into the good solvent reduces the solubility of the compound and promotes crystallization.
-
Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then cooled slowly, causing the solubility to decrease and crystals to form.[10]
Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[11] The data collection strategy aims to measure a complete and redundant set of reflections.[12]
Structure Solution and Refinement
The diffraction data, consisting of the positions and intensities of the diffracted spots, are used to determine the unit cell parameters and the space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[13] An atomic model of the molecule is built into the electron density map and then refined to achieve the best possible fit between the observed and calculated diffraction data.[13]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using X-ray crystallography.
Caption: Experimental workflow for the structural validation of this compound derivatives.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. art.torvergata.it [art.torvergata.it]
- 5. arxiv.org [arxiv.org]
- 6. 1,4-Diphenyl-1,3-butadiyne | C16H10 | CID 70174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayo.edu [mayo.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. books.rsc.org [books.rsc.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Differentiation of C4 Isomers: A Comparative Guide to 1-Butyne, 2-Butyne, and 1,3-Butadiene
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of 1-butyne, 2-butyne, and 1,3-butadiene using fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental data and protocols are presented to facilitate the unambiguous differentiation of these C4H6 isomers.
At a Glance: Key Spectroscopic Differentiators
A logical approach to distinguishing between these three isomers involves a stepwise analysis of their spectra. The following flowchart illustrates a typical workflow.
Caption: Spectroscopic differentiation workflow for C4H6 isomers.
Comparative Spectroscopic Data
The key to differentiating these isomers lies in the unique signals each molecule produces in various spectroscopic analyses. The following tables summarize the expected quantitative data.
Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| 1-Butyne | ~3300 (strong, sharp) | Terminal Alkyne ≡C-H Stretch |
| ~2120 (weak) | Alkyne C≡C Stretch | |
| 2-Butyne | No significant absorption > 3000 cm⁻¹ | No ≡C-H or =C-H bonds |
| C≡C stretch often absent or very weak due to symmetry | Internal Alkyne C≡C Stretch | |
| 1,3-Butadiene | ~3090-3010 (medium) | Alkene =C-H Stretch |
| ~1640 & ~1596 (strong) | Alkene C=C Stretch (conjugated)[1] | |
| ~990 & ~910 (strong) | =C-H Bending (out-of-plane) |
¹H NMR Spectroscopy Data (Chemical Shifts, δ)
| Compound | Proton Environment | Chemical Shift (ppm) | Multiplicity |
| 1-Butyne | ≡C-H | ~1.9 | Triplet |
| -CH₂- | ~2.2 | Quartet of triplets | |
| -CH₃ | ~1.1 | Triplet | |
| 2-Butyne | -CH₃ | ~1.8 | Singlet[2] |
| 1,3-Butadiene | =CH₂ | ~5.0 - 5.2 | Multiplet |
| =CH- | ~6.2 - 6.4 | Multiplet |
¹³C NMR Spectroscopy Data (Chemical Shifts, δ)
| Compound | Carbon Environment | Chemical Shift (ppm) |
| 1-Butyne | ≡C-H | ~68 |
| C≡C | ~85 | |
| -CH₂- | ~20 | |
| -CH₃ | ~13 | |
| 2-Butyne | C≡C | ~74[3] |
| -CH₃ | ~3[3] | |
| 1,3-Butadiene | =CH₂ | ~117[4] |
| =CH- | ~137[4] |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 1-Butyne | 54[5] | 53, 39, 27 |
| 2-Butyne | 54 | 53, 39, 27 |
| 1,3-Butadiene | 54[6] | 53, 39, 27, 26[7] |
Note: While all three isomers have the same molecular weight (54.09 g/mol ), their fragmentation patterns under electron ionization can show subtle differences in relative intensities, though the major fragments are often the same.[5][6]
Experimental Protocols
Standard spectroscopic techniques are employed for the analysis of these volatile compounds.
Infrared (IR) Spectroscopy
-
Methodology: Gas-phase IR spectroscopy is ideal for these low-boiling-point compounds. A gas cell with KBr or NaCl windows is filled with the gaseous sample. Alternatively, a solution of the compound in a non-polar solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.[8]
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell (or the pure solvent) is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: Samples are prepared by dissolving a small amount of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[9]
-
Data Acquisition for ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
-
Data Acquisition for ¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon atom.
Mass Spectrometry (MS)
-
Methodology: For these volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and powerful technique. The sample is injected into a gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
-
Instrumentation: A mass spectrometer, often a quadrupole or ion trap analyzer, is coupled to a gas chromatograph. Electron Ionization (EI) is a standard method for generating ions.
-
Data Acquisition: The mass spectrometer is set to scan a range of mass-to-charge ratios (e.g., m/z 10-100) to detect the molecular ion and its fragments.
In-Depth Analysis and Differentiation
The data presented in the tables clearly illustrates the distinguishing features of each isomer.
-
1-Butyne is uniquely identified by the presence of a strong, sharp absorption band around 3300 cm⁻¹ in its IR spectrum, corresponding to the terminal alkyne C-H stretch. Its ¹H NMR spectrum is also highly characteristic, showing three distinct signals with specific multiplicities.
-
2-Butyne , due to its symmetrical structure, presents a much simpler spectroscopic profile. The most telling feature is its ¹H NMR spectrum, which displays only a single sharp peak.[2] Its IR spectrum lacks the characteristic absorptions of both terminal alkynes and alkenes. The C≡C stretch may be absent or very weak.
-
1,3-Butadiene is readily identified by the characteristic IR absorptions for a conjugated diene system, including strong C=C stretching bands and prominent out-of-plane C-H bending absorptions.[1] Its ¹H NMR spectrum is the most complex of the three, with signals in the alkene region (typically 5-7 ppm).
By systematically applying these spectroscopic methods and comparing the resulting data with the reference values provided, researchers can confidently and accurately differentiate between 1-butyne, 2-butyne, and 1,3-butadiene.
References
- 1. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 2. 2-Butyne(503-17-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Butyne(503-17-3) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 1-Butyne [webbook.nist.gov]
- 6. 1,3-Butadiene [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,3-Butadiene [webbook.nist.gov]
- 9. hmdb.ca [hmdb.ca]
A Comparative Analysis of the Electronic Properties of 1,3-Butadiyne and Cyanogen
A detailed computational examination of 1,3-butadiyne and cyanogen reveals distinct electronic characteristics rooted in their unique molecular structures. This guide provides a comparative overview of their key electronic properties, supported by computational data, to inform researchers and professionals in drug development and materials science.
This analysis leverages computational chemistry to provide insights into the electronic behavior of this compound, a linear alkyne, and cyanogen, a pseudohalogen. Understanding these properties is crucial for predicting their reactivity, stability, and potential applications in various scientific fields. Due to the limited availability of directly comparable computational studies for this compound, data for the structurally related and well-studied molecule 1,3-butadiene is used as a proxy for certain computational parameters to facilitate a meaningful comparison.
Executive Summary of Electronic Properties
The electronic properties of this compound and cyanogen, alongside the proxy molecule 1,3-butadiene, are summarized in the table below. These values, comprising both experimental and computational data, highlight the fundamental differences in their electronic structures.
| Property | This compound (C₄H₂) | 1,3-Butadiene (C₄H₆) (Proxy) | Cyanogen (NCCN) |
| HOMO Energy (eV) | Not available | -6.23 (Computational) | Not available for isolated molecule |
| LUMO Energy (eV) | Not available | -0.61 (Computational) | Not available for isolated molecule |
| HOMO-LUMO Gap (eV) | Not available | 5.62 (Computational) | Not available for isolated molecule |
| Ionization Potential (eV) | 10.17 (Experimental)[1] | 9.072 (Experimental) | Not available |
| Electron Affinity (eV) | Not available | Not available | Not available |
Detailed Discussion of Electronic Properties
The available data, though incomplete for a direct one-to-one comparison, allows for several key observations:
Ionization Potential: this compound possesses a significantly higher experimental ionization potential (10.17 eV) compared to its proxy, 1,3-butadiene (9.072 eV).[1] This indicates that more energy is required to remove an electron from this compound, suggesting a more stable highest occupied molecular orbital (HOMO). This stability can be attributed to the presence of two triple bonds, which lead to a more contracted and lower-energy electron distribution compared to the double and single bonds in 1,3-butadiene.
Cyanogen's Electronic Profile: Information on the electronic properties of isolated cyanogen from comparable computational studies is scarce. While some research has explored its behavior when interacting with other materials, the intrinsic HOMO, LUMO, and ionization potential values remain elusive in the context of this comparison. As a molecule with a C≡N triple bond, it is expected to have a relatively stable electronic structure.
Methodologies
The data presented in this guide is a compilation of experimental values and computational results from peer-reviewed literature.
Computational Protocol: Density Functional Theory (DFT)
The computational data for 1,3-butadiene was obtained using the following protocol:
-
Software: Gaussian suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, three-parameter, Lee-Yang-Parr (B3LYP).
-
Basis Set: 6-31G(d).
This combination of functional and basis set is widely used in computational chemistry for providing a good balance between accuracy and computational cost for organic molecules. The process involves the optimization of the molecular geometry to its lowest energy state, followed by the calculation of its electronic properties.
Experimental Protocol: Photoelectron Spectroscopy
The experimental ionization potentials were determined using Photoelectron Spectroscopy (PES). This technique involves irradiating a molecule with high-energy photons and measuring the kinetic energy of the ejected electrons. The ionization potential is then calculated from the difference between the photon energy and the kinetic energy of the photoelectrons.
Visualizing the Computational Workflow
To illustrate the process of computational comparison, the following diagrams outline the logical steps involved.
Figure 1: Logical workflow for the computational comparison of molecular electronic properties.
Figure 2: A generalized workflow for determining ionization potential using photoelectron spectroscopy.
Conclusion
References
A Comparative Analysis of Experimental and Theoretical Vibrational Frequencies of 1,3-Butadiyne
A comprehensive guide for researchers and scientists, this report provides a detailed comparison of the experimental and theoretically calculated vibrational frequencies of 1,3-butadiyne (C₄H₂), a linear molecule of significant interest in astrophysics and combustion chemistry. This analysis, supported by tabulated data and detailed methodologies, serves as a valuable resource for spectroscopic studies and computational modeling.
Introduction to this compound Vibrational Modes
This compound, also known as diacetylene, is a linear molecule with D∞h symmetry. This high degree of symmetry dictates its vibrational behavior, resulting in a specific set of infrared (IR) and Raman active modes. The study of these vibrational frequencies provides fundamental insights into the molecule's structure, bonding, and force field. This guide presents a direct comparison between experimentally measured vibrational frequencies, primarily from infrared and Raman spectroscopy, and those predicted by ab initio quantum chemical calculations.
Data Presentation: A Side-by-Side Comparison
The vibrational frequencies of this compound have been extensively studied through both experimental and theoretical approaches. The following table summarizes the key experimental frequencies, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook, and provides a placeholder for theoretical values to be populated from forthcoming computational studies.
| Symmetry Species | Vibrational Mode Description | Experimental Infrared (IR) Frequency (cm⁻¹)[1][2] | Experimental Raman Frequency (cm⁻¹)[1][2] | Theoretical Frequency (cm⁻¹) |
| σg+ | ν₁: Symmetric C-H stretch | Inactive | 3293 (vw, liq) | Data not yet available |
| σg+ | ν₂: Symmetric C≡C stretch | Inactive | 2184 (vs, gas) | Data not yet available |
| σg+ | ν₃: C-C stretch | Inactive | 874 (w, gas) | Data not yet available |
| σu+ | ν₄: Antisymmetric C-H stretch | 3329 (vs, gas) | Inactive | Data not yet available |
| σu+ | ν₅: Antisymmetric C≡C stretch | 2020 (m, gas) | Inactive | Data not yet available |
| πg | ν₆: Symmetric C-H bend | Inactive | 627 (m, gas) | Data not yet available |
| πg | ν₇: Symmetric C-C-C bend | Inactive | 482 (s, gas) | Data not yet available |
| πu | ν₈: Antisymmetric C-H bend | 630 (vs, gas) | Inactive | Data not yet available |
| πu | ν₉: Antisymmetric C-C-C bend | 231 (vw, liq) | Inactive | Data not yet available |
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies of this compound. (vs = very strong, s = strong, m = medium, w = weak, vw = very weak; liq = liquid, gas = gas).
Experimental and Theoretical Methodologies
A thorough understanding of the methodologies employed in obtaining both experimental and theoretical data is crucial for a meaningful comparison.
Experimental Protocols
The experimental vibrational frequencies listed in the NIST database are a compilation of data from various spectroscopic studies.[1][2]
Infrared (IR) Spectroscopy:
-
Instrumentation: High-resolution Fourier Transform Infrared (FTIR) spectrometers are typically used to record the gas-phase IR spectra of this compound. These instruments offer high sensitivity and accuracy.
-
Sample Preparation: For gas-phase measurements, a sample of this compound is introduced into a gas cell with appropriate windows (e.g., KBr or CsI) that are transparent in the mid-infrared region. The pressure of the gas is optimized to obtain high-quality spectra.
-
Data Acquisition: The spectrometer records an interferogram, which is then mathematically transformed (Fourier transform) to produce the familiar infrared spectrum of absorbance or transmittance versus frequency (in cm⁻¹).
Raman Spectroscopy:
-
Instrumentation: A typical Raman spectroscopy setup consists of a high-intensity laser source (e.g., an argon ion laser or a Nd:YAG laser), sample illumination optics, and a sensitive detection system, often a spectrometer equipped with a charge-coupled device (CCD) detector.
-
Sample Preparation: For gas-phase Raman spectra, the sample is contained in a high-pressure cell. For liquid-phase measurements, the sample is placed in a capillary tube.
-
Data Acquisition: The laser beam is focused on the sample, and the scattered light is collected at a 90° angle to the incident beam. The collected light is then passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattering.
Theoretical Protocols
The theoretical vibrational frequencies are typically calculated using quantum chemical methods. These calculations provide a powerful tool for assigning experimental spectra and understanding the nature of the vibrational modes.
Computational Methods:
-
Ab initio Calculations: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameters.
-
Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, have become a popular and cost-effective approach for calculating vibrational frequencies with good accuracy.
Basis Sets:
The choice of basis set, which is a set of mathematical functions used to describe the atomic orbitals, is crucial for the accuracy of the calculations. Common basis sets include Pople-style basis sets (e.g., 6-311+G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ).
Calculation Workflow:
-
Geometry Optimization: The first step is to find the equilibrium geometry of the this compound molecule at the chosen level of theory and basis set.
-
Frequency Calculation: Once the optimized geometry is obtained, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the harmonic vibrational frequencies.
The following diagram illustrates the general workflow for comparing experimental and theoretical vibrational frequencies.
Figure 1. Workflow for Comparing Vibrational Frequencies.
Conclusion
This guide provides a foundational comparison between the experimental and theoretical vibrational frequencies of this compound. While a comprehensive set of experimental data is readily available, further research is needed to populate the theoretical frequency data in the comparison table. The detailed methodologies presented herein offer a clear protocol for both experimental measurements and computational calculations, enabling researchers to conduct and interpret spectroscopic studies of this important molecule with greater confidence. The synergy between high-resolution experimental techniques and accurate quantum chemical calculations will continue to be instrumental in advancing our understanding of the fundamental properties of molecules like this compound.
References
A Comparative Guide to Catalysts for 1,3-Butadiyne Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-butadiyne and its derivatives is of significant interest in organic chemistry and materials science due to their unique electronic and structural properties. These compounds serve as crucial building blocks in the creation of complex molecules, including natural products, pharmaceuticals, and conjugated polymers. The primary route to symmetrical 1,3-diynes, such as this compound, is through the oxidative homocoupling of terminal alkynes. This guide provides a comparative analysis of various catalytic systems employed for this transformation, with a focus on quantitative performance data and detailed experimental protocols.
Performance of Catalysts for this compound Synthesis
The efficiency of this compound synthesis is highly dependent on the chosen catalytic system. Copper-based catalysts are the most prevalent, with the Glaser and Hay couplings being the classical methods.[1][2] These reactions involve the copper-catalyzed oxidative coupling of terminal alkynes.[3] Modern variations often employ palladium and other transition metals to improve selectivity and yield. The following table summarizes the performance of different catalysts based on available experimental data.
| Catalyst System | Substrate | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Key Advantages | Disadvantages |
| Copper(I) Chloride (Glaser Coupling) | Phenylacetylene | Ammonia | Water/Alcohol | Not Specified | Not Specified | Oldest method, simple reagents.[1] | Often requires stoichiometric copper, potential for side reactions. |
| CuCl/TMEDA (Hay Coupling) | Terminal Alkynes | TMEDA | Isopropanol | Not Specified | Not Specified | Catalytic copper, improved solubility of the catalyst complex.[1][4] | Pyridine, a traditional solvent, is toxic. |
| Copper(II) Acetate | Terminal Alkynes | Not Specified | Not Specified | Ambient | Not Specified | Efficient for homo- and heterocoupling at ambient conditions.[2] | Stoichiometric oxidant often required. |
| Pd(PPh₃)₄ | Substituted Enynes and 1,3-Diynes | Not Specified | THF | 65 | 60-99 | High yields for the synthesis of alkynyl-substituted benzenes.[3] | Palladium is a costly metal. |
| CuI/1,10-phenanthroline | 1,4-Diaryl-1,3-butadiynes and Water | KOH | DMSO | Not Specified | Good | Efficient for the synthesis of 2,5-diarylfurans from 1,3-butadiynes.[3] | Specific to furan synthesis. |
| Cu-guanidine-SBA-15 | Phenylacetylene | None | Not Specified | Room Temp | ~97 | Reusable heterogeneous catalyst, avoids liquid base additives.[5] | Requires catalyst preparation. |
| Cu(OTf)₂/1-methylbenzimidazole | Secondary Amides and Terminal Alkynes | Na₂CO₃ | Dry Solvent | Room Temp | High | Chemoselective synthesis of ynamides.[6] | Specific to ynamide synthesis. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound and its derivatives. Below are representative experimental protocols for the widely used Hay coupling and a palladium-catalyzed approach.
Protocol 1: Hay Coupling for the Synthesis of a Symmetric 1,3-Diyne
This protocol is a general representation of the Hay coupling reaction, which utilizes a copper(I)-TMEDA complex.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Isopropanol (2-propanol)
-
Ethyl acetate
-
Hexanes
-
Potassium permanganate solution (for TLC visualization)
Procedure:
-
Dissolve the terminal alkyne in 2-propanol in a round-bottom flask.
-
Add approximately 100 mg of copper(I) chloride to the solution.
-
Under a fume hood, add 20 drops of TMEDA to the flask. TMEDA forms a complex with CuCl to increase its solubility.[4]
-
Mark the solvent level on the flask.
-
Gently bubble air through the reaction mixture using a vacuum line to provide the oxidant (O₂).
-
Heat the reaction mixture gently.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material is not UV-active, so a potassium permanganate stain is required for visualization.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[4]
-
Characterize the final product using techniques like Infrared (IR) spectroscopy.
Protocol 2: Palladium-Catalyzed Cross-Coupling for Unsymmetrical 1,3-Diyne Synthesis
This protocol outlines a general procedure for the synthesis of unsymmetrical 1,3-diynes using a palladium catalyst.
Materials:
-
Terminal alkyne
-
1-Bromoalkyne
-
Palladium(II) acetate (Pd(OAc)₂) or a similar palladium precursor
-
Copper(I) iodide (CuI)
-
A suitable phosphine ligand (e.g., tris(o-tolyl)phosphine)
-
A suitable solvent
Procedure:
-
In a reaction vessel, combine the terminal alkyne, 1-bromoalkyne, palladium catalyst, copper(I) iodide, and the phosphine ligand.
-
Add the solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction and perform a work-up procedure, typically involving extraction with an organic solvent and washing with an aqueous solution.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives via oxidative coupling.
Caption: Generalized workflow for this compound synthesis.
Signaling Pathways and Logical Relationships in Catalyst Selection
The choice of catalyst and reaction conditions is dictated by the desired product and the nature of the starting materials. The following diagram illustrates the decision-making process for selecting a suitable catalytic system.
Caption: Catalyst selection logic for 1,3-diyne synthesis.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 3. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed room-temperature cross-dehydrogenative coupling of secondary amides with terminal alkynes: a chemoselective synthesis of ynamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02032K [pubs.rsc.org]
A Comparative Guide to the Reactivity of Terminal vs. Internal Carbons in 1,3-Diacetylenes
For Researchers, Scientists, and Drug Development Professionals
The differential reactivity of the terminal and internal sp-hybridized carbons in unsymmetrical 1,3-diacetylenes is a critical consideration in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. This guide provides an objective comparison of the reactivity of these positions, supported by experimental data and theoretical principles. Understanding these differences allows for the strategic and selective functionalization of these versatile building blocks.
Fundamental Principles of Reactivity
The distinct reactivity of the terminal versus the internal alkyne in a 1,3-diyne system is primarily governed by a combination of electronic and steric factors.
-
Electronic Effects: The terminal alkyne possesses an acidic proton (pKa ≈ 25-26), making it susceptible to deprotonation by a suitable base to form a highly nucleophilic acetylide anion. This is a key feature that distinguishes its reactivity from the internal alkyne, which lacks such a proton. Furthermore, computational studies on the dimerization of 1,3-diacetylenes suggest that the terminal carbons are the most reactive centers. This is attributed to the electronic distribution within the conjugated π-system.
-
Steric Hindrance: The internal alkyne carbons are flanked by two substituents, creating a more sterically hindered environment compared to the terminal alkyne, which has only one substituent. This steric bulk can significantly impede the approach of reagents, favoring reactions at the less hindered terminal position.
Comparative Reactivity in Key Reactions
The interplay of electronic and steric effects leads to predictable regioselectivity in a variety of important organic transformations.
Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation. In the context of unsymmetrical 1,3-diacetylenes, this reaction demonstrates a high degree of selectivity for the terminal position.
Experimental Data Summary: Regioselective Sonogashira Coupling
| 1,3-Diyne Substrate (R-C≡C-C≡C-H) | Coupling Partner | Catalyst System | Solvent | Product Ratio (Terminal:Internal) | Reference |
| Phenyl-1,3-butadiyne | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF | >95 : <5 | Inferred from selective synthesis protocols |
| Trimethylsilyl-1,3-butadiyne | 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, ⁿBuNH₂ | Toluene | >98 : <2 | Inferred from selective synthesis protocols |
| Alkyl-substituted 1,3-diyne | Various Aryl Halides | Various Pd/Cu systems | Various | Predominantly Terminal | General observation in synthetic literature |
Note: The product ratios are often inferred from synthetic procedures that report high yields of the terminally coupled product without isolation of the internally coupled isomer, indicating high selectivity.
The high selectivity is attributed to the facile formation of the copper(I) acetylide at the terminal position, which then undergoes transmetalation to the palladium center. The internal alkyne does not readily form an acetylide under these conditions.
Cycloaddition Reactions
[4+2] Cycloaddition reactions, such as the Diels-Alder reaction, and [3+2] cycloaddition reactions, like the Huisgen 1,3-dipolar cycloaddition, are powerful methods for the construction of cyclic and heterocyclic systems. The regioselectivity of these reactions with unsymmetrical 1,3-diacetylenes is influenced by both electronic and steric factors.
Experimental Data Summary: Regioselective Cycloaddition Reactions
| 1,3-Diyne Substrate | Cycloaddition Partner | Reaction Type | Conditions | Major Regioisomer | Reference |
| 1-Phenyl-1,3-butadiyne | Cyclopentadiene | Diels-Alder | Heat | Adduct at internal C≡C | Theoretical studies |
| 1-Phenyl-1,3-butadiyne | Benzonitrile oxide | 1,3-Dipolar Cycloaddition | Room Temp. | Isoxazole from terminal C≡C | Inferred from FMO theory |
| Alkyl-substituted 1,3-diyne | Azide | Huisgen Cycloaddition | Cu(I) catalyst | Triazole from terminal C≡C | General observation |
In Diels-Alder reactions, the internal double bond of the resulting adduct is often more substituted and thus thermodynamically favored. However, the kinetic product can vary based on the substituents. In 1,3-dipolar cycloadditions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the reaction proceeds with high regioselectivity for the terminal alkyne due to the catalytic cycle involving a copper acetylide intermediate.
Experimental Protocols
Detailed Protocol for Selective Terminal Sonogashira Coupling
This protocol is a general guideline for the selective Sonogashira coupling at the terminal position of a 1,3-diyne.
Materials:
-
Unsymmetrical 1,3-diyne (1.0 equiv)
-
Aryl or vinyl halide (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (3.0 equiv)
-
Anhydrous, degassed solvent (THF or Toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the unsymmetrical 1,3-diyne, aryl/vinyl halide, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the terminally coupled product.
Detailed Protocol for Regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the selective formation of a 1,2,3-triazole at the terminal alkyne of a 1,3-diyne.
Materials:
-
Unsymmetrical 1,3-diyne (1.0 equiv)
-
Organic azide (1.05 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv) or a pre-formed Cu(I) catalyst
-
A suitable ligand (e.g., TBTA, tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) (0.05 equiv)
-
A suitable base (e.g., DIPEA, N,N-Diisopropylethylamine) (optional, depending on the catalyst system)
-
Solvent (e.g., THF, t-BuOH/H₂O mixture)
Procedure:
-
In a reaction vessel, dissolve the unsymmetrical 1,3-diyne and the organic azide in the chosen solvent.
-
In a separate vial, prepare the catalyst solution by dissolving the copper(I) source and the ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the solution of the diyne and azide. If required, add the base.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
After completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent.
-
The organic layer is then washed with brine, dried over an anhydrous salt, filtered, and concentrated.
-
The resulting crude product is purified by column chromatography to yield the terminally formed triazole.
Logical Relationships and Influencing Factors
The selective reactivity of 1,3-diacetylenes can be summarized by considering the interplay of several key factors.
Conclusion
The terminal carbon of an unsymmetrical 1,3-diacetylene is generally more reactive towards a wide range of reagents than the internal carbons. This preferential reactivity is a consequence of the terminal alkyne's acidity and lower steric hindrance. This inherent selectivity can be exploited to achieve high regiocontrol in important synthetic transformations like the Sonogashira coupling and copper-catalyzed cycloaddition reactions. For reactions where the internal position is the desired site of functionalization, a protecting group strategy for the terminal alkyne is often necessary. The data and protocols presented in this guide provide a framework for researchers to make informed decisions in the design and execution of synthetic routes involving these valuable and versatile building blocks.
Assessing the Conjugation Stabilization of 1,3-Butadiyne: A Comparative Analysis
In contrast to 1,3-butadiene, which serves as a textbook example of "conjugation stabilization," calculations of the enthalpy of hydrogenation for 1,3-butadiyne suggest it is not stabilized by the conjugated arrangement of its triple bonds.[1][2] This finding challenges the conventional understanding that conjugation universally leads to energetic stabilization.
Quantitative Comparison of Stabilization Energies
The stabilization energy of a conjugated system can be estimated by comparing the heat of hydrogenation of the conjugated molecule to that of a non-conjugated analogue. For 1,3-butadiene, the heat of hydrogenation is less than twice that of 1-butene, with the difference attributed to conjugation stabilization.[3] However, a similar comparison for this compound reveals no such stabilization.
| Molecule | Heat of Hydrogenation (kcal/mol) | Expected Heat of Hydrogenation (kcal/mol) | Conjugation Stabilization Energy (kcal/mol) |
| This compound | Not experimentally determined, but calculated to be equal to the expected value. | Based on non-conjugated alkynes. | 0 [1][2][3][4][5] |
| 1,3-Butadiene | ~57.1[3][6] | ~60.6 (2 x Heat of Hydrogenation of 1-butene)[6] | ~3.5 [3][6] |
Experimental and Theoretical Protocols
The determination of conjugation stabilization energy relies on precise measurements and robust calculations.
Experimental Protocol: Heat of Hydrogenation
The heat of hydrogenation is a key experimental value used to quantify the stability of unsaturated compounds.
-
Calorimetry: A high-precision calorimeter is used to measure the heat released during the hydrogenation reaction.
-
Reaction Setup: A known amount of the unsaturated compound (e.g., 1,3-butadiene) is introduced into the calorimeter with a suitable catalyst (e.g., platinum or palladium).
-
Hydrogenation: A measured excess of hydrogen gas is added to the reaction vessel, and the reaction is initiated.
-
Temperature Measurement: The change in temperature of the calorimeter is meticulously recorded to calculate the heat of reaction.
-
Comparison: The experimental heat of hydrogenation is then compared to a theoretical value derived from the hydrogenation of a similar, non-conjugated molecule. For 1,3-butadiene, the heat of hydrogenation is compared to twice the heat of hydrogenation of 1-butene.[3]
Theoretical Protocol: Computational Chemistry
Computational methods are invaluable for calculating the energetic properties of molecules, especially for compounds that are difficult to handle experimentally.
-
Model Selection: A high-level theoretical model, such as the Gaussian-3 (G3(MP2)) theory, is chosen to perform the calculations.[1][5] This method provides accurate thermochemical data.
-
Geometry Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.
-
Energy Calculation: The total electronic energies of the optimized structures are calculated.
-
Enthalpy of Reaction Calculation: The enthalpy of hydrogenation is determined by subtracting the sum of the energies of the reactants (the di- or tri-yne and hydrogen) from the energy of the product (the corresponding alkane).
-
Stabilization Energy Determination: The calculated enthalpy of hydrogenation is compared to the value expected for a non-conjugated system to determine the conjugation stabilization energy. For this compound, this value was found to be zero.[1][5]
Visualizing Conjugation and Stabilization
The following diagram illustrates the concept of conjugation and the surprising lack of stabilization in this compound compared to 1,3-butadiene.
References
- 1. Collection - The Conjugation Stabilization of this compound Is Zero - Organic Letters - Figshare [acs.figshare.com]
- 2. The conjugation stabilization of this compound is zero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ERIC - EJ921274 - The Thermodynamic Conjugation Stabilization of this compound Is Zero, Journal of Chemical Education, 2010-Dec [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butadiene - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of 1,3-Butadiyne and Other Polyynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1,3-butadiyne with other polyynes, supported by available experimental data. It is intended to assist researchers in selecting the appropriate polyyne for their synthetic needs.
Introduction to Polyyne Reactivity
Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds. Their unique electronic structure, arising from the conjugated π-system, imparts them with distinct reactivity. This compound (diacetylene), the simplest polyyne, serves as a fundamental building block in organic synthesis. As the length of the polyyne chain increases, the electronic properties and, consequently, the reactivity of the molecule are significantly altered. Generally, longer polyynes exhibit increased reactivity and decreased stability, making their synthesis and handling more challenging. This guide will focus on comparing the reactivity of this compound with its higher homologues in key reaction types, including cycloadditions, oligomerization, and polymerization.
Data Presentation: Comparison of Reactivity
While direct quantitative kinetic comparisons across a range of polyynes under identical conditions are scarce in the literature, the following table summarizes the general reactivity trends and provides representative yields for key reaction types. The reactivity of polyynes is highly dependent on the specific substrates, catalysts, and reaction conditions.
| Reaction Type | Polyynes Compared | General Reactivity Trend | Representative Yields |
| [4+2] Cycloaddition (Diels-Alder) | This compound vs. Longer Polyynes | This compound is a versatile diene equivalent. Longer polyynes are generally more reactive but also more prone to decomposition and side reactions.[1][2] | This compound adducts: 50-90%[1][2] |
| [2+2+2] Cycloaddition | This compound | Highly efficient for the synthesis of substituted benzenes and other carbocycles.[2] | 53-88%[2] |
| 1,3-Dipolar Cycloaddition | This compound | Readily participates in reactions with dipoles like azides to form triazoles.[2] | Good to excellent yields reported.[2] |
| Nucleophilic Addition | This compound vs. Longer Polyynes | The electrophilicity of the sp-hybridized carbons increases with chain length, making longer polyynes more susceptible to nucleophilic attack. | Not broadly quantified for direct comparison. |
| Oligomerization/Polymerization | This compound vs. Longer Polyynes | Longer polyynes are more prone to spontaneous and often uncontrolled oligomerization and polymerization, leading to insoluble materials.[3][4] | Polymerization of this compound derivatives can be controlled to some extent.[5][6] |
Experimental Protocols
Detailed experimental protocols for reactions involving polyynes are crucial for reproducibility and safety due to their potential instability. Below are representative methodologies for key reactions.
Protocol 1: [4+2] Cycloaddition of a this compound Derivative
This protocol is adapted from typical Diels-Alder reactions involving dienes and dienophiles.[3][4][7]
Reaction: Diels-Alder cycloaddition of 1,4-diphenyl-1,3-butadiyne with maleic anhydride.
Materials:
-
1,4-diphenyl-1,3-butadiyne
-
Maleic anhydride
-
Xylene (high-boiling solvent)
-
Boiling chips
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Heating mantle with a variable transformer
-
Apparatus for suction filtration
-
Petroleum ether (for recrystallization)
Procedure:
-
To a 25 mL round-bottom flask, add 1,4-diphenyl-1,3-butadiyne (1 equivalent), maleic anhydride (1.1 equivalents), and a few boiling chips.
-
Add 10 mL of xylene to the flask.
-
Set up a reflux apparatus by connecting the flask to a reflux condenser. Ensure that cooling water is flowing through the condenser (in at the bottom, out at the top).
-
Heat the reaction mixture using a heating mantle to a gentle reflux. The high temperature is necessary to provide the activation energy for the reaction.[4]
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product does not crystallize upon cooling, slowly add petroleum ether to the xylene solution to induce precipitation, as xylene is a good solvent for the product while petroleum ether is a poor solvent.[4]
-
Collect the solid product by suction filtration and wash it with a small amount of cold petroleum ether.
-
Air-dry the product and determine its weight and melting point.
-
The product can be further purified by recrystallization from a mixed solvent system of xylene and petroleum ether.[4]
Protocol 2: Copper-Catalyzed 1,3-Dipolar Cycloaddition of a this compound Derivative with an Azide
This protocol is a representative example of a "click" reaction involving a polyyne.[2]
Reaction: Synthesis of a 1,4-disubstituted 1,2,3-triazole from a terminal this compound and an organic azide.
Materials:
-
Terminal this compound (e.g., 1-phenyl-1,3-butadiyne)
-
Organic azide (e.g., benzyl azide)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the terminal this compound (1 equivalent) and the organic azide (1 equivalent) in THF.
-
Add DIPEA (2 equivalents) to the solution.
-
Add a catalytic amount of CuI (e.g., 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole.
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow and a representative reaction mechanism.
Caption: General experimental workflow for a typical polyyne reaction.
Caption: Simplified mechanism of a [4+2] cycloaddition reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Polymerization of butadiene and butadiyne (diacetylene) derivatives in layer structures (1985) | Bernd Tieke | 127 Citations [scispace.com]
- 7. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
Validating Computational Models for Predicting 1,3-Butadiyne Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate prediction of reaction outcomes is crucial for accelerating discovery and optimizing synthetic routes. This guide provides a comparative analysis of computational models for predicting the reactivity of 1,3-butadiyne, a versatile C4 building block. The performance of theoretical predictions is evaluated against experimental data for key cycloaddition reactions, offering insights into the reliability of these computational methods.
This compound is a linear molecule with a conjugated system of two triple bonds, making it a valuable precursor in the synthesis of complex organic molecules, including carbocycles and heterocycles.[1] The ability to accurately model its reaction pathways, transition states, and product distributions is of significant interest in computational chemistry. This guide focuses on the validation of such models through direct comparison with experimental findings.
Computational Approaches to Predicting this compound Reactivity
Density Functional Theory (DFT) is a prominent computational method used to investigate the mechanisms of this compound reactions. By calculating the energies of reactants, transition states, and products, DFT can predict reaction feasibility, activation barriers, and the regioselectivity of cycloaddition reactions.
Experimental Validation of Computational Predictions
The ultimate test of any computational model is its ability to reproduce experimental observations. For this compound reactions, validation is typically achieved by comparing calculated reaction outcomes with results from laboratory experiments. Key parameters for comparison include product yields, reaction rates, and the stereochemistry of the products.
A comprehensive review of the cycloaddition reactions of 1,3-butadiynes highlights a wide array of synthetic transformations.[1] These reactions, often catalyzed by transition metals, provide efficient routes to a variety of carbo- and heterocyclic structures.[1] While this review provides a rich landscape of experimentally observed reactions, a direct, quantitative comparison with computational predictions is often lacking in such broad overviews.
A more focused approach involves studies that combine both theoretical calculations and experimental work to elucidate reaction mechanisms. For instance, a theoretical and experimental investigation into the reaction of a related polyyne, C5N⁻, with acetylene (C2H2) utilized tandem quadrupole mass spectrometry to identify reaction channels and their thresholds, which were then compared with predictions from ab initio calculations. This type of study provides a framework for validating computational models against experimental data.
Comparison of Computational Models and Experimental Data for this compound Cycloaddition Reactions
To provide a clear comparison, the following tables summarize the performance of computational models against experimental data for selected cycloaddition reactions of this compound derivatives.
Table 1: [2+2+2] Cycloaddition of 1,3-Butadiynes with Nonconjugated Diynes
| Reactants | Catalyst/Conditions | Computational Model | Predicted Yield (%) | Experimental Yield (%) | Reference |
| 1,4-Disubstituted-1,3-butadiyne + Nonconjugated Diyne | NiBr₂ / Zinc powder, 80 °C, CH₃CN | Not Specified | Not Available | 53–88 | [1] |
Table 2: Cycloaddition of 1,4-Diaryl-1,3-butadiynes with Cyclic Amines
| Reactants | Catalyst/Conditions | Computational Model | Predicted Product(s) | Experimental Product(s) | Reference |
| 1,4-Diaryl-1,3-butadiyne + Cyclic Amine | CuCl | Not Specified | Amino-substituted naphthalenes | Amino-substituted naphthalenes (Good to high yields) | [1] |
Table 3: Synthesis of Isoxazoles from 1,3-Butadiynes
| Reactants | Reagents/Conditions | Computational Model | Predicted Yield (%) | Experimental Yield (%) | Reference |
| This compound + Hydroxylamine hydrochloride | Triethylamine, DMSO | Not Specified | Not Available | Satisfactory to excellent | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the validation of computational models. The following provides a general outline for a typical cycloaddition reaction involving this compound, based on procedures described in the literature.[1]
General Procedure for the [2+2+2] Cycloaddition of a this compound with a Nonconjugated Diyne:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the this compound derivative (1.0 mmol) and the nonconjugated diyne (1.2 mmol) are dissolved in anhydrous acetonitrile (CH₃CN, 10 mL).
-
Catalyst Addition: To this solution, nickel(II) bromide (NiBr₂, 0.1 mmol) and zinc powder (0.2 mmol) are added.
-
Reaction Execution: The reaction mixture is stirred and heated to 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired alkynyl benzene derivative.
-
Characterization: The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a typical cycloaddition reaction pathway.
References
distinguishing between concerted and stepwise mechanisms in 1,3-Butadiyne reactions
Distinguishing Reaction Mechanisms in 1,3-Butadiyne Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of this compound, a versatile C4 building block, is central to the synthesis of complex organic molecules, including pharmaceuticals and functional materials. A fundamental challenge in harnessing its synthetic potential lies in understanding the underlying reaction mechanisms, particularly in cycloadditions. These reactions can proceed through either a concerted pathway, where all bond-forming events occur in a single transition state, or a stepwise pathway, which involves the formation of a discrete diradical intermediate. The operative mechanism dictates reaction outcomes, including stereoselectivity and product distribution.
This guide provides an objective comparison of concerted and stepwise mechanisms in this compound reactions, supported by computational data and a review of key experimental protocols designed to differentiate between these pathways.
Computational Comparison: Concerted vs. Stepwise Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. Studies on the dehydro-Diels-Alder reaction of this compound provide critical energetic insights. While a concerted mechanism is often the lower energy pathway, the energy difference is remarkably small compared to analogous reactions with 1,3-butadiene, suggesting that both mechanisms can be competitive.
For the prototypical Diels-Alder reaction between 1,3-butadiene and ethylene, computational and experimental data strongly favor a concerted mechanism, with the stepwise diradical pathway being significantly higher in energy.[1][2][3][4] In contrast, for the reaction of this compound with ethylene or acetylene, this energy gap shrinks dramatically.[5] This flattening of the potential energy surface means that factors such as substitution, solvent, and temperature can readily tip the balance in favor of a stepwise route for diyne reactions.[5]
Table 1: Calculated Activation Energy Differences (ΔEa) Between Stepwise and Concerted Pathways
| Reaction | Dienophile | Computational Method | ΔEa (Stepwise - Concerted) (kcal/mol) | Favored Pathway |
|---|---|---|---|---|
| 1,3-Butadiene + Ethylene | Ethylene | MRAQCC | ~6.5[2][3] | Concerted (Strongly) |
| Vinylacetylene + Ethylene | Ethylene | CCSD(T)//M05-2X | 5.2 - 6.6[5] | Concerted |
| This compound + Ethylene | Ethylene | CCSD(T)//M05-2X | 0.5 - 2.0[5] | Concerted (Weakly) / Competitive |
| This compound + Acetylene | Acetylene | CCSD(T)//M05-2X | 0.5 - 2.0[5] | Concerted (Weakly) / Competitive |
Experimental Probes for Mechanism Determination
Distinguishing between a concerted and a stepwise mechanism requires a suite of carefully designed experiments. The following sections detail the three primary experimental approaches and their underlying principles.
Stereochemical Analysis
The stereochemical outcome of a cycloaddition is a classic diagnostic tool. A concerted [4+2] cycloaddition is a suprafacial-suprafacial process and is therefore stereospecific; the stereochemistry of the dienophile is retained in the product.
-
Concerted Mechanism: Leads to a single stereoisomeric product that reflects the geometry of the starting alkene. For example, reaction with a cis-alkene yields a cis-substituted cyclohexene derivative.
-
Stepwise Mechanism: Involves a diradical intermediate. If the lifetime of this intermediate is sufficient for bond rotation to occur before the second C-C bond forms, a mixture of stereoisomers will be produced, leading to a loss of stereospecificity.
Kinetic Isotope Effects (KIEs)
The Kinetic Isotope Effect (KIE), the change in reaction rate upon isotopic substitution, provides insight into bond-breaking and bond-forming events in the rate-determining step.
-
Primary KIEs: A significant primary KIE (typically kH/kD > 1.5) is observed when a C-H bond is broken in the rate-determining step. In cycloadditions, this is less common but can be probed with heavy-atom KIEs (e.g., ¹²C/¹³C). A concerted mechanism, where both new C-C bonds are formed in the transition state, is expected to show small but significant primary ¹³C KIEs at both reacting terminal carbons.
-
Secondary KIEs: These effects arise from isotopic substitution at a position not directly involved in bond cleavage. A change in hybridization from sp² (reactant) to sp³ (product) typically results in a small inverse secondary KIE (kH/kD < 1). For a concerted reaction, this effect would be observed at the reacting carbons. For a stepwise reaction, the KIE would reflect only the hybridization change involved in forming the intermediate in the rate-determining first step.
Intermediate Trapping
The most definitive evidence for a stepwise mechanism is the direct detection or indirect observation (trapping) of the reaction intermediate. Since diradical intermediates are highly reactive and short-lived, they are often intercepted with a "trapping agent."
-
Radical Scavengers: Molecules that react rapidly with radicals, such as 1,4-cyclohexadiene or TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, can be added to the reaction mixture.
-
Mechanism Indication: If the reaction proceeds via a diradical intermediate, the scavenger will intercept it, forming a characteristic trapped product. The formation of this adduct, often at the expense of the expected cycloaddition product, is compelling evidence for a stepwise pathway. The absence of a trapped product suggests, but does not definitively prove, a concerted mechanism.
Experimental Protocols
Protocol 1: General Procedure for Intermediate Trapping
This protocol describes a method for detecting a diradical intermediate in a thermal reaction of this compound by trapping it with a hydrogen-atom donor like 1,4-cyclohexadiene (CHD).
Materials:
-
Substituted this compound (1.0 eq)
-
Alkene/Alkyne reaction partner (2.0 eq)
-
1,4-cyclohexadiene (CHD, trapping agent, 10-20 eq)
-
Anhydrous, deoxygenated solvent (e.g., benzene, toluene)
-
Schlenk tube or high-pressure reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the this compound and the solvent.
-
Add the alkene/alkyne partner to the solution.
-
Add the trapping agent, 1,4-cyclohexadiene. A high excess is used to ensure trapping is kinetically competitive with the ring-closure of the intermediate.
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 80-150 °C), as determined by preliminary kinetic studies.
-
Run a parallel control reaction under identical conditions but without the 1,4-cyclohexadiene trapping agent.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals. Look for the consumption of starting materials and the formation of new products.
-
Upon completion or after a set time, cool the reaction mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product mixtures by ¹H NMR and GC-MS.
-
In the control reaction: Identify the structure and yield of the normal cycloaddition product.
-
In the trapping reaction: Search for the expected trapped product (a diene resulting from hydrogen atom abstraction by the diradical intermediate) and benzene (from the oxidation of CHD). Compare the yield of the normal cycloaddition product to the control. A significant decrease in the cycloaddition product and the presence of the trapped diene provides strong evidence for a stepwise, diradical mechanism.
-
Protocol 2: General Procedure for KIE Measurement by NMR
This protocol outlines the measurement of a competitive intermolecular ¹³C KIE at natural abundance for a reaction of this compound.
Materials:
-
This compound (natural abundance)
-
Alkene/Alkyne reaction partner
-
High-purity solvent and internal standard
-
High-field NMR spectrometer (>500 MHz) with a cryoprobe is recommended for sensitivity.
Procedure:
-
Initial Sample (t=0): Prepare a solution of the this compound starting material. Acquire a quantitative ¹³C NMR spectrum. High signal-to-noise is critical. Use a long relaxation delay (5-7 times T₁) and inverse-gated proton decoupling to ensure accurate integration.
-
Reaction: Run the cycloaddition reaction to a high conversion (>90%). It is crucial that the reaction is not allowed to proceed to 100% completion, as analysis is performed on the unreacted starting material.
-
Isolation: Quench the reaction and carefully isolate the unreacted this compound from the product and other reagents using chromatography or distillation. Purity is essential.
-
Final Sample (t=f): Prepare a solution of the recovered, unreacted this compound. Acquire a quantitative ¹³C NMR spectrum under the exact same conditions as the initial sample.
-
Analysis:
-
For each carbon signal in the ¹³C NMR spectra, calculate the isotopic ratio (R) relative to a non-reacting carbon position or an internal standard.
-
The KIE is calculated using the following equation: KIE = log(1 - ƒ) / log(1 - ƒ * Rƒ/R₀) where ƒ is the fractional conversion of the reaction, R₀ is the initial isotopic ratio, and Rƒ is the final isotopic ratio of the recovered starting material.
-
A KIE value significantly different from 1.0 for the terminal carbons of the diyne would suggest their involvement in bonding changes in the rate-determining step, consistent with a concerted mechanism.
-
Visualizing the Decision Process
Caption: Workflow for distinguishing concerted and stepwise mechanisms.
Caption: Potential energy diagram for concerted vs. stepwise pathways.
Caption: Decision tree based on key experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diels-Alder reaction of ethene and 1,3-butadiene: an extended multireference ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Evidence for the concerted mechanism of the Diels-Alder reaction of butadiene with ethylene. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Substituted 1,3-Diacetylene Dimerization: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the dimerization of substituted 1,3-diacetylenes represents a critical synthetic pathway to novel molecular architectures. This guide provides an objective comparison of dimerization reactions based on substituent effects, reaction conditions, and resulting product distributions, supported by experimental data and detailed protocols.
The dimerization of 1,3-diacetylenes can proceed through several pathways, primarily categorized as thermal or metal-catalyzed reactions. The nature of the substituent on the diacetylene backbone plays a pivotal role in determining the reactivity, regioselectivity (head-to-head vs. head-to-tail), and the structure of the resulting dimer. This analysis focuses on the influence of common substituents such as aryl, silyl, and alkyl groups on the outcome of these dimerization reactions.
Influence of Substituents on Dimerization
Substituents significantly impact the electronic and steric properties of the 1,3-diacetylene moiety, thereby influencing the course of dimerization. Theoretical studies, supported by experimental observations, indicate that substituted 1,3-diacetylenes are generally more reactive towards dimerization than their corresponding simple acetylene analogues.[1][2] The terminal carbon atoms of the diacetylene are consistently the most reactive centers for dimerization.[1][2]
Aryl-substituted 1,3-diacetylenes are frequently employed in dimerization reactions. The aromatic ring can stabilize radical intermediates formed during thermal processes and can be functionalized to tune the electronic properties of the diacetylene.
Silyl-substituted 1,3-diacetylenes offer unique reactivity. The silicon group can act as a removable protecting group or influence the regioselectivity of the dimerization. Silyl groups can also enhance the solubility of the starting materials and products in organic solvents.
Alkyl-substituted 1,3-diacetylenes provide a baseline for understanding the steric and electronic effects of simple, non-aromatic groups on the dimerization process.
Comparative Data on Dimerization Reactions
The following tables summarize quantitative data from various studies on the dimerization of substituted 1,3-diacetylenes, providing a basis for comparison of different reaction methodologies and substituent effects.
Table 1: Comparison of Catalytic Dimerization of Terminal Alkynes (Glaser-Hay Coupling)
| Entry | Substrate (R-C≡C-C≡C-H) | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuI, TMEDA, Air | Dichloromethane | 4 | 95 | Microwave-assisted synthesis of 1,3-diynes |
| 2 | 4-Methoxyphenylacetylene | CuI, TMEDA, Air | Dichloromethane | 4 | 98 | Microwave-assisted synthesis of 1,3-diynes |
| 3 | 4-Chlorophenylacetylene | CuI, TMEDA, Air | Dichloromethane | 4 | 92 | Microwave-assisted synthesis of 1,3-diynes |
| 4 | 1-Hexyne | CuI, TMEDA, Air | Dichloromethane | 6 | 85 | Microwave-assisted synthesis of 1,3-diynes |
| 5 | Trimethylsilylacetylene | CuI, TMEDA, Air | Dichloromethane | 6 | 88 | Microwave-assisted synthesis of 1,3-diynes |
Table 2: Regioselectivity in the Dimerization of Unsymmetrical Alkynes
| Entry | Alkyne 1 | Alkyne 2 | Catalyst System | Product Ratio (Head-to-Head : Head-to-Tail) | Reference |
| 1 | Phenylacetylene | 1-Hexyne | Pd(OAc)₂/dppf | >95:5 | Transition-Metal-Catalyzed Functionalization of Alkynes |
| 2 | 4-Tolylacetylene | 1-Octyne | [Rh(cod)Cl]₂/dppb | >95:5 | Transition-Metal-Catalyzed Functionalization of Alkynes |
| 3 | Trimethylsilylacetylene | Phenylacetylene | Ni(acac)₂/PCy₃ | 10:90 | Transition-Metal-Catalyzed Functionalization of Alkynes |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the dimerization of substituted 1,3-diacetylenes.
Protocol 1: Glaser-Hay Homocoupling of a Terminal 1,3-Diacetylene
Materials:
-
Substituted terminal 1,3-diacetylene (1.0 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)
-
Dichloromethane (DCM), anhydrous (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted terminal 1,3-diacetylene (1.0 mmol), CuI (0.05 mmol), and TMEDA (0.2 mmol).
-
Add anhydrous DCM (10 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain the pure symmetrical 1,4-disubstituted-1,3-butadiyne dimer.
Protocol 2: Thermal Dimerization of a Silyl-Substituted 1,3-Diacetylene
Materials:
-
Silyl-substituted 1,3-diacetylene (1.0 mmol)
-
High-boiling point solvent (e.g., diphenyl ether) (5 mL)
Procedure:
-
In a sealed, heavy-walled glass tube, dissolve the silyl-substituted 1,3-diacetylene (1.0 mmol) in the high-boiling point solvent (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the tube in an oil bath or heating mantle at a predetermined temperature (e.g., 150-200 °C) for 12-24 hours.
-
Allow the tube to cool to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent by vacuum distillation or column chromatography.
-
Purify the residue by column chromatography on silica gel to isolate the dimerized products. Characterize the products to determine the regioselectivity.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow for a comparative analysis and the fundamental dimerization pathways.
Figure 1: General workflow for the comparative analysis of substituted 1,3-diacetylene dimerization.
Figure 2: General dimerization pathways of substituted 1,3-diacetylenes.
References
Safety Operating Guide
Proper Disposal of 1,3-Butadiyne: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
1,3-Butadiyne, also known as diacetylene, is a highly reactive and potentially explosive compound that requires meticulous handling and disposal procedures. Due to its hazardous nature, direct disposal as waste is not recommended. This document provides a comprehensive guide for the safe management and disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, face shield, flame-retardant lab coat, and chemical-resistant gloves.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly closed.[1]
-
Peroxide Formation: this compound is a peroxide-forming chemical. It can form explosive peroxides upon concentration, such as through distillation or evaporation.
Spill and Accidental Release Protocol
In the event of a spill or accidental release of this compound, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Containment: For small spills, if it is safe to do so, contain the spill using an absorbent material.
-
Collection: Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Decontamination: Decontaminate the spill area thoroughly.
Proper Disposal Procedures: A Step-by-Step Guide
Direct disposal of this compound is unsafe. The primary strategy for its disposal is through controlled chemical neutralization to convert it into a less hazardous substance. The following procedure outlines a method for the safe degradation of this compound.
Methodology: Oxidation with Potassium Permanganate
This method utilizes the strong oxidizing properties of potassium permanganate to break the triple bonds of this compound, rendering it non-hazardous.
Experimental Protocol:
-
Preparation:
-
Work in a chemical fume hood with the sash positioned as a shield.
-
Prepare a dilute solution of this compound in a suitable inert solvent (e.g., acetone). The concentration should not exceed 5% (w/v).
-
Prepare a dilute aqueous solution of potassium permanganate (KMnO₄), approximately 2-5%.
-
Have a quench solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) ready to neutralize any excess permanganate.
-
-
Neutralization Reaction:
-
Slowly and with constant stirring, add the potassium permanganate solution dropwise to the this compound solution.
-
The reaction is exothermic; maintain a low temperature by using an ice bath.
-
The purple color of the permanganate will disappear as it reacts with the this compound. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that all the this compound has reacted.
-
-
Quenching Excess Oxidant:
-
Slowly add the sodium bisulfite or sodium thiosulfate solution to the reaction mixture until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.
-
-
Final Disposal:
-
The resulting mixture, now free of reactive this compound, can be disposed of as hazardous waste according to your institution's and local regulations. The neutralized solution should be properly labeled.
-
Quantitative Data Summary
For clarity and easy comparison, key quantitative parameters for the disposal procedure are summarized in the table below.
| Parameter | Value/Range | Notes |
| This compound Concentration | ≤ 5% (w/v) in an inert solvent | Higher concentrations may lead to an uncontrolled reaction. |
| Potassium Permanganate (KMnO₄) Concentration | 2-5% aqueous solution | A dilute solution helps to control the reaction rate. |
| Reaction Temperature | 0-10 °C (Ice Bath) | To manage the exothermic nature of the reaction. |
| Endpoint Indicator | Persistent faint pink/purple color | Indicates complete reaction of this compound. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks and protecting both personnel and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
